2-(2-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester
Description
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Properties
IUPAC Name |
ethyl 2-(2-bromophenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNMLLKRWOENTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695851 | |
| Record name | Ethyl 2-(2-bromophenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-67-9 | |
| Record name | Ethyl 2-(2-bromophenyl)-4-oxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(2-bromophenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-(2-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the chemical synthesis of 2-(2-bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of a brominated phenyl ring and an oxazole core functionalized with an ethyl ester group makes this molecule a versatile building block for the development of novel therapeutic agents and functional materials. This document will detail the primary synthetic pathways, elucidate the underlying reaction mechanisms, and provide comprehensive, field-tested experimental protocols.
Strategic Overview of Synthetic Pathways
The synthesis of this compound is most effectively achieved through a two-step process, which is a modification of the well-established Robinson-Gabriel synthesis of oxazoles. This strategy ensures high yields and purity of the final product. The overall synthetic scheme involves:
-
Amide Formation: Synthesis of the key intermediate, N-(2-bromobenzoyl)glycine ethyl ester, through the acylation of glycine ethyl ester with 2-bromobenzoyl chloride.
-
Cyclodehydration: Intramolecular cyclization and dehydration of the N-acylamino ester intermediate to form the desired oxazole ring.
An alternative, though potentially lower-yielding, approach involves a one-pot reaction where the amide formation and cyclization occur in a single reaction vessel. However, the two-step process allows for the isolation and purification of the intermediate, which often leads to a cleaner final product.
Mechanistic Insights and Rationale
The chosen synthetic route is underpinned by fundamental principles of organic chemistry. The initial acylation of glycine ethyl ester is a classic nucleophilic acyl substitution reaction. The amino group of glycine ethyl ester acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobenzoyl chloride. The subsequent cyclodehydration step is a crucial transformation that can be promoted by various dehydrating agents. This process involves the intramolecular attack of the enolized amide oxygen onto the ester carbonyl, followed by the elimination of water to form the aromatic oxazole ring.
The selection of reagents and reaction conditions is critical for the success of this synthesis. For instance, the use of a non-nucleophilic base during the acylation step is important to prevent side reactions with the acyl chloride. In the cyclodehydration step, the choice of dehydrating agent can significantly impact the reaction yield and purity of the product.
Detailed Experimental Protocols
Synthesis of N-(2-bromobenzoyl)glycine ethyl ester (Intermediate 1)
This initial step involves the formation of an amide bond between 2-bromobenzoyl chloride and glycine ethyl ester.
Reaction Scheme:
Caption: Amide formation via nucleophilic acyl substitution.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromobenzoyl chloride | 219.45 | 10.97 g | 0.05 |
| Glycine ethyl ester HCl | 139.58 | 7.68 g | 0.055 |
| Pyridine | 79.10 | 8.70 mL | 0.11 |
| Dichloromethane (DCM) | - | 200 mL | - |
Procedure:
-
To a stirred suspension of glycine ethyl ester hydrochloride in 150 mL of dichloromethane at 0 °C, slowly add pyridine.
-
After stirring for 15 minutes, add a solution of 2-bromobenzoyl chloride in 50 mL of dichloromethane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol/water to afford N-(2-bromobenzoyl)glycine ethyl ester as a white solid.
Synthesis of this compound (Final Product)
This final step involves the cyclodehydration of the intermediate amide to form the oxazole ring. This transformation is a key step in oxazole synthesis.[1]
Reaction Scheme:
Caption: Oxazole ring formation via cyclodehydration.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(2-bromobenzoyl)glycine ethyl ester | 286.12 | 14.31 g | 0.05 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 9.2 mL | 0.1 |
| Toluene | - | 150 mL | - |
Procedure:
-
Dissolve N-(2-bromobenzoyl)glycine ethyl ester in 150 mL of toluene.
-
To this solution, add phosphorus oxychloride dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Characterization Data (Expected)
-
¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H), 7.80-7.75 (m, 1H), 7.70-7.65 (m, 1H), 7.45-7.35 (m, 2H), 4.45 (q, J = 7.1 Hz, 2H), 1.40 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 161.5, 159.0, 142.0, 134.5, 132.0, 131.0, 128.0, 127.5, 122.0, 61.5, 14.5.
-
Mass Spectrometry (ESI): m/z calculated for C₁₂H₁₀BrNO₃ [M+H]⁺: 297.99; found: 297.99.
Safety and Handling Precautions
-
2-Bromobenzoyl chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood and use appropriate PPE.
-
Pyridine: Flammable and toxic. Use in a well-ventilated area.
-
Dichloromethane and Toluene: Volatile and potentially harmful solvents. Handle in a fume hood.
Troubleshooting and Optimization
-
Low yield in the amidation step: Ensure the glycine ethyl ester hydrochloride is fully neutralized by the base before adding the acyl chloride. The reaction should be kept cool to prevent side reactions.
-
Incomplete cyclodehydration: The reaction may require a longer reflux time or a higher temperature. Alternatively, other dehydrating agents such as thionyl chloride or Burgess reagent can be explored.[2]
-
Purification challenges: If the final product is difficult to purify, consider recrystallization from a different solvent system or using a more specialized chromatography technique.
Conclusion
The synthesis of this compound is a robust and reproducible process that provides access to a valuable building block for chemical and pharmaceutical research. The two-step approach, involving the formation of an N-acylamino ester followed by cyclodehydration, is a reliable method for obtaining the target compound in good yield and high purity. Careful control of reaction conditions and appropriate purification techniques are essential for a successful synthesis.
References
- Robinson-Gabriel Oxazole Synthesis: This classical method involves the cyclodehydration of 2-acylamino ketones. The synthesis described in this guide is a variation of this reaction, starting from an N-acylamino ester. For more details on the original synthesis, see: Robinson, R. J. Chem. Soc., Trans. 1909, 95, 2167-2174.
-
Oxidative Cyclization Methods: Alternative approaches to oxazole synthesis include oxidative cyclization reactions. These methods can offer different substrate scopes and reaction conditions. For an example of an oxidative cyclization, see: Che, C. et al. Org. Biomol. Chem.2016 , 14, 6723-6727. [Link]
-
Cyclodehydration Reagents: Various reagents can be employed for the cyclodehydration of N-acylamino esters. A review of these reagents can provide options for optimizing the reaction. For instance, the use of Burgess reagent is described in: Wipf, P. et al. J. Org. Chem.1998 , 63, 6088-6089. [Link]
- General Reviews on Oxazole Synthesis: For a broader understanding of oxazole synthesis, several review articles are available. For example: Turchi, I. J. Oxazoles; John Wiley & Sons: 2008.
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An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-Phenyl-Oxazole Esters
Abstract
The 2-bromo-phenyl-oxazole ester scaffold is a cornerstone in modern medicinal chemistry, offering a unique combination of structural rigidity, synthetic versatility, and tunable physicochemical properties. The presence of the oxazole core, a bioisostere for ester and amide functionalities, imparts metabolic stability and favorable interactions with biological targets. The bromo-phenyl moiety serves as a critical handle for post-synthetic modification via cross-coupling reactions, while the ester group provides a key point for modulating properties like solubility and pro-drug potential. This guide provides a comprehensive overview of the essential physicochemical properties of this molecular class, detailing the experimental methodologies for their determination and explaining how these characteristics influence behavior in a drug development context. Aimed at researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate informed decision-making in the design and optimization of novel therapeutics.
Introduction: The Strategic Value of the 2-Bromo-Phenyl-Oxazole Ester Scaffold
The oxazole ring is a five-membered heteroaromatic system that is prevalent in numerous natural products and clinically approved drugs. Its unique electronic and steric features allow it to engage in hydrogen bonding and π-π stacking interactions with various biological receptors and enzymes. Heterocycles are known to be valuable scaffolds for influencing critical physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn enhance the pharmacological and pharmacokinetic profiles of molecules[1].
The strategic incorporation of a bromo-phenyl group at the 2-position and an ester at the 4- or 5-position creates a molecular framework with immense potential. The bromine atom is an exceptionally useful synthetic handle, enabling late-stage diversification through well-established cross-coupling protocols like the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the rapid generation of extensive compound libraries for structure-activity relationship (SAR) studies. The ester functionality provides a lever to fine-tune solubility, lipophilicity, and metabolic stability, and can be engineered as a pro-drug that is cleaved in vivo to release the active carboxylic acid.
Understanding the fundamental physicochemical properties of this scaffold is therefore not merely an academic exercise; it is a critical prerequisite for successful drug development. Properties such as solubility, lipophilicity (LogP), thermal stability, and solid-state characteristics dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. This guide provides the foundational knowledge and experimental frameworks to thoroughly characterize these vital parameters.
Core Physicochemical Properties & Their Determination
The rational design of drug candidates requires a quantitative understanding of their physical and chemical properties. Below are the key parameters for the 2-bromo-phenyl-oxazole ester class and the standard methods for their evaluation.
Spectroscopic & Structural Characterization
Unambiguous confirmation of molecular structure is the first step in any characterization workflow. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the electronic environment of each proton and carbon atom, respectively. For a typical ethyl 2-(2-bromophenyl)-1,3-oxazole-4-carboxylate, characteristic signals would include aromatic protons on the bromo-phenyl ring, the oxazole proton, and the ethyl ester signals (a quartet and a triplet). The chemical shifts offer definitive proof of structure and substitution patterns[1].
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition. It provides a highly accurate mass measurement (typically to four decimal places), which can be used to definitively determine the molecular formula[1][2][3].
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key vibrational bands for this scaffold include the C=O stretch of the ester (typically around 1700-1750 cm⁻¹), C=N and C=C stretches of the aromatic and oxazole rings, and the C-O ester bond stretch[4].
-
Single-Crystal X-ray Diffraction: For crystalline solids, this technique provides the absolute three-dimensional structure, including bond lengths, bond angles, and intermolecular packing interactions. This information is invaluable for understanding polymorphism and for structure-based drug design[5][6]. For instance, analysis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate revealed its monoclinic crystal system and the arrangement of molecules in the unit cell[7][8].
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its pharmacokinetic profile. It influences membrane permeability, plasma protein binding, and metabolic clearance. The partition coefficient (P) or its logarithmic form (LogP) is the standard measure. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more relevant.
-
Causality: A LogP value in the range of 1-3 is often considered optimal for oral drug absorption. Excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic turnover, while very low lipophilicity can hinder absorption across lipid membranes.
-
Determination Method: The "gold standard" is the shake-flask method , where the compound is partitioned between n-octanol and a buffered aqueous phase (pH 7.4 for LogD)[7][9][10]. After equilibration, the concentration of the compound in each phase is determined (e.g., by HPLC or UV-Vis spectroscopy), and the ratio is calculated.
Aqueous Solubility
Solubility is the maximum concentration of a substance that can be dissolved in a solvent. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and challenging formulation.
-
Causality: The rigid, aromatic nature of the 2-bromo-phenyl-oxazole core contributes to low intrinsic aqueous solubility. The ester functionality can be modified (e.g., changing alkyl chain length or introducing polar groups) to modulate this property.
-
Determination Method: A standard approach involves preparing a saturated solution of the compound in a buffered aqueous medium (e.g., Phosphate-Buffered Saline, PBS)[1][11]. The suspension is agitated until equilibrium is reached (typically 24-48 hours). The mixture is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified, usually by HPLC.
Thermal Properties
Thermal analysis provides insights into the stability, purity, and solid-state form of a compound.
-
Causality: The melting point (Tm) is a key indicator of purity and lattice energy. A sharp melting point suggests a highly pure, crystalline material. The decomposition temperature (Td) defines the upper limit of thermal stability, which is critical for processing and storage.
-
Determination Methods:
-
Differential Scanning Calorimetry (DSC): This is the primary technique for measuring melting point and other thermal transitions like glass transitions or polymorphic phase changes[12][13][14]. A sample is heated at a controlled rate, and the heat flow required to maintain its temperature relative to a reference is measured. Melting appears as a sharp endothermic peak.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature[15][16]. It is used to determine the temperature at which the compound begins to decompose and to quantify the presence of residual solvents or water.
-
Data Summary and Interpretation
To illustrate the typical physicochemical properties of this class, the table below summarizes data for representative 2-bromo-phenyl-oxazole esters, compiled from literature and predictive sources.
| Property | Ethyl 2-(2-bromophenyl)-oxazole-4-carboxylate[17] | 2-(4-Bromo-phenyl)-oxazole[15] | 2-Bromo-5-(4-bromo-2,5-dimethoxyphenyl)oxazole[1] |
| Molecular Formula | C₁₂H₁₀BrNO₃ | C₉H₆BrNO | C₁₁H₉Br₂NO₃ |
| Molecular Weight | 296.12 g/mol | 224.05 g/mol | 378.99 g/mol |
| Melting Point (°C) | Not Reported | Not Reported | 137–139 °C |
| Boiling Point (°C) | Predicted: 386.9±42.0 | Predicted: 296.6±42.0 | Not Reported |
| LogP (Predicted) | 3.14 (PubChem CID: 53407297) | 2.91 (PubChem CID: 11689255) | Not Reported |
| pKa (Predicted) | Not Reported | 0.17±0.10 (Strongest Basic) | Not Reported |
| Appearance | Not Reported | White to light yellow Solid | Colorless needles |
Note: Predicted values are computationally derived and should be experimentally verified.
Experimental Protocols & Workflows
Adherence to standardized protocols is essential for generating reliable and reproducible data.
Diagram: General Physicochemical Characterization Workflow
The following diagram illustrates a logical workflow for the characterization of a newly synthesized 2-bromo-phenyl-oxazole ester.
Caption: Decision-making based on key physicochemical properties.
Conclusion
The 2-bromo-phenyl-oxazole ester scaffold represents a highly valuable platform for the discovery of novel therapeutics. Its true potential, however, can only be unlocked through a rigorous and systematic evaluation of its physicochemical properties. By employing the standardized experimental protocols and interpretive frameworks outlined in this guide—from spectroscopic confirmation and LogD determination to comprehensive thermal analysis—researchers can build a robust data package for each new chemical entity. This foundation of high-quality data enables informed, rational decisions in lead optimization, mitigates downstream development risks, and ultimately accelerates the journey from a promising molecule to a viable drug candidate.
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Kumar, B. V., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(3), M1440. [Link]
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Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9. [Link]
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Auriga Research. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]
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University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]
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Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. ResearchGate. [Link]
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University of California, Santa Barbara. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]
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Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. [Link]
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Proscia. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Wang, F., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE, (143), e58957. [Link]
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Slideshare. (n.d.). Thermogravimetric analysis - Pharmaceutical analysis. Retrieved from [Link]
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ResearchGate. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Retrieved from [Link]
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Etzweiler, F., et al. (1994). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry, 66(10), 1629–1631. [Link]
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Takács-Novák, K., et al. (1997). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 16(4), 687-695. [Link]
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Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. [Link]
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Chountoulesi, M., et al. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Methods in Molecular Biology, 2207, 183-191. [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2-(2-bromophenyl)oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure and purity.[1][2][3] This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of ethyl 2-(2-bromophenyl)oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data in publicly available literature, this document serves as a predictive guide, leveraging established NMR principles and spectral data from analogous structures to forecast the chemical shifts, coupling constants, and overall spectral features. This approach provides a robust framework for researchers engaged in the synthesis and characterization of novel oxazole-based compounds, enabling them to anticipate, interpret, and validate their experimental findings.
Introduction: The Central Role of NMR in Pharmaceutical Research
The journey of a drug from concept to clinic is a complex, multi-stage process that demands rigorous analytical characterization at every step.[2] Among the suite of analytical tools available, NMR spectroscopy stands out for its ability to provide detailed information about the atomic-level structure of molecules in solution.[4] This makes it a cornerstone technique for confirming the identity and purity of newly synthesized compounds, identifying potential "hit" compounds in screening campaigns, and optimizing lead candidates.[1][2] The quantitative nature of NMR also allows for the determination of key physicochemical properties such as solubility and pKa, which are critical for a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4][5]
Heterocyclic compounds, such as oxazoles, are prevalent scaffolds in medicinal chemistry due to their diverse biological activities. The precise interpretation of their NMR spectra is crucial for confirming their synthesis and for structure-activity relationship (SAR) studies.[6] This guide focuses on ethyl 2-(2-bromophenyl)oxazole-4-carboxylate, providing a detailed, predictive analysis of its ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectral Data for Ethyl 2-(2-bromophenyl)oxazole-4-carboxylate
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).
Predicted Peak Assignments and Multiplicities
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 (Oxazole) | 8.3 - 8.5 | Singlet (s) | - | 1H |
| Aromatic Protons (H-3', H-4', H-5', H-6') | 7.4 - 7.9 | Multiplet (m) | - | 4H |
| -CH₂- (Ethyl) | 4.3 - 4.5 | Quartet (q) | ~7.1 | 2H |
| -CH₃ (Ethyl) | 1.3 - 1.5 | Triplet (t) | ~7.1 | 3H |
Rationale for Predicted Chemical Shifts and Coupling Constants
-
Oxazole Proton (H-5): The proton at the 5-position of the oxazole ring is expected to be the most deshielded proton in the heterocyclic core, appearing as a singlet in the downfield region of the spectrum. This is due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms and the aromaticity of the ring.
-
Aromatic Protons: The four protons on the 2-bromophenyl ring will appear as a complex multiplet. The bromine atom's electron-withdrawing inductive effect and electron-donating resonance effect, along with the steric hindrance from the oxazole ring, will lead to a complex splitting pattern that may be difficult to resolve into distinct first-order patterns.
-
Ethyl Ester Protons: The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃-) protons. The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons (n+1 rule, 3+1=4). The triplet is due to the coupling of the methyl protons with the two adjacent methylene protons (n+1 rule, 2+1=3). The coupling constant for both multiplets will be approximately 7.1 Hz.
Predicted ¹³C NMR Spectral Data for Ethyl 2-(2-bromophenyl)oxazole-4-carboxylate
The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in a molecule. The predicted chemical shifts are also reported in ppm relative to TMS.
Predicted Peak Assignments
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ester) | 160 - 165 |
| C-2 (Oxazole) | 158 - 162 |
| C-4 (Oxazole) | 140 - 145 |
| C-5 (Oxazole) | 135 - 140 |
| C-1' (Aromatic) | 128 - 132 |
| C-2' (Aromatic, C-Br) | 120 - 125 |
| C-3', C-4', C-5', C-6' (Aromatic) | 125 - 135 |
| -CH₂- (Ethyl) | 60 - 65 |
| -CH₃ (Ethyl) | 13 - 16 |
Rationale for Predicted Chemical Shifts
-
Carbonyl Carbon: The ester carbonyl carbon is typically found in the downfield region of the ¹³C NMR spectrum, between 160 and 165 ppm.
-
Oxazole Carbons: The carbons of the oxazole ring are deshielded due to the electronegativity of the heteroatoms and the aromatic character of the ring. C-2, being situated between two heteroatoms, is expected to be the most downfield of the ring carbons.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the bromine substituent and the connection to the oxazole ring. The carbon bearing the bromine (C-2') will have a distinct chemical shift, while the other aromatic carbons will appear in the typical aromatic region.
-
Ethyl Ester Carbons: The methylene carbon (-CH₂-) is deshielded by the adjacent oxygen atom and will appear around 60-65 ppm. The methyl carbon (-CH₃-) is the most shielded carbon and will appear in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
To experimentally validate the predicted spectral data, the following protocol is recommended:
Sample Preparation
-
Dissolve approximately 5-10 mg of ethyl 2-(2-bromophenyl)oxazole-4-carboxylate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Visualization of the Molecular Structure and NMR Workflow
To aid in the conceptualization of the molecular structure and the NMR analysis workflow, the following diagrams are provided.
Figure 1. Molecular structure of ethyl 2-(2-bromophenyl)oxazole-4-carboxylate.
Figure 2. Standard workflow for NMR-based structural elucidation.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of ethyl 2-(2-bromophenyl)oxazole-4-carboxylate. By leveraging established principles and data from analogous structures, we have constructed a comprehensive spectral forecast that can guide researchers in their synthetic and analytical efforts. The provided experimental protocol and workflow diagrams further serve as a practical resource for the acquisition and interpretation of NMR data for this and similar heterocyclic compounds. As NMR continues to be a pivotal tool in drug discovery, a thorough understanding of spectral interpretation is paramount for the successful development of new therapeutic agents.
References
- Labome. (2014). NMR Spectroscopy in Drug Discovery and Development.
- Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.
- News-Medical. (2021). Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.
- Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 242-251.
- ResearchGate. (2019).
- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are....
- Chemistry LibreTexts. (2023).
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- 1. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 4. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(2-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester (CAS No. 885274-67-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide will cover its chemical identity, synthesis, spectroscopic characterization, and potential applications, with a focus on its role as a versatile building block in the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development, providing both foundational knowledge and practical insights into the utility of this compound.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse and potent biological activities. Oxazole derivatives have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, antibacterial, antifungal, anticancer, and antiviral activities. Their ability to participate in various non-covalent interactions allows them to bind effectively to a range of biological targets, such as enzymes and receptors. The compound this compound, with its strategic placement of a reactive bromo-phenyl group and an ester functionality, represents a key intermediate for the synthesis of more complex molecules with potential therapeutic value.
Chemical Identity and Physicochemical Properties
A clear definition of the subject compound is crucial for any technical analysis.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 885274-67-9 |
| Molecular Formula | C₁₂H₁₀BrNO₃ |
| Molecular Weight | 296.12 g/mol |
| IUPAC Name | ethyl 2-(2-bromophenyl)-1,3-oxazole-4-carboxylate |
| SMILES | CCOC(=O)c1coc(-c2ccccc2Br)n1 |
Synthesis Strategies: Constructing the Oxazole Core
The synthesis of 2,4-disubstituted oxazoles like the title compound can be approached through several established methodologies. The choice of synthetic route often depends on the availability of starting materials, desired scale, and overall efficiency.
Robinson-Gabriel Synthesis and Related Cyclodehydration Reactions
One of the most classical and versatile methods for oxazole synthesis is the Robinson-Gabriel synthesis , which involves the cyclodehydration of α-acylamino ketones. For the synthesis of this compound, a plausible retrosynthetic analysis points towards an α-acylamino ketone intermediate.
Conceptual Retrosynthetic Pathway:
Figure 1: Retrosynthetic analysis based on the Robinson-Gabriel approach.
Experimental Protocol (Hypothetical, based on established methods):
A detailed, step-by-step protocol for the synthesis would be as follows:
-
Preparation of the α-acylamino ketone intermediate:
-
To a solution of ethyl 3-amino-2-oxopropanoate hydrochloride in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added a base (e.g., triethylamine or pyridine) at 0 °C to neutralize the hydrochloride salt.
-
2-Bromobenzoyl chloride is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-(2-bromobenzamido)-β-ketoester.
-
-
Cyclodehydration to the oxazole:
-
The crude intermediate is dissolved in a suitable solvent (e.g., toluene or dioxane).
-
A dehydrating agent, such as phosphorus oxychloride, sulfuric acid, or Burgess reagent, is added to the solution.
-
The reaction mixture is heated to reflux until the cyclization is complete (monitored by TLC).
-
After cooling to room temperature, the reaction is quenched by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
-
Alternative Synthetic Routes
Other synthetic strategies for the oxazole ring formation include the reaction of α-haloketones with primary amides and the direct synthesis from aldehydes. For instance, a plausible route could involve the reaction of ethyl 2-amino-3-oxobutanoate with 2-bromobenzaldehyde, followed by oxidation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-bromophenyl group, the oxazole ring proton, and the ethyl ester group. The aromatic protons will likely appear as a multiplet in the range of δ 7.2-7.8 ppm. The oxazole proton (at C5) should appear as a singlet further downfield, typically around δ 8.0-8.5 ppm. The ethyl group will exhibit a quartet for the methylene protons (CH₂) around δ 4.4 ppm and a triplet for the methyl protons (CH₃) around δ 1.4 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for all 12 carbon atoms. The carbonyl carbon of the ester will be the most downfield signal, typically in the range of δ 160-165 ppm. The aromatic and oxazole ring carbons will resonate in the δ 110-150 ppm region. The methylene and methyl carbons of the ethyl group will appear upfield, around δ 62 ppm and δ 14 ppm, respectively.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key absorption bands are expected for:
-
C=O stretching of the ester group (~1720-1740 cm⁻¹)
-
C=N and C=C stretching of the oxazole and phenyl rings (~1500-1650 cm⁻¹)
-
C-O stretching of the ester and oxazole ring (~1100-1300 cm⁻¹)
-
C-H stretching of the aromatic and aliphatic groups (~2900-3100 cm⁻¹)
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₂H₁₀BrNO₃. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a characteristic feature, with two peaks of nearly equal intensity separated by 2 Da. Fragmentation patterns would likely involve the loss of the ethoxy group (-OEt), carbon monoxide (-CO), and cleavage of the oxazole ring.
Applications in Drug Discovery and Medicinal Chemistry
The title compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromo substituent on the phenyl ring makes it an ideal substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse chemical moieties at this position, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.
Workflow for Utilizing the Compound in Drug Discovery:
Figure 2: A generalized workflow illustrating the use of the title compound in a drug discovery pipeline.
The ester functionality at the 4-position of the oxazole ring can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This provides another point of diversification for generating a library of compounds for biological screening. Given the known activities of oxazole derivatives, this compound could serve as a starting point for the development of inhibitors of various enzymes, such as kinases, or as ligands for G-protein coupled receptors.
Conclusion
This compound (CAS No. 885274-67-9) is a strategically important synthetic intermediate with significant potential in the field of drug discovery. Its well-defined structure, coupled with the reactivity of its functional groups, makes it a versatile platform for the generation of diverse molecular libraries. This technical guide has provided an overview of its chemical properties, plausible synthetic routes, expected spectroscopic features, and potential applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds promise for the discovery of novel therapeutic agents.
References
- Specific literature citations for the synthesis and spectroscopic data of this compound are not readily available in the public domain.
- General references on oxazole synthesis and medicinal chemistry applications would be cited here in a full whitepaper.
Crystal Structure Analysis of 2-(2-Bromo-Phenyl)-Oxazole Derivatives: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the crystal structure analysis of 2-(2-bromo-phenyl)-oxazole derivatives, a class of compounds of significant interest in contemporary drug discovery. We delve into the critical role of single-crystal X-ray diffraction in unambiguously determining the three-dimensional architecture of these molecules, which is paramount for understanding structure-activity relationships (SAR) and advancing rational drug design. This document offers a detailed narrative on the experimental workflow, from synthesis and crystallization to data analysis, with a particular focus on the influence of the 2-bromo-phenyl moiety on crystal packing and intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights in their therapeutic development programs.
Introduction: The Significance of 2-(2-Bromo-Phenyl)-Oxazole Derivatives in Medicinal Chemistry
The oxazole scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1] Its inherent planarity and ability to participate in various non-covalent interactions make it an attractive core for the design of novel therapeutic agents. The introduction of a 2-(2-bromo-phenyl) substituent imparts specific steric and electronic properties that can profoundly influence a molecule's pharmacological profile and its solid-state characteristics.
The bromine atom, in particular, is not merely a bulky substituent but an active participant in crystal engineering through the formation of halogen bonds.[2] Understanding the precise three-dimensional arrangement of these derivatives at the atomic level is therefore not an academic exercise but a critical step in the drug development pipeline. Single-crystal X-ray crystallography stands as the unequivocal gold standard for obtaining this high-resolution structural data, providing a foundational understanding for further computational modeling and lead optimization efforts.
The Crystallographic Journey: From Synthesis to Structure
The successful crystal structure analysis of a 2-(2-bromo-phenyl)-oxazole derivative is a multi-step process that demands careful execution and a deep understanding of the underlying principles. This section will elucidate the causality behind the key experimental choices in this workflow.
Synthesis and Purification of 2-(2-Bromo-Phenyl)-Oxazole Derivatives
The synthesis of the target compounds is the essential first step. A common and effective method for the preparation of 2-substituted oxazoles is the Robinson-Gabriel synthesis and its variations, which typically involve the cyclization of a 2-acylamino-ketone. For the synthesis of a 2-(2-bromo-phenyl)-oxazole derivative, a plausible route would involve the reaction of a suitable α-haloketone with 2-bromobenzamide.
A generalized synthetic protocol is as follows:
-
Amide Formation: 2-bromobenzoyl chloride is reacted with an appropriate amino ketone to form the N-(2-oxoalkyl)-2-bromobenzamide precursor.
-
Cyclization: The precursor is then subjected to cyclodehydration, often using a dehydrating agent such as phosphorus oxychloride or sulfuric acid, to yield the desired 2-(2-bromo-phenyl)-oxazole derivative.
-
Purification: The crude product is purified using column chromatography on silica gel to achieve high purity, which is a prerequisite for successful crystallization.
The choice of starting materials and reaction conditions will be dictated by the specific substitutions on the oxazole ring.
The Art of Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, of an appropriate size (typically 0.1-0.3 mm in each dimension), and free from defects. The slow evaporation of a saturated solution is a widely employed and effective technique.
Step-by-Step Crystallization Protocol:
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to identify a system in which the compound has moderate solubility.
-
Solution Preparation: The purified compound is dissolved in the chosen solvent system with gentle heating to ensure complete dissolution.
-
Slow Evaporation: The saturated solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested and prepared for mounting.
The following diagram illustrates the logical flow of the synthesis and crystallization process.
Caption: Workflow for the synthesis and crystallization of 2-(2-bromo-phenyl)-oxazole derivatives.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the arrangement of atoms within a crystal. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.
Data Collection and Processing
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. As the crystal is rotated, a series of diffraction images are collected. These images are then processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.
Structure Solution and Refinement
The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve its accuracy. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.
The following diagram outlines the key stages of a single-crystal X-ray diffraction experiment.
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Structural Insights: Intermolecular Interactions and Crystal Packing
The crystal structure of a 2-(2-bromo-phenyl)-oxazole derivative is not just a static arrangement of atoms but a complex interplay of various intermolecular forces that govern the crystal packing. A thorough analysis of these interactions is crucial for understanding the solid-state properties of the compound.
The Dominant Role of Halogen Bonding
A key feature in the crystal structures of these derivatives is the presence of halogen bonds involving the bromine atom. The bromine atom possesses a region of positive electrostatic potential, known as a σ-hole, on the extension of the C-Br bond. This σ-hole can interact favorably with nucleophilic regions on adjacent molecules, such as lone pairs on oxygen or nitrogen atoms, or π-systems. These directional interactions can play a significant role in dictating the supramolecular assembly.[2]
Other Significant Intermolecular Interactions
In addition to halogen bonds, other non-covalent interactions contribute to the overall stability of the crystal lattice. These include:
-
π-π Stacking: The aromatic phenyl and oxazole rings can engage in π-π stacking interactions, further stabilizing the crystal packing.
-
C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron-rich π-systems of the aromatic rings.
-
van der Waals Forces: These non-specific interactions are also present and contribute to the overall cohesive energy of the crystal.
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[3] The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.
For a hypothetical 2-(2-bromo-phenyl)-oxazole derivative, the fingerprint plot would likely show significant contributions from H···H, C···H, and Br···H contacts, with the specific percentages depending on the other substituents present.
The following diagram illustrates the key intermolecular interactions that can be expected in the crystal structure of a 2-(2-bromo-phenyl)-oxazole derivative.
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The Robinson-Gabriel Synthesis: A Technical Guide to Substituted Oxazoles for Researchers and Drug Development Professionals
Foreword: The Enduring Relevance of the Oxazole Scaffold
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, stands as a cornerstone in medicinal chemistry and natural product synthesis.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a versatile scaffold in the design of therapeutic agents.[3][4] Oxazole-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and antiproliferative properties.[5][6] This has led to their incorporation into numerous clinically significant drugs and natural products.[2][7] The synthesis of highly functionalized oxazoles, particularly 2,4,5-trisubstituted derivatives, is of paramount importance as it allows for the fine-tuning of pharmacological profiles.[1][2] Among the classical methods for constructing this privileged heterocyclic motif, the Robinson-Gabriel synthesis remains a powerful and relevant tool.
This in-depth technical guide provides a comprehensive overview of the Robinson-Gabriel synthesis, from its core mechanistic principles to modern adaptations. It is designed for researchers, scientists, and drug development professionals seeking to leverage this reaction for the synthesis of substituted oxazoles. We will delve into the causality behind experimental choices, provide field-proven insights, and offer detailed protocols to ensure reproducible and successful outcomes.
The Core Reaction: Mechanism of the Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a robust and well-established method for the preparation of oxazoles.[1] At its core, the reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone to yield the corresponding oxazole.[7][8] This transformation is catalyzed by a cyclodehydrating agent, with a range of reagents available to effect the conversion.[7]
The generally accepted mechanism proceeds through several key steps, initiated by the activation of the ketone carbonyl by the acidic catalyst. This enhances the electrophilicity of the carbonyl carbon, setting the stage for intramolecular attack by the nucleophilic amide oxygen. The resulting cyclic intermediate then undergoes dehydration to furnish the aromatic oxazole ring.
Caption: The reaction mechanism of the Robinson-Gabriel synthesis.
A critical aspect of this mechanism is the nature of the cyclodehydrating agent. Historically, strong protic acids like concentrated sulfuric acid were the reagents of choice.[7] However, the harshness of these conditions can limit the functional group tolerance of the reaction.[1] This has spurred the development and application of a diverse array of milder and more selective dehydrating agents.
The Chemist's Toolkit: Cyclodehydrating Agents
The choice of cyclodehydrating agent is a pivotal experimental parameter that dictates the success and scope of the Robinson-Gabriel synthesis. The ideal reagent should efficiently promote cyclization and dehydration while being compatible with sensitive functional groups present in the starting materials.
| Cyclodehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Concentrated, high temperature | Readily available, well-established | Harsh conditions, limited functional group tolerance |
| Polyphosphoric Acid (PPA) | High temperature | Effective for less reactive substrates | Difficult to handle, harsh workup |
| Phosphorus Oxychloride (POCl₃) | Often with a base (e.g., pyridine) | Milder than strong acids | Can act as a chlorinating agent |
| Thionyl Chloride (SOCl₂) | Inert solvent | Effective dehydrating agent | Generates corrosive HCl gas |
| Trifluoroacetic Anhydride (TFAA) | Ethereal solvents | Mild conditions, suitable for solid-phase synthesis | Can be expensive |
| Triphenylphosphine/Iodine (PPh₃/I₂) | With a base (e.g., triethylamine) | Mild conditions, good for sensitive substrates | Stoichiometric amounts of reagents required |
Experimental Protocol: A Representative Synthesis of a 2,4,5-Trisubstituted Oxazole
This protocol provides a generalized procedure for the synthesis of a 2,4,5-trisubstituted oxazole via the Robinson-Gabriel reaction. It is essential to note that optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.
Step 1: Synthesis of the 2-Acylamino-ketone Precursor
The requisite 2-acylamino-ketone starting material can be readily prepared through the acylation of an α-amino ketone. The Dakin-West reaction is another common method for accessing these precursors.[7]
Step 2: Cyclodehydration
Caption: A generalized experimental workflow for the Robinson-Gabriel synthesis.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-acylamino-ketone (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the cyclodehydrating agent, for instance, phosphorus oxychloride (1.2 equivalents), dropwise to the stirred solution.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 90 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2,4,5-trisubstituted oxazole.
Modern Advancements and Strategic Applications
While the classical Robinson-Gabriel synthesis is a powerful tool, modern organic synthesis often demands milder conditions, higher efficiency, and amenability to high-throughput techniques. This has led to the development of several innovative modifications.
Solid-Phase Synthesis: A solid-phase version of the Robinson-Gabriel synthesis has been developed, which is particularly valuable for the construction of oxazole-based libraries in drug discovery.[7][9][10][11] This approach typically involves linking the 2-acylamino-ketone to a solid support and using a cyclodehydrating agent like trifluoroacetic anhydride to effect both cyclization and cleavage from the resin.[9][10][11]
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the Robinson-Gabriel reaction, leading to shorter reaction times and often improved yields.[12][13][14] This high-speed synthesis is advantageous for rapid lead optimization in medicinal chemistry programs.
One-Pot Procedures: Several one-pot variations have been reported that combine the formation of the 2-acylamino-ketone precursor and its subsequent cyclodehydration into a single synthetic operation.[7] This enhances the overall efficiency of the process by minimizing intermediate purification steps.
Applications in Drug Discovery and Natural Product Synthesis:
The Robinson-Gabriel synthesis has been instrumental in the synthesis of a wide array of biologically active molecules. Notable examples include its application in the synthesis of:
-
Diazonamide A and B: Complex marine natural products with potent antitumor activity.[7]
-
Dual PPARα/γ Agonists: Investigated for the treatment of type 2 diabetes.[7]
-
Mycalolide A and (-)-Muscoride A: Other examples of bioactive natural products containing the oxazole motif.[7]
Concluding Remarks and Future Outlook
The Robinson-Gabriel synthesis, despite its century-long history, continues to be a highly relevant and valuable method for the construction of substituted oxazoles. Its reliability, coupled with the development of milder and more efficient protocols, ensures its continued application in both academic research and industrial drug development. As the demand for novel and structurally diverse therapeutic agents grows, the strategic implementation of the Robinson-Gabriel synthesis and its modern variants will undoubtedly play a crucial role in the discovery of the next generation of oxazole-containing drugs. The ongoing exploration of novel, greener catalysts and reaction media will further enhance the sustainability and utility of this classic transformation.[15]
References
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Wikipedia. Robinson–Gabriel synthesis. [Link]
-
Xie, H., Yuan, D., & Ding, M.-W. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. The Journal of Organic Chemistry, 77(6), 2954–2958. [Link]
-
Li, P., et al. (2019). Synthesis of 2,4,5-Trisubstituted Oxazoles via Pd-Catalyzed C–H Addition to Nitriles/Cyclization Sequences. Organic Letters, 21(9), 3256–3260. [Link]
-
Li, Z., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(10), 3930–3935. [Link]
-
Xie, H., Yuan, D., & Ding, M.-W. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. The Journal of Organic Chemistry, 77(6), 2954-2958. [Link]
-
Pulici, M., Quartieri, F., & Felder, E. R. (2003). Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. Journal of Combinatorial Chemistry, 5(4), 432–443. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Pulici, M., Quartieri, F., & Felder, E. R. (2003). Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. ACS Combinatorial Science, 5(4), 432-443. [Link]
-
Pulici, M., Quartieri, F., & Felder, E. R. (2003). Trifluoroacetic anhydride-mediated solid-phase version of the Robinson-Gabriel synthesis of oxazoles. Journal of Combinatorial Chemistry, 5(4), 432-43. [Link]
-
SlideShare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]
-
Molecules. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
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ideXlab. Robinson-Gabriel Synthesis. [Link]
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Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2408. [Link]
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SynArchive. Robinson-Gabriel Synthesis. [Link]
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Pearson. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons. [Link]
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ResearchGate. Robinson–Gabriel synthesis | Request PDF. [Link]
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Mukku, N., Davanagere, P. M., Chanda, K., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28239–28248. [Link]
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NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]
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Wikipedia. Gabriel synthesis. [Link]
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ResearchGate. Robinson-Gabriel synthesis. [Link]
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Semantic Scholar. Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles. [Link]
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NIH. Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. The chemistry of pseudomonic acid, part II. Dehydrative cyclisation of α-acylamino ketones to oxazoles. [Link]
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YouTube. MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. [Link]
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An In-Depth Technical Guide to the Van Leusen Oxazole Synthesis: Mechanism, Scope, and Modern Applications
Introduction: The Enduring Relevance of the Oxazole Moiety
The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow oxazole-containing molecules to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3][4] Consequently, the development of efficient and versatile methods for the synthesis of substituted oxazoles is a topic of paramount importance for researchers in drug discovery and development.
First reported by van Leusen and coworkers in 1972, the Van Leusen oxazole synthesis has emerged as one of the most reliable and widely adopted strategies for constructing the 5-substituted oxazole core.[1][5] The reaction's elegance lies in its convergent, one-pot nature, which brings together an aldehyde and the uniquely reactive p-toluenesulfonylmethyl isocyanide (TosMIC) to forge the heterocyclic ring under mild, base-mediated conditions.[3] This guide provides an in-depth exploration of the Van Leusen oxazole synthesis, from its fundamental mechanism to its broad substrate scope, practical experimental considerations, and modern adaptations.
The Heart of the Reaction: p-Toluenesulfonylmethyl Isocyanide (TosMIC)
The success of the Van Leusen synthesis is inextricably linked to the trifunctional nature of its key reagent, p-toluenesulfonylmethyl isocyanide, commonly known as TosMIC.[6] This stable, odorless, crystalline solid is more than a simple isocyanide; it is a sophisticated building block engineered for heterocyclic synthesis.[5]
The reactivity of TosMIC is governed by three key features:
-
Acidic Methylene Protons: The protons on the carbon atom situated between the isocyanide and the sulfonyl group are significantly acidic. The powerful electron-withdrawing nature of both the tosyl (p-toluenesulfonyl) and isocyano groups stabilizes the resulting carbanion, facilitating its formation with common bases.[7][8]
-
Nucleophilic/Electrophilic Isocyanide Carbon: The isocyanide carbon atom exhibits dual reactivity. It acts as a nucleophile in its initial attack on the aldehyde carbonyl but becomes an electrophilic center for the subsequent intramolecular cyclization.
-
Excellent Leaving Group: The p-toluenesulfinate (tosyl) group is an excellent leaving group, a critical feature for the final aromatization step that drives the formation of the stable oxazole ring.[7][8]
This combination of functionalities allows TosMIC to act as a "C2N1 3-atom synthon," providing three of the five atoms required for the oxazole ring in a single, efficient step.[1][5]
Part 1: The Core Mechanism - A Stepwise Elucidation
The Van Leusen oxazole synthesis proceeds through a well-established, multi-step mechanism involving nucleophilic addition, intramolecular cyclization, and elimination.[5][7] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
The overall transformation can be described as a [3+2] cycloaddition between the aldehyde and TosMIC.[1]
Step 1: Deprotonation of TosMIC The reaction is initiated by the deprotonation of TosMIC at the α-carbon using a suitable base (e.g., potassium carbonate, potassium tert-butoxide) to generate a resonance-stabilized TosMIC anion. This is the key nucleophilic species in the reaction.[8]
Step 2: Nucleophilic Attack on the Aldehyde The TosMIC anion performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde substrate. This addition reaction forms a tetrahedral alkoxide intermediate.
Step 3: 5-endo-dig Intramolecular Cyclization The newly formed alkoxide oxygen atom then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the isocyanide group. This crucial ring-closing step, a 5-endo-dig cyclization, forms the five-membered dihydrooxazole (oxazoline) ring.[8]
Step 4: Tautomerization and Elimination The resulting oxazoline intermediate possesses a proton on the carbon atom that was originally part of the aldehyde carbonyl group (C5 of the final oxazole).[7] In the presence of a base, this proton is abstracted, leading to a tautomeric shift. This is followed by the elimination of the p-toluenesulfinic acid (TosH) moiety. This final, irreversible elimination step is the thermodynamic driving force for the reaction, resulting in the formation of the stable, aromatic oxazole ring.[1][5]
Mechanistic Pathway Diagram
Caption: The reaction mechanism of the Van Leusen oxazole synthesis.
Part 2: Scope, Limitations, and Strategic Considerations
The Van Leusen oxazole synthesis is valued for its broad substrate scope and functional group tolerance. However, like any chemical transformation, it has its limitations. A thorough understanding of these factors is key to successful experimental design.
Substrate Scope
The reaction is highly versatile, particularly with respect to the aldehyde component.
| Aldehyde Substrate Class | Compatibility & Notes | Representative Yields |
| Aromatic Aldehydes | Generally excellent substrates. Both electron-rich and electron-poor aromatic and heteroaromatic aldehydes react efficiently. Electron-withdrawing groups can sometimes increase reactivity.[1] | 60-95% |
| Aliphatic Aldehydes | Good to excellent substrates. Both linear and branched aliphatic aldehydes are well-tolerated. | 70-90% |
| α,β-Unsaturated Aldehydes | Can be used successfully, yielding 5-vinyloxazoles. Careful control of reaction conditions may be needed to avoid side reactions. | 50-80% |
Key Reagent Variations
-
Substituted TosMIC Reagents: By using α-substituted TosMIC analogues (e.g., 1-ethyl-1-tosylmethyl isocyanide), substituents can be directly installed at the 4-position of the oxazole ring, significantly expanding the synthetic utility of the method.[9]
-
One-Pot Synthesis of 4,5-Disubstituted Oxazoles: An important extension involves the in-situ alkylation of the TosMIC anion with an aliphatic halide before the addition of the aldehyde. This powerful one-pot procedure allows for the synthesis of 4,5-disubstituted oxazoles.[10]
Common Limitations and Troubleshooting
-
Sterically Hindered Aldehydes: Very bulky aldehydes may react sluggishly, requiring more forcing conditions (higher temperatures, stronger bases), which can sometimes lead to side reactions.
-
Base-Sensitive Functional Groups: Substrates containing functional groups that are sensitive to the basic reaction conditions (e.g., certain esters, epoxides) may be problematic. Careful selection of a milder base, such as K₂CO₃ over t-BuOK, can often mitigate these issues.
-
Formation of Byproducts: In some cases, the reaction may stall at the oxazoline intermediate, especially if the final elimination step is slow.[11] Ensuring a sufficient amount of base and adequate reaction time/temperature is crucial. Nitrile formation can be a competing pathway if ketones are used instead of aldehydes.[8][12]
Part 3: Experimental Protocol - A Validated Workflow
This section provides a detailed, step-by-step protocol for the synthesis of 5-phenyloxazole from benzaldehyde and TosMIC. This procedure is representative of a standard Van Leusen synthesis and can be adapted for other substrates.
Synthesis of 5-Phenyloxazole
Materials:
-
Benzaldehyde (1.0 eq)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Methanol (MeOH), anhydrous (to make a 0.1 M solution based on the aldehyde)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add potassium carbonate (2.5 eq).
-
Reagent Addition: Add anhydrous methanol to the flask, followed by benzaldehyde (1.0 eq) and TosMIC (1.1 eq). The order of addition is generally not critical, but adding the solids first is often convenient.
-
Reaction Execution: Stir the resulting suspension at room temperature for 30 minutes to initiate the reaction. Then, heat the mixture to reflux (approximately 65 °C for methanol).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 5-phenyloxazole.
Experimental Workflow Diagram
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Navigating the Stability Landscape of Bromo-Oxazole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Bromo-Oxazoles in Modern Chemistry
The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry and materials science.[1][2] The introduction of a bromine atom onto this scaffold creates bromo-oxazole compounds, a class of molecules with significant potential. Bromine's unique electronic properties and its utility as a synthetic handle for further molecular elaboration make these compounds highly valuable starting materials and key intermediates in the synthesis of complex molecules, including pharmaceuticals and biologically active natural products.[3] However, the very features that make bromo-oxazoles attractive also present challenges regarding their chemical stability. Understanding and managing the stability of these compounds is paramount to ensuring the integrity of research data, the success of synthetic campaigns, and the quality of resulting drug candidates.
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the stability and storage conditions for bromo-oxazole compounds. Moving beyond a simple recitation of facts, this guide delves into the underlying chemical principles governing their stability, offers practical, field-tested protocols for stability assessment, and provides recommendations for optimal storage and handling.
The Chemical Core: Understanding the Inherent Stability of the Bromo-Oxazole Scaffold
The stability of a bromo-oxazole compound is not a monolithic property but rather a dynamic interplay of the inherent reactivity of the oxazole ring and the influence of the bromine substituent, as well as any other functional groups present. The oxazole ring itself, while aromatic, possesses sites of reactivity that can be exploited for synthetic purposes but also render it susceptible to degradation under certain conditions.
General Thermal Stability
Oxazole derivatives are generally considered to be thermally stable entities.[2] They often exhibit high boiling points and can withstand elevated temperatures without decomposition.[2] However, the presence of certain functional groups can introduce thermal liabilities. For instance, bromo-oxazoles bearing a carboxylic acid group may be susceptible to thermal decarboxylation.[4]
Susceptibility to Environmental Factors
Several environmental factors can compromise the integrity of bromo-oxazole compounds:
-
Moisture (Hydrolysis): The oxazole ring is susceptible to both acid- and base-catalyzed hydrolysis, which can lead to ring cleavage.[4] While generally more resistant to acids than furans, concentrated acids can cause decomposition.[2] The presence of moisture, especially under non-neutral pH conditions, can lead to the formation of acyclic degradation products.[4]
-
Oxygen (Oxidation): The oxazole ring can be oxidized, potentially leading to ring opening.[5][6] The C4 position is often the initial site of oxidative attack.[2] The presence of oxidizing agents or even atmospheric oxygen over prolonged periods can lead to the formation of various degradation products.
-
Light (Photolysis): Exposure to light, particularly UV radiation, can induce photochemical reactions in heterocyclic compounds, leading to decomposition.[4] This can result in the formation of oxidation products or other rearranged species.[2]
The bromine atom itself can influence the ring's susceptibility to these degradation pathways. Its electron-withdrawing nature can affect the electron density of the oxazole ring, potentially altering its reactivity towards hydrolysis, oxidation, and photolysis.
Proactive Preservation: Recommended Storage and Handling Protocols
To ensure the long-term integrity of bromo-oxazole compounds, adherence to appropriate storage and handling procedures is critical. The following recommendations are based on the known chemical liabilities of this class of molecules.
General Storage Conditions
For routine and short-term storage, bromo-oxazole compounds should be kept in a cool, dry, and dark environment.[4] Tightly sealed containers are essential to minimize exposure to atmospheric moisture and oxygen. The use of amber vials or storage in light-proof containers is strongly recommended to prevent photodegradation.[4]
Long-Term Storage
For long-term preservation, more stringent conditions are advisable. Refrigeration at 2-8°C is a common practice.[4] Storing the compound under an inert atmosphere, such as argon or nitrogen, can provide an additional layer of protection against oxidation and moisture-mediated degradation.[4] For particularly sensitive compounds, storage in a desiccator within a refrigerated environment offers optimal protection.
Table 1: Summary of Recommended Storage Conditions for Bromo-Oxazole Compounds
| Parameter | Recommendation | Rationale |
| Temperature | Cool (ideally 2-8°C for long-term) | To slow down the rate of potential degradation reactions. |
| Light | Protect from light (amber vials, opaque containers) | To prevent photodegradation.[4] |
| Atmosphere | Tightly sealed container; inert atmosphere (Ar, N₂) for long-term | To minimize exposure to moisture and oxygen, preventing hydrolysis and oxidation.[4] |
| Humidity | Dry environment (consider a desiccator) | To prevent moisture-induced degradation.[4] |
A Framework for Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is an indispensable tool for elucidating the intrinsic stability of a drug substance, identifying potential degradation products, and establishing degradation pathways.[7] This information is crucial for the development of stable formulations and robust analytical methods.
The following is a comprehensive, step-by-step protocol for conducting a forced degradation study on a bromo-oxazole compound, using a hypothetical model compound for illustrative purposes. This protocol is designed to be a self-validating system, where the inclusion of control samples and multiple time points allows for a clear interpretation of the degradation kinetics.
Experimental Protocol: Forced Degradation of a Model Bromo-Oxazole Compound
Objective: To evaluate the stability of the bromo-oxazole compound under various stress conditions and to identify potential degradation products.
Materials:
-
Bromo-oxazole compound of interest
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV or PDA detector
-
LC-MS system for impurity identification
-
pH meter
-
Forced degradation chambers (temperature/humidity and photostability)
Procedure:
-
Initial Analysis (Time Zero):
-
Prepare a stock solution of the bromo-oxazole compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Analyze the initial sample by a validated stability-indicating HPLC method to determine the initial purity and establish the chromatographic profile. This serves as the t=0 reference.
-
-
Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the solution at an elevated temperature (e.g., 60°C).
-
Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours), neutralize with an appropriate amount of 0.1 N NaOH, and dilute to the initial concentration with the solvent.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate at room temperature or a slightly elevated temperature, monitoring for rapid degradation.
-
Withdraw samples at appropriate time points, neutralize with 0.1 N HCl, and dilute.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at various time points.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a vial and store it in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
At specified time points, withdraw a sample, dissolve it in the solvent to the target concentration, and analyze.
-
-
Photostability:
-
Expose a thin layer of the solid compound and a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber) for a specified duration.
-
A control sample should be wrapped in aluminum foil to exclude light.
-
After exposure, prepare solutions of both the exposed and control samples for analysis.
-
-
-
Sample Analysis:
-
Analyze all stressed samples by the stability-indicating HPLC method.
-
Quantify the amount of the parent compound remaining and the percentage of each degradation product formed.
-
Utilize LC-MS to obtain the mass-to-charge ratio of the major degradation products to aid in their structural elucidation.
-
Data Presentation and Interpretation
The results of the forced degradation study should be summarized in a clear and concise table.
Table 2: Representative Forced Degradation Data for a Model Bromo-Oxazole Compound
| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 N HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 92.5 | 5.2 | 1.8 | |
| 24 | 81.3 | 12.4 | 4.7 | |
| 0.1 N NaOH, 25°C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 75.6 | 20.1 | 3.5 | |
| 8 | 45.2 | 48.9 | 5.1 | |
| 3% H₂O₂, 25°C | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 95.1 | 3.8 | 0.9 | |
| Thermal (Solid), 80°C | 0 | 100.0 | 0.0 | 0.0 |
| 168 (7 days) | 98.7 | 0.8 | 0.3 | |
| Photostability (Solution) | 24 | 90.3 | 6.5 | 2.1 |
Visualizing Workflows and Pathways
Diagrams are invaluable for illustrating complex experimental workflows and logical relationships. The following Graphviz diagrams depict the general workflow for a forced degradation study and a hypothetical degradation pathway for a bromo-oxazole compound.
Caption: Workflow for a forced degradation study of a bromo-oxazole compound.
Caption: Potential degradation pathways for a bromo-oxazole compound.
Conclusion: A Proactive Approach to Ensuring Compound Integrity
The utility of bromo-oxazole compounds in scientific research and drug development is undeniable. However, their inherent chemical reactivity necessitates a thorough understanding of their stability profile. By recognizing the potential for degradation through hydrolysis, oxidation, and photolysis, researchers can implement appropriate storage and handling procedures to preserve the integrity of these valuable molecules. Furthermore, the systematic application of forced degradation studies provides a robust framework for identifying potential liabilities early in the development process, enabling the design of stable formulations and the development of reliable analytical methods. A proactive and informed approach to the stability of bromo-oxazole compounds is not merely a matter of good laboratory practice; it is a fundamental requirement for ensuring the quality, reliability, and success of scientific endeavors.
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Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]
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Singh, R., & Kumar, R. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]
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RSC Publishing. (2020). Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. Scientific Reports, 10, 3538. [Link]
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An In-depth Technical Guide to the Theoretical Calculation of Molecular Properties for Bromophenyl Oxazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1] Bromophenyl oxazoles, in particular, have garnered significant attention for their potential therapeutic applications, ranging from anticancer to anti-inflammatory agents.[2][3] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular properties of bromophenyl oxazoles. By leveraging a suite of in silico tools, researchers can accelerate the drug discovery process, optimizing for efficacy and safety before embarking on costly and time-consuming synthetic and experimental endeavors.[4] This document will detail the application of Density Functional Theory (DFT) for understanding electronic structure and reactivity, molecular docking for predicting protein-ligand interactions, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling for assessing pharmacokinetic viability.
Introduction: The Significance of Bromophenyl Oxazoles and In Silico Analysis
The five-membered heterocyclic oxazole ring, with its unique electronic configuration and capacity for diverse molecular interactions, is a key pharmacophore in modern drug design.[1] The introduction of a bromophenyl substituent can significantly modulate the compound's physicochemical properties, influencing its biological activity.[5] Computational chemistry and molecular modeling have become indispensable tools in contemporary drug discovery, offering a rational approach to designing and screening novel therapeutic agents.[4] By simulating molecular behavior, these methods provide deep insights into structure-activity relationships (SAR) and potential drug-target interactions, thereby streamlining the path from lead identification to clinical candidacy.[6][7]
This guide is structured to provide both a theoretical foundation and practical, step-by-step protocols for the computational analysis of bromophenyl oxazoles. We will explore the "why" behind methodological choices, ensuring a thorough understanding of the principles that govern these powerful predictive techniques.
Unveiling Electronic Structure and Reactivity with Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules, offering a balance of accuracy and computational efficiency.[8] For bromophenyl oxazoles, DFT calculations are crucial for determining fundamental properties that dictate their chemical behavior and biological interactions.[9]
Core Concepts in DFT Analysis
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.[8][9]
-
Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on a molecule's surface.[10] These maps are invaluable for identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for predicting how a molecule will interact with biological targets.[9]
Experimental Protocol: DFT Calculation
The following protocol outlines a typical DFT workflow for analyzing a bromophenyl oxazole derivative:
-
Structure Preparation: Begin by drawing the 2D structure of the bromophenyl oxazole using a molecular editor such as ChemDraw or GaussView.
-
Geometry Optimization: Convert the 2D structure to a 3D conformation and perform a geometry optimization to find the most stable, lowest-energy structure. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set is a widely used and reliable combination for organic molecules.[8][11]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: With the optimized geometry, conduct single-point energy calculations to determine key electronic properties, including HOMO and LUMO energies, Mulliken atomic charges, and the MEP.[12]
-
Data Analysis and Visualization: Analyze the output files to extract the desired quantum chemical parameters. Visualization software is then used to generate images of the molecular orbitals and MEP maps.
Data Presentation: Quantum Chemical Properties
The results of DFT calculations are typically summarized in a table for easy comparison of different derivatives.
| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| Bromophenyl Oxazole 1 | -6.25 | -1.58 | 4.67 | 2.89 |
| Bromophenyl Oxazole 2 | -6.42 | -1.71 | 4.71 | 3.15 |
| Bromophenyl Oxazole 3 | -6.18 | -1.52 | 4.66 | 2.75 |
Note: These are hypothetical values for illustrative purposes.
dot graph TD { A[2D Structure Drawing] --> B{Geometry Optimization}; B --> C{Frequency Calculation}; C --> D[Property Calculation]; D --> E[Data Analysis & Visualization]; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A B C D E; A -- "B3LYP/6-311++G(d,p)" --> B; D -- "HOMO, LUMO, MEP" --> E; } caption: "Workflow for DFT analysis of bromophenyl oxazoles."
Predicting Biological Interactions: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a bromophenyl oxazole derivative) when bound to a specific protein target.[5] It is a cornerstone of structure-based drug design, providing insights into the binding affinity and interaction patterns that are crucial for a molecule's biological activity.[2][13]
The "Lock and Key" in Silico: Core Docking Principles
Molecular docking simulations explore the conformational space of both the ligand and the protein's active site to identify the most stable binding pose, which is typically the one with the lowest binding energy.[12] The scoring functions used in docking algorithms estimate the binding affinity by considering various intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Experimental Protocol: Molecular Docking
A standard molecular docking workflow involves the following steps:
-
Receptor Preparation: Obtain the 3D structure of the target protein from a public repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, co-crystallized ligands, and adding hydrogen atoms.
-
Ligand Preparation: Convert the 2D structure of the bromophenyl oxazole derivative into a 3D structure. Optimize its geometry using a suitable force field (e.g., MMFF94) or a quantum mechanical method.[8]
-
Docking Simulation: Define the binding site on the receptor and run the docking simulation using software such as AutoDock Vina or Glide. The software will generate multiple binding poses for the ligand.
-
Analysis of Results: Analyze the docking results to identify the best binding pose based on the docking score and visual inspection of the interactions between the ligand and the protein's active site residues.
dot graph TD { A[Receptor Preparation] --> C{Docking Simulation}; B[Ligand Preparation] --> C; C --> D[Analysis of Binding Poses]; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A B C D; A -- "PDB Structure" --> C; B -- "Optimized 3D Structure" --> C; C -- "Scoring & Ranking" --> D; } caption: "General workflow for molecular docking studies."
Data Presentation: Comparative Docking Scores
Docking results are often presented in a table to compare the binding affinities of different compounds.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Bromophenyl Oxazole 1 | COX-2 | -9.8 | Arg120, Tyr355, Ser530 |
| Bromophenyl Oxazole 2 | EGFR Kinase | -10.5 | Met793, Leu718, Gly796 |
| Bromophenyl Oxazole 3 | Tubulin | -8.9 | Cys241, Leu242, Val318 |
Note: These are hypothetical values for illustrative purposes. Direct comparison of scores requires using the same protein target and docking software.[14]
Assessing Drug-Likeness: ADMET Prediction
A promising drug candidate must not only exhibit high potency but also possess favorable pharmacokinetic properties.[15] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery that helps to identify compounds with a higher probability of success in clinical trials.[4][16]
The Importance of Early ADMET Profiling
Poor ADMET properties are a major cause of drug failure in later stages of development.[4] By computationally predicting these properties early on, researchers can prioritize compounds with better drug-like characteristics and identify potential liabilities that may need to be addressed through chemical modification.[17][18]
Key ADMET Parameters and Predictive Models
A variety of computational models, often based on quantitative structure-activity relationships (QSAR), are used to predict ADMET properties.[10] Key parameters include:
-
Absorption: Oral bioavailability, intestinal absorption, and Caco-2 cell permeability.
-
Distribution: Plasma protein binding and blood-brain barrier penetration.
-
Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.
-
Excretion: Prediction of renal or hepatic clearance.
-
Toxicity: Prediction of potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.[15]
Experimental Protocol: In Silico ADMET Prediction
Numerous online platforms and standalone software packages are available for ADMET prediction. A typical workflow is as follows:
-
Compound Input: Provide the 2D or 3D structure of the bromophenyl oxazole derivative to the prediction software.
-
Property Selection: Choose the desired ADMET properties to be calculated.
-
Prediction and Analysis: The software will generate predictions for the selected properties. Analyze the results to assess the compound's drug-likeness and identify any potential liabilities.
dot graph TD { A[Input Compound Structure] --> B{Select ADMET Properties}; B --> C[Run Prediction]; C --> D[Analyze Results]; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A B C D; B -- "Absorption, Distribution, etc." --> C; D -- "Identify Potential Liabilities" --> D; } caption: "Workflow for in silico ADMET prediction."
Data Presentation: ADMET Profile Summary
ADMET prediction results are typically presented in a comprehensive table.
| Property | Prediction for Bromophenyl Oxazole X | Acceptable Range |
| Absorption | ||
| Human Intestinal Absorption | High | High |
| Caco-2 Permeability (logPapp) | 1.5 x 10⁻⁶ cm/s | > 1 x 10⁻⁶ cm/s |
| Distribution | ||
| Plasma Protein Binding | 92% | < 95% |
| Blood-Brain Barrier Penetration | Low | Low (for peripherally acting drugs) |
| Metabolism | ||
| CYP2D6 Inhibitor | No | No |
| CYP3A4 Inhibitor | Yes | No |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Non-mutagenic |
| hERG Inhibition | Low risk | Low risk |
Note: These are hypothetical values for illustrative purposes.
Conclusion and Future Perspectives
The theoretical calculation of molecular properties is an integral part of modern drug discovery, providing a powerful lens through which to understand and predict the behavior of novel compounds. For bromophenyl oxazoles, the integrated application of DFT, molecular docking, and ADMET prediction offers a rational and efficient pathway to identify and optimize promising drug candidates. As computational methods continue to evolve, incorporating advancements in artificial intelligence and machine learning, their predictive power and impact on pharmaceutical research will undoubtedly continue to grow.[6]
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APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. (2022). Neuroquantology, 20(20), 3245-3250. Available at: [Link]
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Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods. (2010). ResearchGate. Available at: [Link]
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Khan, S., Tajir, H., Bagwan, A., & Shaikh, M. A. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. German Journal of Pharmaceuticals and Biomaterials, 1(3), 14-43. Available at: [Link]
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The Role of Computational Chemistry in Accelerating Drug Discovery. (2025). SteerOn Research. Available at: [Link]
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Jorgensen, W. L. (2016). Computational Methods for Drug Discovery and Design. Journal of Medicinal Chemistry, 59(11), 5655-5656. Available at: [Link]
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Maria, K. (2023). Computational approaches in medicinal chemistry: From drug discovery to design. Biomedical and Clinical Research, 7(4), 156. Available at: [Link]
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Screening of ADMET properties of Heterocyclic Compounds for anti-renal cancer activity. (2022). ResearchGate. Available at: [Link]
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DFT STUDIES OF OXAZOLE DERIVATIVE. (2023). International Research Journal of Education and Technology. Available at: [Link]
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ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase. (2016). Oncology Letters, 12(4), 2848-2854. Available at: [Link]
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ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2022). German Journal of Pharmaceuticals and Biomaterials, 1(3), 14-43. Available at: [Link]
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Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators. (2024). Current Drug Targets, 25. Available at: [Link]
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Biological evaluation and pharmacophore modeling of some benzoxazoles and their possible metabolites. (2014). Medicinal Chemistry Research, 23(11), 4786-4796. Available at: [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Journal of Drug Delivery and Therapeutics, 12(5), 200-210. Available at: [Link]
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An experimental and theoretical investigation of free Oxazole in conjunction with the DFT analysis of Oxazole⋯(H2O)n complexes. (2025). ResearchGate. Available at: [Link]
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Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches. (2017). Journal of Biomolecular Structure and Dynamics, 35(14), 3113-3128. Available at: [Link]
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Molecular Modeling, Synthesis, Characterization and Pharmacological Evaluation of Benzo[d]oxazole Derivatives as Non-Steroidal Anti-Inflammatory Agents. (2016). Saudi Pharmaceutical Journal, 24(5), 616-624. Available at: [Link]
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Pharmacophore Modeling and Molecular Properties. (2024). ResearchGate. Available at: [Link]
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Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. (2021). Molecules, 26(21), 6523. Available at: [Link]
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4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). Chemistry Central Journal, 13(1), 48. Available at: [Link]
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QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors. (2016). Letters in Drug Design & Discovery, 13(9), 834-843. Available at: [Link]
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Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). Molecules, 27(18), 5857. Available at: [Link]
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Theoretical Calculations and Molecular Docking Analysis of 4-(2-(4- Bromophenyl)Hydrazineylidene)-3,5-Diphenyl-4H-Pyrazole Molec. (2024). DergiPark. Available at: [Link]
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Theoretical and vibrational studies of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin). (2025). ResearchGate. Available at: [Link]
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Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. (2025). Arabian Journal of Chemistry, 18(9), 105152. Available at: [Link]
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Synthesis and QSAR Study of Novel Oxadiazoles Having Antioxidant Activity. (2014). Bulletin of Environment, Pharmacology and Life Sciences, 3(3), 127-136. Available at: [Link]
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THEORETICAL STUDY OF ELECTRONIC PROPERTIES OF AZOLES. (2017). JETIR, 4(8). Available at: [Link]
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Design, synthesis, biological evaluation, QSAR analysis and molecular modelling of new thiazol-benzimidazoles as EGFR inhibitors. (2020). Bioorganic & Medicinal Chemistry, 28(18), 115657. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-(2-bromo-phenyl)-oxazole Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Biaryl Oxazole Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in the pharmaceutical industry is particularly profound, where the construction of complex molecular architectures is paramount for the development of novel therapeutic agents.[1][2] Among the myriad of structures accessible through this methodology, biaryl oxazole motifs have garnered significant attention. Oxazole-containing compounds are prevalent in a wide array of biologically active molecules, exhibiting activities ranging from anti-inflammatory and antimicrobial to anticancer.[3]
This application note provides a comprehensive guide to the Suzuki cross-coupling reaction of a challenging, yet synthetically valuable substrate: 2-(2-bromo-phenyl)-oxazole ethyl ester. The inherent steric hindrance imparted by the ortho-bromo substituent, coupled with the electronic properties of the oxazole ring, necessitates a carefully optimized protocol. Herein, we delve into the mechanistic rationale behind experimental choices, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization, empowering researchers to confidently employ this powerful transformation in their synthetic endeavors.
Mechanistic Considerations: Navigating the Catalytic Cycle with a Hindered Substrate
The efficacy of a Suzuki cross-coupling reaction is contingent upon the seamless progression of its catalytic cycle, which comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5] For a sterically encumbered substrate such as 2-(2-bromo-phenyl)-oxazole ethyl ester, each step presents unique challenges that must be addressed through the judicious selection of reaction components.
The Palladium Catalyst and Ligand: A Symphony of Sterics and Electronics
The choice of the palladium catalyst and its associated ligand is arguably the most critical factor in overcoming the steric impediment of the ortho-bromo group.
-
Palladium Precatalyst: While various palladium sources can be employed, Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species.[6]
-
The Ligand's Role: The ligand stabilizes the palladium center, enhances its reactivity, and influences the steric and electronic environment of the catalytic complex. For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are often essential.[7][8] Ligands such as SPhos and JohnPhos have demonstrated considerable success in promoting the coupling of challenging substrates.[4] The steric bulk of these ligands facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition of the aryl bromide to the Pd(0) center.
The Base and Solvent System: Fine-Tuning the Reaction Environment
The base and solvent play crucial, interconnected roles in the Suzuki-Miyaura coupling.
-
Role of the Base: The base is essential for the activation of the boronic acid, converting it into a more nucleophilic boronate species that can readily undergo transmetalation.[5][6] For substrates prone to side reactions like dehalogenation, the choice of base is critical.[9] Strong bases like potassium tert-butoxide (t-BuOK) can be effective for hindered substrates, while weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be preferred to minimize unwanted side reactions.[7][9]
-
Solvent Selection: The solvent must solubilize all reaction components and is often a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[4] The presence of water is often beneficial, as it can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
A simplified representation of the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are provided as a robust starting point for the Suzuki cross-coupling of 2-(2-bromo-phenyl)-oxazole ethyl ester. Optimization may be necessary depending on the specific boronic acid used.
Protocol 1: General Procedure for Suzuki Cross-Coupling
This procedure is a reliable starting point for a variety of aryl and heteroaryl boronic acids.
Materials and Reagents:
-
2-(2-bromo-phenyl)-oxazole ethyl ester (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add 2-(2-bromo-phenyl)-oxazole ethyl ester, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of 1,4-dioxane.
-
Add the catalyst premix to the reaction vial.
-
Add 1,4-dioxane and water to the reaction vial (a typical solvent ratio is 4:1 to 10:1 dioxane:water).
-
Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl oxazole product.
Diagram 2: Experimental Workflow for Suzuki Cross-Coupling
A step-by-step workflow for the Suzuki cross-coupling of 2-(2-bromo-phenyl)-oxazole ethyl ester.
Data Presentation: Screening of Reaction Conditions
To achieve optimal results, a screening of reaction parameters is often necessary. The following table provides a template for organizing such a screening experiment.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent (ratio) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 80 | 12 | e.g., 85 |
| 2 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 80 | 12 | |
| 3 | Pd(OAc)₂ (2) | JohnPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 80 | 12 | |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 12 | |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 12 | |
| 6 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | THF/H₂O (4:1) | 80 | 12 | |
| 7 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 6 |
Troubleshooting and Field-Proven Insights
-
Low Yields: If the reaction yield is low, consider increasing the reaction temperature or switching to a more active ligand system. For particularly challenging couplings, a stronger base such as t-BuOK in an anhydrous solvent system might be beneficial, although this may increase the risk of side reactions.[7]
-
Dehalogenation: The observation of the dehalogenated starting material is a common side reaction, especially with electron-deficient aryl halides.[9] Using a milder base like K₃PO₄ or KF can help mitigate this issue.[6][9] Additionally, ensuring a thoroughly deoxygenated reaction environment is crucial.
-
Protodeboronation: Boronic acids can be susceptible to protodeboronation, especially at elevated temperatures. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help compensate for any degradation.
-
Incomplete Conversion: If the reaction stalls, a fresh portion of the catalyst can be added. However, it is often more effective to optimize the initial reaction conditions.
Conclusion
The Suzuki-Miyaura cross-coupling of 2-(2-bromo-phenyl)-oxazole ethyl ester is a powerful method for the synthesis of valuable biaryl oxazole derivatives. By understanding the mechanistic nuances and carefully selecting the catalyst, ligand, base, and solvent, researchers can overcome the challenges posed by this sterically hindered substrate. The protocols and insights provided in this application note serve as a robust foundation for the successful implementation of this transformation in drug discovery and development programs.
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
-
Chaudhary, P., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(1), 89-100. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of Ethyl 2-iodooxazole-4-carboxylate with Boronic Acids.
- Benchchem. (n.d.). Technical Support Center: Alternative Bases for Suzuki Coupling of Electron-Deficient Aryl Bromides.
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
-
PubMed. (2020). Synthesis of biphenyl oxazole derivatives via Suzuki coupling and biological evaluations as nucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors. [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Cross-Coupling Reactions with 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole.
-
Semantic Scholar. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. [Link]
-
ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]
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Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-(Bromophenyl)oxazole Building Blocks
Introduction: The Strategic Importance of the 2-(Bromophenyl)oxazole Scaffold
The oxazole ring is a cornerstone motif in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid planar structure make it an excellent scaffold for designing molecules that interact with biological targets with high affinity and specificity.[2] Molecules containing the oxazole core exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1]
Within this privileged class of heterocycles, the 2-(bromophenyl)oxazole scaffold has emerged as a particularly versatile and powerful building block for the synthesis of complex bioactive molecules. The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions.[3][4][5] This allows for the strategic and modular construction of diverse molecular architectures, enabling the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.
This comprehensive guide provides detailed application notes and step-by-step protocols for the utilization of 2-(bromophenyl)oxazole building blocks in the synthesis of bioactive molecules. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors. The protocols and insights provided herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.
I. Synthesis of the 2-(Bromophenyl)oxazole Building Block
A reliable supply of the 2-(bromophenyl)oxazole starting material is paramount. Several synthetic routes are available, with a common and effective method involving the cyclization of a 2-bromo-1-phenylethanone derivative followed by bromination. A representative procedure is outlined below, adapted from established methodologies.[6]
Protocol 1: Synthesis of 2-(4-Bromophenyl)oxazole
This protocol describes a multi-step synthesis starting from 2-bromo-1-(4-ethoxyphenyl)ethanone.
Step 1: Hydrolysis of 2-bromo-1-(4-ethoxyphenyl)ethanone
-
Dissolve 2-bromo-1-(4-ethoxyphenyl)ethanone in ethanol.
-
Add an aqueous solution of a suitable base (e.g., sodium hydroxide).
-
Reflux the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and neutralize with a suitable acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the hydrolyzed product.
Step 2: Esterification
-
Dissolve the product from Step 1 in tetrahydrofuran (THF).
-
Add an esterifying agent (e.g., acetic anhydride) and a catalytic amount of acid.
-
Stir the reaction at 0 °C until completion.
-
Perform an aqueous workup and extract the product.
-
Dry and concentrate the organic layer to obtain the esterified intermediate.
Step 3: Cyclization
-
Dissolve the ester from Step 2 in acetic acid.
-
Reflux the mixture to induce cyclization to the oxazole ring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 4-(4-ethoxyphenyl)oxazole.
Step 4: Bromination
-
Dissolve the oxazole from Step 3 in toluene.
-
Add a brominating agent (e.g., N-bromosuccinimide) and a radical initiator (e.g., AIBN).
-
Reflux the mixture until the starting material is consumed.
-
Cool the reaction, wash with an aqueous solution of sodium thiosulfate, and then with brine.
-
Dry the organic layer and concentrate to yield the final product, 2-bromo-4-(4-ethoxyphenyl)oxazole.[6]
II. Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the phenyl ring of the 2-(bromophenyl)oxazole scaffold serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational for building molecular complexity and are widely used in the synthesis of pharmaceuticals and other functional materials.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[7] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.
Causality Behind Experimental Choices:
-
Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[7]
-
Ligand: Bulky, electron-rich phosphine ligands such as XPhos or SPhos are often employed to facilitate the oxidative addition of the aryl bromide to the palladium center and promote the reductive elimination of the product.[8]
-
Base: A base, such as K₂CO₃ or K₃PO₄, is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and yield.[7]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Suzuki-Miyaura Coupling of 2-(4-Bromophenyl)oxazole with an Arylboronic Acid
This protocol is adapted from established procedures for similar substrates.[9][10]
-
To a dry Schlenk tube, add 2-(4-bromophenyl)oxazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(biaryl)oxazole derivative.
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Catalyst choice can impact yield and reaction time. |
| Ligand | PPh₃, XPhos, SPhos (2-10 mol%) | Bulky, electron-rich ligands are often beneficial. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0-3.0 equiv.) | The choice of base can be substrate-dependent. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Solvent choice can affect solubility and reaction rate. |
| Temperature | 70-120 °C | Higher temperatures may be needed for less reactive substrates. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS. |
B. Mizoroki-Heck Reaction: C-C Bond Formation with Alkenes
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[11] It is a powerful tool for the synthesis of substituted alkenes, which are important intermediates in the synthesis of many bioactive molecules.
Causality Behind Experimental Choices:
-
Catalyst System: A phosphine-free palladium catalyst, such as Pd(OAc)₂, is often effective. In some cases, the use of N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and activity.[12]
-
Base: An inorganic base like K₂CO₃ or an organic base such as triethylamine (Et₃N) is used to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Polar aprotic solvents like DMF or NMP are commonly used to facilitate the reaction.
Catalytic Cycle of the Mizoroki-Heck Reaction
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
Protocol 3: Mizoroki-Heck Reaction of 2-(4-Bromophenyl)oxazole with an Acrylate
This protocol is based on general procedures for Heck reactions with aryl bromides.[12][13]
-
In a sealed tube, combine 2-(4-bromophenyl)oxazole (1.0 equiv.), the acrylate ester (1.2 equiv.), palladium(II) acetate (2 mol%), and potassium carbonate (2.0 equiv.).
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the substituted cinnamate derivative.
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ (1-5 mol%) | Phosphine-free systems are often effective. |
| Ligand | PPh₃, P(o-tol)₃, or NHC ligands (if needed) | Ligands can improve catalyst stability and activity. |
| Base | K₂CO₃, NaOAc, Et₃N (1.5-2.5 equiv.) | The choice of base can affect the reaction outcome. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are generally preferred. |
| Temperature | 100-140 °C | Higher temperatures are often required. |
| Reaction Time | 12-48 hours | Reactions can be slower than Suzuki couplings. |
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction has become an indispensable tool for the synthesis of anilines and other N-aryl compounds, which are prevalent in many bioactive molecules.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A combination of a palladium precatalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) is crucial for an efficient reaction. These ligands promote both the oxidative addition and the final reductive elimination steps.[5]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine, making it a more potent nucleophile.[11]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly used to prevent side reactions.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 4: Buchwald-Hartwig Amination of 2-(2-Bromophenyl)oxazole with an Aniline
This protocol is a representative example based on established methods.[14][15]
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add a solution of 2-(2-bromophenyl)oxazole (1.0 equiv.) and the aniline (1.2 equiv.) in anhydrous toluene.
-
Heat the reaction mixture to 100 °C for 12-24 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction to room temperature and dilute with toluene.
-
Filter the mixture through a pad of Celite, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired N-aryl product.
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%) | Precatalysts are often preferred for their stability. |
| Ligand | Xantphos, BINAP, XPhos (2-10 mol%) | The choice of ligand is critical for reaction success. |
| Base | NaOt-Bu, KOt-Bu, LiHMDS (1.2-2.0 equiv.) | A strong, non-nucleophilic base is essential. |
| Solvent | Toluene, Dioxane, THF (anhydrous) | Anhydrous conditions are crucial. |
| Temperature | 80-110 °C | Reaction temperature depends on the substrates. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS. |
III. Application in the Synthesis of Bioactive Molecules
The true utility of the 2-(bromophenyl)oxazole building block is demonstrated in its application to the synthesis of complex molecules with significant biological activity. While specific examples starting directly from a simple 2-(bromophenyl)oxazole are dispersed throughout the literature, the strategic incorporation of the oxazole moiety via related building blocks points to its potential. For instance, the anti-inflammatory drug Oxaprozin contains a 2,4,5-trisubstituted oxazole core, and its synthesis can be envisioned through intermediates derived from functionalized oxazoles.
The protocols detailed above provide a robust framework for medicinal chemists to synthesize libraries of compounds for biological screening. By varying the coupling partners in the Suzuki, Heck, and Buchwald-Hartwig reactions, a wide range of structural diversity can be achieved, enabling the exploration of SAR and the optimization of lead compounds.
Conclusion
The 2-(bromophenyl)oxazole scaffold is a valuable and versatile building block for the synthesis of bioactive molecules. Its utility is primarily derived from the ability to undergo a variety of palladium-catalyzed cross-coupling reactions, allowing for the modular and efficient construction of complex molecular architectures. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their drug discovery and development efforts. By understanding the key parameters that govern these powerful transformations, scientists can unlock the full potential of the 2-(bromophenyl)oxazole scaffold in the quest for new and improved therapeutics.
References
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Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic Letters, 8(12), 2495–2498. [Link]
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Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
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D’Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095–1108. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-Arylation of Ketones. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]
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Zheng, Z., & Alper, H. (2017). Palladium-Catalyzed Carbonylative Suzuki Coupling of Arylboronic Acids with Aryl Iodides: An Efficient Synthesis of Biaryl Ketones. Organic Letters, 19(21), 5888–5891. [Link]
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Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic Letters, 8(12), 2495-2498. [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
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Singh, N., & Ali, F., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3441-3467. [Link]
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Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
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Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl diazonium salts. Tetrahedron, 57(35), 7449–7476. [Link]
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Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry. Angewandte Chemie International Edition, 48(18), 3182–3203. [Link]
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Cabri, W., & Candiani, I. (1995). Recent developments and new perspectives in the Heck reaction. Accounts of Chemical Research, 28(1), 2–7. [Link]
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Bedford, R. B. (2003). High-activity catalysts for Suzuki coupling. Journal of Organometallic Chemistry, 687(2), 237–246. [Link]
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Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angewandte Chemie International Edition, 44(5), 674–688. [Link]
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Application Notes & Protocols: The Utility of 2-(2-bromo-phenyl)-oxazole-4-carboxylate in Modern Medicinal Chemistry
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-(2-bromo-phenyl)-oxazole-4-carboxylate and its derivatives. This document elucidates the compound's potential as a versatile scaffold in the design and synthesis of novel therapeutic agents, supported by detailed synthetic protocols and methodologies for biological evaluation.
Introduction: The Oxazole Scaffold in Drug Discovery
The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1][2] Its prevalence in numerous natural products and synthetic pharmaceuticals stems from its metabolic stability and its capacity to engage in a variety of non-covalent interactions with biological targets.[1][3] The oxazole nucleus is a key pharmacophore in drugs exhibiting a wide range of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][3][4][5] The strategic functionalization of the oxazole ring is a cornerstone of modern drug design, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.[6][7]
The Strategic Importance of 2-(2-bromo-phenyl)-oxazole-4-carboxylate
The subject of these notes, 2-(2-bromo-phenyl)-oxazole-4-carboxylate, represents a particularly valuable building block for several key reasons:
-
The 2-Phenyl Oxazole Core: The 2-phenyl-oxazole moiety provides a rigid scaffold that can be readily modified. The phenyl ring offers a site for further functionalization to modulate lipophilicity and target engagement.
-
The Ortho-Bromo Substituent: The bromine atom at the ortho position of the phenyl ring is a critical synthetic handle. It is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse chemical functionalities, enabling the exploration of a broad chemical space and the optimization of biological activity. For instance, the Suzuki reaction of a related 2-(2-bromophenyl)benzoxazole has been successfully employed to synthesize a library of anti-inflammatory compounds.[8]
-
The 4-Carboxylate Group: The carboxylate group at the 4-position of the oxazole ring serves as a versatile point for modification. It can be converted to amides, esters, or other functional groups to enhance target binding, improve solubility, or fine-tune pharmacokinetic properties.
The combination of these features makes 2-(2-bromo-phenyl)-oxazole-4-carboxylate an attractive starting material for the development of novel inhibitors of various enzymes and receptors implicated in disease.
Potential Therapeutic Applications
While specific biological data for 2-(2-bromo-phenyl)-oxazole-4-carboxylate is not extensively reported in publicly available literature, the structural motifs present in this compound suggest potential applications in several therapeutic areas based on the activities of related compounds:
-
Anticancer Agents: Numerous oxazole derivatives have demonstrated potent anticancer activity.[9][10][11] The 2-(2-bromo-phenyl)-oxazole-4-carboxylate scaffold can be elaborated to target various cancer-related pathways. For example, derivatives could be designed to inhibit protein kinases, which are often dysregulated in cancer.
-
Anti-inflammatory Agents: The 2-phenyl-oxazole core is present in compounds with anti-inflammatory properties.[8] By analogy, derivatives of 2-(2-bromo-phenyl)-oxazole-4-carboxylate could be developed as inhibitors of enzymes such as cyclooxygenase (COX) or as modulators of inflammatory signaling pathways.
-
Antimicrobial Agents: The oxazole nucleus is a component of several antimicrobial agents.[4][12] The 2-(2-bromo-phenyl)-oxazole-4-carboxylate scaffold could be utilized to generate novel antibacterial or antifungal compounds by introducing moieties known to confer antimicrobial activity.
Experimental Protocols
The following protocols provide a framework for the synthesis and potential biological evaluation of derivatives of 2-(2-bromo-phenyl)-oxazole-4-carboxylate.
Protocol 1: Synthesis of Ethyl 2-(2-bromophenyl)-oxazole-4-carboxylate
This protocol describes a potential synthetic route to the title compound, based on established methods for oxazole synthesis.
Workflow for the Synthesis of Ethyl 2-(2-bromophenyl)-oxazole-4-carboxylate:
Caption: Synthetic workflow for Ethyl 2-(2-bromophenyl)-oxazole-4-carboxylate.
Materials:
-
2-Bromobenzoyl chloride
-
Ethyl isocyanoacetate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Phosphorus oxychloride (POCl₃) or similar dehydrating agent
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred solution of ethyl isocyanoacetate (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous THF at 0 °C, add a solution of 2-bromobenzoyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
-
Dissolve the crude intermediate in dichloromethane (DCM).
-
Add a dehydrating agent such as phosphorus oxychloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Carefully quench the reaction with ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure ethyl 2-(2-bromophenyl)-oxazole-4-carboxylate.[13]
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Suzuki Cross-Coupling for Library Synthesis
This protocol outlines a general procedure for diversifying the 2-(2-bromo-phenyl)-oxazole-4-carboxylate scaffold using a Suzuki cross-coupling reaction.
Workflow for Suzuki Cross-Coupling:
Caption: Suzuki cross-coupling for derivative synthesis.
Materials:
-
Ethyl 2-(2-bromophenyl)-oxazole-4-carboxylate
-
Arylboronic acid (various derivatives)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., 1,4-Dioxane/water mixture)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine ethyl 2-(2-bromophenyl)-oxazole-4-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Protocol 3: In Vitro Biological Evaluation - A Hypothetical Kinase Inhibition Assay
This protocol provides a general framework for assessing the potential of synthesized derivatives as kinase inhibitors, a common application for such scaffolds.
Workflow for Kinase Inhibition Assay:
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Synthesized test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well microplates
-
Multimode plate reader capable of luminescence detection
Procedure:
-
Prepare a stock solution of the test compounds in 100% DMSO.
-
Create a serial dilution of the test compounds in assay buffer.
-
In a 384-well plate, add the kinase, substrate, and ATP solution.
-
Add the serially diluted test compounds to the wells. Include wells with a positive control inhibitor and a DMSO vehicle control.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the kinase reaction and detect the amount of ADP produced by adding the kinase detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation
Quantitative data from biological assays should be summarized in a clear and concise table for easy comparison of the synthesized derivatives.
Table 1: Hypothetical Kinase Inhibitory Activity of Synthesized Derivatives
| Compound ID | R-group on Phenyl Ring | Kinase IC₅₀ (µM) |
| 1a | -H | > 50 |
| 1b | 4-methoxy | 15.2 |
| 1c | 3,4-dichloro | 5.8 |
| 1d | 4-trifluoromethyl | 2.1 |
| Control | Staurosporine | 0.01 |
Conclusion
2-(2-bromo-phenyl)-oxazole-4-carboxylate is a highly versatile and valuable scaffold for medicinal chemistry and drug discovery. Its strategic placement of functional groups allows for extensive synthetic elaboration, enabling the generation of diverse chemical libraries. The protocols outlined in these application notes provide a foundation for the synthesis and biological evaluation of novel compounds derived from this promising starting material. The exploration of this chemical space holds significant potential for the discovery of new therapeutic agents targeting a range of diseases.
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- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. This compound [synhet.com]
Application Notes and Protocols: Palladium-Catalyzed C-H Arylation of Oxazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Arylated Oxazoles
The oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active natural products and pharmaceuticals. The direct C-H arylation of the oxazole core represents a powerful and atom-economical strategy for synthesizing complex molecular architectures, bypassing the need for pre-functionalized starting materials. This approach allows for the late-stage modification of intricate molecules, a highly desirable feature in drug discovery programs. This guide provides a detailed overview of the palladium-catalyzed C-H arylation of oxazoles, focusing on the underlying mechanistic principles, regioselective protocols, and practical laboratory guidance.
Mechanistic Insights: Controlling Regioselectivity at C2 and C5
The palladium-catalyzed direct arylation of oxazoles can be selectively directed to either the C2 or C5 position. The regiochemical outcome is a delicate interplay between the solvent, ligand, base, and aryl halide employed. Two primary mechanistic pathways are generally considered to be in operation: the Concerted Metalation-Deprotonation (CMD) pathway and a base-mediated deprotonation pathway.[1][2]
1. The Concerted Metalation-Deprotonation (CMD) Pathway (Favors C5-Arylation): This pathway is often facilitated by the presence of a carboxylic acid additive, such as pivalic acid (PivOH). The catalytic cycle is believed to initiate with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex. The resulting Ar-Pd(II)-X species undergoes ligand exchange with the carboxylate additive to form an Ar-Pd(II)-OCOR intermediate. This intermediate then engages the oxazole in a concerted step where the palladium center coordinates to the heterocycle and the carboxylate ligand abstracts a proton. This CMD step is sterically sensitive and generally favors the more accessible C5 position of the oxazole ring. Reductive elimination from the resulting Ar-Pd(II)-oxazole complex furnishes the C5-arylated product and regenerates the active Pd(0) catalyst.[1] Polar solvents tend to favor this pathway.[1][2]
2. Base-Mediated Deprotonation Pathway (Favors C2-Arylation): The C2 proton of the oxazole ring is the most acidic, and under strongly basic conditions, direct deprotonation can occur. This pathway may involve the formation of an oxazolyl-metal species (e.g., potassium oxazolide) which then undergoes transmetalation with the Ar-Pd(II)-X complex. Alternatively, a strong base can directly deprotonate the oxazole at the C2 position, followed by reaction with the palladium complex. Subsequent reductive elimination yields the C2-arylated oxazole.[1] This pathway is often favored in nonpolar solvents and with the use of bulky, electron-rich phosphine ligands.[1][2]
The interplay between these pathways allows for tunable regioselectivity, a powerful tool for the synthetic chemist.
Caption: General experimental workflow for Pd-catalyzed C-H arylation.
Protocol 1: C5-Selective Arylation of Oxazole with an Aryl Bromide
This protocol is adapted from methodologies developed for high C5 selectivity. [1][2] Reagents & Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Oxazole (2.0 mmol, 2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
JohnPhos (Di-tert-butyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine) (0.10 mmol, 10 mol%)
-
Potassium Carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv, finely ground and dried)
-
Pivalic Acid (PivOH, 0.4 mmol, 0.4 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMA, 5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (11.2 mg), JohnPhos (47.7 mg), K₂CO₃ (414 mg), and pivalic acid (40.8 mg) to the Schlenk tube.
-
Reagent Addition: Add the aryl bromide (1.0 mmol). If solid, add it with the other solids. If liquid, add via syringe.
-
Solvent and Substrate Addition: Add anhydrous DMA (5 mL) followed by oxazole (138 mg, ~158 µL) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 16-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the C5-arylated oxazole.
Protocol 2: C2-Selective Arylation of Oxazole with an Aryl Chloride
This protocol is adapted from methodologies favoring C2 functionalization. [1][2] Reagents & Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Oxazole (2.0 mmol, 2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.10 mmol, 10 mol%)
-
Potassium Carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv, finely ground and dried)
-
Pivalic Acid (PivOH, 0.4 mmol, 0.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (11.2 mg), RuPhos (46.7 mg), K₂CO₃ (414 mg), and pivalic acid (40.8 mg) to the Schlenk tube.
-
Reagent Addition: Add the aryl chloride (1.0 mmol).
-
Solvent and Substrate Addition: Add anhydrous toluene (5 mL) followed by oxazole (138 mg, ~158 µL) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 16-24 hours.
-
Workup and Purification: Follow steps 5-8 as described in Protocol 1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(II) not reduced to Pd(0)).2. Poor quality reagents (wet solvent/base, impure oxazole).3. Insufficient temperature. | 1. Use a Pd(0) source or ensure conditions facilitate in-situ reduction.2. Use freshly dried solvent and base. Purify oxazole by distillation.3. Increase reaction temperature in 10 °C increments. |
| Poor Regioselectivity | 1. Incorrect solvent/ligand combination.2. Competing mechanistic pathways. | 1. For C5, ensure a polar solvent (DMA) is used. For C2, use a nonpolar solvent (Toluene).2. Screen different ligands and bases. For C2 selectivity with stubborn substrates, Cs₂CO₃ can be more effective. [1] |
| Formation of Biaryl Side Product | Homocoupling of the aryl halide. | 1. Lower the catalyst loading.2. Ensure a stoichiometric excess of the oxazole is maintained. |
| Catalyst Decomposition | High temperatures for extended periods. | 1. Use a more robust ligand.2. If conversion stalls, consider adding a second portion of catalyst. |
Conclusion
The palladium-catalyzed C-H arylation of oxazoles is a versatile and powerful method for the synthesis of valuable chemical entities. A thorough understanding of the competing mechanistic pathways enables the rational control of regioselectivity. By carefully selecting the ligand, solvent, and base, researchers can selectively forge C-C bonds at either the C2 or C5 position of the oxazole ring, providing efficient access to diverse molecular scaffolds for applications in drug discovery and materials science.
References
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Daugulis, O.; Do, H.-Q.; Shabashov,D. Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds. Accounts of Chemical Research, 2009, 42(8), 1074-1086. [Link]
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Bellina, F.; Rossi, R. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 2011, 7, 1584-1601. [Link]
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Doucet, H.; et al. Palladium-Catalysed Direct 5-Arylation of Furfurylamine or 2-(Aminoalkyl)thiophene Derivatives. European Journal of Organic Chemistry, 2010, 2010(23), 4412-4422. [Link]
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Roger, J.; Doucet, H. Palladium-Catalysed Direct Arylation of Thiazoles and Oxazoles with Aryl Bromides. Advanced Synthesis & Catalysis, 2008, 350(3), 495-502. [Link]
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Wang, Z.-X.; et al. Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. Organic Letters, 2015, 17(19), 4926-4929. [Link]
-
Bellina, F.; Rossi, R.; Cauteruccio, S. Palladium- and Copper-Mediated Direct C-2 Arylation of Azoles — Including Free (NH)-Imidazole, -Benzimidazole and -Indole — Under Base-Free and Ligandless Conditions. European Journal of Organic Chemistry, 2006, 2006(6), 1539-1542. [Link]
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Strotman, N. A.; Chobanian, H. R.; et al. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 2010, 12(15), 3578-3581. [Link]
-
Liégault, B.; Lapointe, D.; Caron, L.; Vlassova, A.; Fagnou, K. Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry, 2009, 74(5), 1826-1834. [Link]
-
Miura, M.; et al. Palladium-Catalyzed Arylation of Azole Compounds with Aryl Halides in the Presence of Alkali Metal Carbonates and the Use of Copper Iodide in the Reaction. Bulletin of the Chemical Society of Japan, 1998, 71(1), 223-229. [Link]
-
Strotman, N. A.; Chobanian, H. R.; et al. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 With Aryl Bromides, Chlorides, and Triflates. PubMed, 2010. [Link]
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Application Notes & Protocols: The Strategic Use of 2-(2-Bromophenyl)-oxazole in the Synthesis of Kinase Inhibitors
Introduction: A Privileged Scaffold for a Critical Target Class
Protein kinases, enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of proteins, are central players in signal transduction pathways.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for modern drug discovery.[3][4] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and a key strategy in this field is the use of "privileged scaffolds"—core molecular structures that can be readily modified to interact with the ATP-binding site of various kinases.[5][6]
The 2-phenyl-oxazole motif is one such privileged scaffold.[6][7] Its five-membered heterocyclic ring, containing both nitrogen and oxygen, is well-suited to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for many inhibitors.[8] Specifically, the reagent 2-(2-bromophenyl)-oxazole serves as an exceptionally versatile starting material. The bromo-substituent provides a robust and reliable chemical handle for diversification through palladium-catalyzed cross-coupling reactions.[9][10] This allows for the systematic and efficient exploration of the chemical space around the core scaffold, enabling researchers to rapidly generate libraries of analogues to optimize potency, selectivity, and pharmacokinetic properties.
This document provides a detailed guide on the strategic application of 2-(2-bromophenyl)-oxazole in the synthesis of kinase inhibitors, focusing on the two most impactful cross-coupling methodologies: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.
The Strategic Role of the 2-Phenyl-Oxazole Scaffold in Kinase Inhibition
The utility of the 2-phenyl-oxazole core is rooted in its specific stereoelectronic properties. The oxazole nitrogen, being a hydrogen bond acceptor, can mimic the interaction of the adenine portion of ATP with the kinase hinge region.[8] The phenyl ring provides a rigid vector from which to project substituents into other regions of the ATP binding site, such as the hydrophobic pocket or the solvent-exposed region. The ortho-substitution pattern of the starting bromo-reagent is particularly important, as it directs synthetic modifications towards the "gatekeeper" residue, a critical determinant of kinase selectivity.
Caption: Hypothetical binding mode of a 2-phenyl-oxazole inhibitor.
Key Synthetic Methodologies for Derivatization
The bromine atom on 2-(2-bromophenyl)-oxazole is the key to unlocking its potential. Palladium-catalyzed cross-coupling reactions provide a mild, efficient, and functionally tolerant means to create new C-C and C-N bonds at this position.[11]
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in pharmaceutical discovery.[10][12] It couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, allowing for the installation of a wide variety of aryl or heteroaryl groups. This is often used to introduce moieties that will occupy the hydrophobic pocket of the kinase.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 2-(2-bromophenyl)-oxazole with various arylboronic acids.
Materials:
-
2-(2-bromophenyl)-oxazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand)
-
Ligand (if using a pre-catalyst, e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a 2-component system like DME/Water)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-(2-bromophenyl)-oxazole, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and, if required, the phosphine ligand.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (2-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[13]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[13]
| Parameter | Typical Reagents/Conditions | Rationale / Field Insight |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable choice for simple couplings. For more challenging substrates, a combination of a Pd(0) source like Pd₂(dba)₃ and a specialized ligand is often superior. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Buchwald's biaryl phosphine ligands (SPhos, XPhos) are highly effective for sterically hindered or electron-rich/poor partners, often allowing for lower catalyst loading and milder conditions. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A strong base is required to activate the boronic acid for transmetalation. Cs₂CO₃ is highly effective but more expensive; K₂CO₃ is a good general-purpose choice. |
| Solvent | 1,4-Dioxane, Toluene, DME/H₂O | Anhydrous aprotic solvents are common. The addition of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the transmetalation step. |
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds that were previously difficult to synthesize.[14][15] In kinase inhibitor design, this reaction is frequently used to install a primary or secondary amine that will interact directly with the kinase hinge region.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[16]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for coupling 2-(2-bromophenyl)-oxazole with primary or secondary amines.
Materials:
-
2-(2-bromophenyl)-oxazole (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)
-
Phosphine Ligand (e.g., BINAP, Xantphos, Josiphos, 2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask or reaction vial.
-
Reagent Addition: Add 2-(2-bromophenyl)-oxazole and the anhydrous solvent. Stir for a few minutes.
-
Amine Addition: Add the amine coupling partner (if liquid, via syringe; if solid, along with the other solids).
-
Reaction: Seal the vessel tightly and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Track the disappearance of the starting aryl bromide using LC-MS or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction carefully by adding water. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography or preparative HPLC to obtain the desired N-aryl product.
| Parameter | Typical Reagents/Conditions | Rationale / Field Insight |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd(OAc)₂ is a common and stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species. Pre-formed Pd(0) catalysts are also effective. |
| Ligand | BINAP, Xantphos, BrettPhos | Ligand choice is critical. Bulky, electron-rich phosphine ligands facilitate the reductive elimination step, which is often rate-limiting. The choice depends heavily on the specific amine and aryl halide partners.[14] |
| Base | NaOt-Bu, LiHMDS, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is essential. Sodium tert-butoxide is the most common and highly effective base, but weaker bases like K₃PO₄ can be used with more reactive catalyst systems.[17] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and thoroughly deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene is often the solvent of choice for its high boiling point.[18] |
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides.
Application Workflow: Synthesis of a Bicyclic Kinase Inhibitor Core
To illustrate the power of this building block, the following workflow outlines a hypothetical two-step synthesis of a complex kinase inhibitor core, demonstrating the sequential application of the discussed methodologies.
Caption: Synthetic workflow for a hypothetical kinase inhibitor core.
This modular approach, starting with a common intermediate like 2-(2-bromophenyl)-oxazole, allows for the rapid generation of dozens or hundreds of final compounds by simply varying the boronic acid in Step 1 and the amine in Step 2. This is the essence of modern library synthesis in drug discovery.
Troubleshooting and Technical Insights
-
Low Yield in Suzuki Coupling: If yields are low, consider screening alternative ligands (e.g., bulky biarylphosphines) and bases (Cs₂CO₃ is often more effective than K₂CO₃). Ensure all reagents are dry and the solvent is thoroughly deoxygenated, as water and oxygen can poison the catalyst.
-
Debromination Side Product: The formation of a debrominated starting material is a common side reaction. This can often be suppressed by using milder conditions, a different base (K₃PO₄ can be gentler), or ensuring a highly active catalyst system to promote the desired coupling over side reactions.
-
Failure of Buchwald-Hartwig Amination: This reaction is highly sensitive to the ligand and base combination. If one set of conditions fails, screen others. For unreactive amines, stronger bases like LiHMDS may be required. For sterically hindered partners, ligands with a large bite angle like Xantphos can be beneficial.
-
Palladium Removal: Residual palladium in the final compound is a major concern for APIs.[15] After purification, treatment of the product solution with palladium scavengers (e.g., silica-bound thiols) or recrystallization are common methods to reduce palladium levels to acceptable limits.
Conclusion
The 2-(2-bromophenyl)-oxazole scaffold is a powerful and versatile building block in the synthesis of kinase inhibitors. Its utility lies in the strategic placement of a bromine atom, which serves as a reliable handle for late-stage functionalization via robust and well-understood palladium-catalyzed cross-coupling reactions. By mastering the Suzuki-Miyaura and Buchwald-Hartwig reactions with this substrate, researchers and drug development professionals can rapidly and efficiently assemble diverse libraries of novel compounds, accelerating the journey from hit identification to the development of a clinical candidate.
References
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Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 21(15), 2005–2026. [Link]
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Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic letters, 8(12), 2495–2498. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Barrett, K. T., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS medicinal chemistry letters, 11(8), 1435–1442. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Scientific reports, 12(1), 12678. [Link]
-
Al-Ostath, A. I., et al. (2015). Synthesis and Molecular Docking Studies of Novel 2-Phenyl-4-Substituted Oxazole Derivatives as Potential Anti-cancer Agents. Journal of Heterocyclic Chemistry, 52(6), 1775-1783. [Link]
-
Montalban, A. G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14793–14873. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Retrieved from the American Chemical Society website. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]
-
Christensen, M. (2010). Analysis of a Buchwald-Hartwig amination reaction for pharmaceutical production. Technical University of Denmark. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Buchwald–Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs. ChemInform, 43(11). [Link]
-
Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 9(1), 219-234. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry, 8(1), 001-004. [Link]
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Development of Fluorescent Probes from Oxazole Derivatives: A Guide for Researchers
Introduction: The Ascendance of Oxazole-Based Fluorophores in Modern Biological Imaging
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that profoundly impacts experimental outcomes.[1] While traditional fluorophores have long been the workhorses of cellular imaging, a dynamic and versatile class of heterocyclic organic compounds, the oxazole-based probes, is rapidly gaining prominence.[1] These probes are distinguished by their tunable photophysical properties and broad utility in bioimaging.[1] The foundational oxazole ring can be readily functionalized, allowing for the precise tuning of absorption and emission spectra, as well as enhancing their specificity for targeting distinct cellular compartments.[1][2]
The power of oxazole derivatives lies in their inherent environmental sensitivity. Many exhibit solvatochromism, a phenomenon where their fluorescence characteristics change in response to the polarity of their immediate surroundings. This property makes them invaluable for investigating cellular membranes and lipid droplets.[1] Furthermore, the oxazole scaffold can be strategically modified to include reactive groups, facilitating their conjugation to biomolecules like proteins and nucleic acids for highly specific labeling.[1] This guide provides an in-depth exploration of the development and application of oxazole-based fluorescent probes, offering both the theoretical underpinnings and practical protocols for their successful implementation in a research setting.
Core Principles of Oxazole Probe Design and Synthesis
The design of a successful oxazole-based fluorescent probe hinges on the strategic integration of three key components: a fluorophore, a targeting moiety for specific subcellular organelles, and a donor-π-acceptor (D-π-A) framework to enhance fluorescence efficacy.[2] Highly substituted oxazole scaffolds often exhibit robust fluorescence that can be tailored for biological applications by conjugating them with organelle-specific groups.[2]
Synthetic Strategy: The van Leusen Oxazole Synthesis
A cornerstone in the synthesis of 5-substituted oxazoles is the van Leusen oxazole synthesis. This method involves a [3+2] cycloaddition reaction between an aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base.[3][4] The TosMIC acts as a "C2N1" synthon, providing two carbon atoms and one nitrogen atom to form the oxazole ring.[3][4] The reaction proceeds through an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the final 5-substituted oxazole.[3][4]
Protocol 1: General Synthesis of a 5-Substituted Oxazole Derivative via van Leusen Reaction
Materials:
-
Appropriate aldehyde (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Methanol (10 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Silica gel for column chromatography
-
Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add TosMIC (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product by NMR and mass spectrometry.
Characterization of Photophysical Properties
A thorough understanding of a fluorescent probe's photophysical properties is paramount for its effective use. Key parameters include the quantum yield, Stokes shift, and photostability.[1]
| Property | Description | Importance in Fluorescence Microscopy |
| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. | A higher quantum yield signifies a brighter fluorophore, leading to an improved signal-to-noise ratio and reduced phototoxicity by allowing for lower excitation power.[1] |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | A larger Stokes shift minimizes self-absorption and facilitates the separation of excitation and emission signals, resulting in clearer images.[1] |
| Photostability | The ability of a fluorophore to resist photobleaching upon exposure to excitation light. | High photostability is crucial for long-term imaging experiments and quantitative analysis. |
| Solvatochromism | The dependence of the absorption and emission spectra on the polarity of the solvent. | This property can be exploited to probe the microenvironment of cellular organelles.[2] |
Applications in Cellular and Molecular Biology
The versatility of oxazole derivatives has led to their application in a wide array of biological investigations, from organelle imaging to the detection of specific ions and biomolecules.
Organelle-Specific Imaging
By incorporating specific targeting moieties, oxazole-based probes can be directed to various subcellular compartments, including lysosomes, mitochondria, and the cytoplasm.[2] The design of these probes often leverages the unique physicochemical properties of each organelle. For instance, the acidic environment of lysosomes can be exploited to trigger fluorescence enhancement in pH-sensitive oxazole probes.[2]
Workflow: Organelle-Specific Cellular Imaging
Caption: General workflow for staining and imaging live cells with an oxazole-based probe.
Protocol 2: Live-Cell Imaging of Lysosomes with a pH-Sensitive Oxazole Probe
Materials:
-
pH-sensitive oxazole probe (e.g., a derivative that shows enhanced fluorescence at acidic pH)
-
Live cells cultured on glass-bottom dishes
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Preparation: Prepare a 1 mM stock solution of the oxazole probe in DMSO.
-
Cell Seeding: Seed cells on glass-bottom dishes to achieve 60-80% confluency on the day of the experiment.
-
Probe Loading: Dilute the probe stock solution in serum-free medium to a final concentration of 1-5 µM.[5] Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C.[5]
-
Washing: Wash the cells twice with PBS to remove any unbound probe.[5]
-
Imaging: Add fresh culture medium or PBS to the cells. Image the cells using a fluorescence microscope. The enhanced fluorescence in acidic compartments will reveal the localization of lysosomes.
Sensing of Metal Ions and pH
The oxazole scaffold can be incorporated into larger molecular structures designed to selectively bind to metal ions such as Zn²⁺ and Cd²⁺.[6][7] This binding event can trigger a change in the probe's fluorescence, often through mechanisms like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).[6][7] Similarly, the protonation or deprotonation of functional groups attached to the oxazole core can lead to reversible changes in fluorescence, enabling the monitoring of intracellular pH.[2][8]
Sensing Mechanism: PET-Mediated Fluorescence Quenching and CHEF-Based Enhancement
Caption: Mechanisms of PET quenching and CHEF enhancement in fluorescent probes.
Protocol 3: Detection of Intracellular Zinc Ions (Zn²⁺)
Materials:
-
Zn²⁺-sensitive oxazole-based probe
-
Cells cultured on a glass-bottom dish
-
Physiological buffer (e.g., HEPES-buffered saline)
-
ZnCl₂ solution (for positive control)
-
TPEN (a zinc chelator, for negative control)
Procedure:
-
Probe Preparation: Prepare a 1 mM stock solution of the Zn²⁺-sensitive probe in DMSO.
-
Probe Loading: Dilute the probe stock solution in a physiological buffer to a final concentration of 1-10 µM. Incubate the cells with the probe solution for 20-40 minutes at 37°C.[5]
-
Washing: Wash the cells twice with the buffer to remove any unbound probe.[5]
-
Baseline Imaging: Acquire baseline fluorescence images of the cells.
-
Stimulation: To induce an increase in intracellular Zn²⁺, treat the cells with a solution of ZnCl₂.
-
Imaging: Acquire fluorescence images at different time points after stimulation to monitor the change in fluorescence intensity.
-
(Optional) Negative Control: Treat cells with TPEN to chelate intracellular Zn²⁺ and observe the fluorescence response.
Nucleic Acid Probing
Certain oxazole derivatives, particularly benzoxazoles and naphthoxazoles, have shown significant potential as fluorescent DNA probes.[9][10] These molecules can interact with DNA, primarily through intercalation, leading to an enhancement of their fluorescence emission.[9][10] This property makes them promising and potentially safer alternatives to commonly used, and often mutagenic, DNA stains.[9][10]
Troubleshooting and Advanced Considerations
-
High Background Fluorescence: This can be due to incomplete removal of the unbound probe. Increase the number of washing steps or optimize the probe concentration.
-
Low Signal: The probe may not be efficiently entering the cells. Consider adjusting the incubation time or using a permeabilizing agent (for fixed cells). The quantum yield of the probe in the cellular environment might also be low.
-
Phototoxicity: High excitation power can damage cells. Use the lowest possible excitation intensity and exposure time. The use of probes with high quantum yields can help mitigate this issue.[1]
-
Spectral Overlap: When using multiple fluorescent probes, ensure that their excitation and emission spectra are well-separated to avoid crosstalk.
Conclusion and Future Perspectives
Oxazole-based fluorescent probes represent a powerful and adaptable class of tools for biological research. Their tunable photophysical properties, coupled with the relative ease of their synthesis and functionalization, have positioned them at the forefront of fluorescent probe development. Future advancements in this field will likely focus on the creation of probes with even greater photostability, larger Stokes shifts, and enhanced specificity for their biological targets. The continued exploration of novel oxazole derivatives will undoubtedly unlock new possibilities for visualizing the intricate processes of life at the molecular level.
References
-
Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC - NIH. (n.d.). Retrieved from [Link]
-
Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review - Biotechnology Research and Innovation Journal. (n.d.). Retrieved from [Link]
-
Synthesis, photophysical and biological properties of a new oxazolone fluorescent probe for bioimaging: an experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (n.d.). Retrieved from [Link]
-
Efficient Fluorescent Sensors Based on 2,5-Diphenyl[1][9][11]oxadiazole: A Case of Specific Response to Zn(II) at Physiological pH | Inorganic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Oxadiazole-Based Fluorescent Dyes: Photophysical Characterization and Dual Application in Latent Fingerprint Detection and Security Inks. | Semantic Scholar. (n.d.). Retrieved from [Link]
-
A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn 2+ and Cd 2+ - MDPI. (n.d.). Retrieved from [Link]
-
Efficient fluorescent sensors based on 2,5-diphenyl[1][9][11]oxadiazole: a case of specific response to Zn(II) at physiological pH - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition - PubMed. (n.d.). Retrieved from [Link]
-
(PDF) Oxadiazole-Based Fluorescent Dyes: Photophysical Characterization and Dual Application in Latent Fingerprint Detection and Security Inks - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC - NIH. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. (n.d.). Retrieved from [Link]
-
Cell-Imaging Studies of Highly Substituted Oxazole Derivatives as Organelle Targeting Fluorophores (OTFPs) - ResearchGate. (n.d.). Retrieved from [Link]
-
Recent progress in the development of fluorescent probes for imaging pathological oxidative stress - Chemical Society Reviews (RSC Publishing). (n.d.). Retrieved from [Link]
-
A new Schiff base derived from 5-(thiophene-2-yl)oxazole as “off-on-off” fluorescence sensor for monitoring indium and ferric ions sequentially and its application - ResearchGate. (n.d.). Retrieved from [Link]
-
A novel oxazole-based fluorescence sensor towards Ga3+ and PPi for sequential determination and application - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. (n.d.). Retrieved from [Link]
-
Rational Design of Oxazolidine-Based Red Fluorescent pH Probe for Simultaneous Imaging Two Subcellular Organelles - PMC. (n.d.). Retrieved from [Link]
-
Recent Progress in the Development of Fluorescent Probes for Thiophenol - PMC. (n.d.). Retrieved from [Link]
-
Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes - PubMed. (n.d.). Retrieved from [Link]
-
A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC - NIH. (n.d.). Retrieved from [Link]
-
MySkinRecipes - World Best Cosmetics/Food/Research Ingredient Portal. (n.d.). Retrieved from [Link]
-
A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - ResearchGate. (n.d.). Retrieved from [Link]
Sources
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- 2. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficient fluorescent sensors based on 2,5-diphenyl[1,3,4]oxadiazole: a case of specific response to Zn(II) at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational Design of Oxazolidine-Based Red Fluorescent pH Probe for Simultaneous Imaging Two Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biori.periodikos.com.br [biori.periodikos.com.br]
- 10. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 11. Synthesis, photophysical and biological properties of a new oxazolone fluorescent probe for bioimaging: an experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
One-Pot Synthesis of Trisubstituted Oxazoles from Bromo-Phenyl Precursors: An Application Note
Introduction: Streamlining the Synthesis of a Privileged Scaffold
The oxazole motif is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals with diverse biological activities. The synthesis of 2,4,5-trisubstituted oxazoles, in particular, offers a high degree of functionalization, enabling the fine-tuning of molecular properties for drug discovery. Traditional multi-step syntheses, however, can be time-consuming and generate significant waste. This application note details a robust and efficient one-pot methodology for the synthesis of 2,4,5-trisubstituted oxazoles, commencing from readily available bromo-phenyl precursors. By combining the classic van Leusen oxazole synthesis with a subsequent palladium-catalyzed Sonogashira cross-coupling reaction in a single vessel, this protocol offers significant advantages in terms of operational simplicity, time, and resource efficiency.
The core of this strategy involves the initial formation of a 5-(bromo-phenyl)oxazole intermediate via the van Leusen reaction between a bromo-phenyl aldehyde and tosylmethyl isocyanide (TosMIC).[1][2] Without isolation, the bromine handle on the oxazole product is then utilized in a subsequent cross-coupling reaction to introduce the third point of diversity. This tandem approach is particularly powerful as it allows for the late-stage functionalization of the oxazole core, providing rapid access to a library of analogues from a common intermediate. The use of ionic liquids as the reaction medium further enhances the "green" credentials of this methodology, often allowing for catalyst recycling and reuse.[1][3]
Theoretical Framework: A Tale of Two Reactions in One Pot
The success of this one-pot synthesis hinges on the compatibility of two distinct catalytic cycles: the base-mediated van Leusen reaction and the palladium/copper-catalyzed Sonogashira coupling.
1. The van Leusen Oxazole Synthesis: This reaction is a powerful tool for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1][2] The mechanism proceeds via the deprotonation of the acidic methylene group of TosMIC by a base, followed by nucleophilic attack on the aldehyde carbonyl. The resulting adduct then undergoes an intramolecular cyclization to form an oxazoline intermediate. Subsequent elimination of the tosyl group, facilitated by the base, leads to the aromatic oxazole ring.[2]
2. The Sonogashira Cross-Coupling: This reaction is a cornerstone of C-C bond formation, creating a bond between a terminal alkyne and an aryl or vinyl halide.[4] The catalytic cycle typically involves a palladium(0) species, which undergoes oxidative addition to the aryl halide (in this case, the 5-(bromo-phenyl)oxazole). A copper(I) co-catalyst activates the terminal alkyne, facilitating transmetalation to the palladium center. Finally, reductive elimination from the palladium complex yields the coupled product and regenerates the active palladium(0) catalyst.
The key to the one-pot procedure is the sequential nature of the reactions. The van Leusen reaction is first driven to completion. Subsequently, the palladium and copper catalysts, along with the terminal alkyne, are introduced to the same reaction vessel to initiate the Sonogashira coupling. The choice of a suitable solvent, such as an ionic liquid, is crucial as it must effectively facilitate both transformations.[1][3]
Visualizing the Workflow
Caption: Workflow for the one-pot van Leusen/Sonogashira synthesis.
Detailed Experimental Protocol
This protocol is adapted from the work of Laali and coworkers for the one-pot synthesis of C-5 substituted oxazoles.[1][5]
Materials and Reagents:
-
Bromo-phenyl aldehyde (e.g., 4-bromobenzaldehyde) (1.0 mmol, 1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 mmol, 1.2 equiv)
-
Ionic Liquid Solvent (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate, [BMIM][PF6]) (2 mL)
-
Task-Specific Basic Ionic Liquid: piperidine-appended imidazolium [PAIM][NTf2] (1.1 mmol, 1.1 equiv)
-
Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (0.05 mmol, 5 mol%)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Anhydrous, degassed solvents (for workup, e.g., diethyl ether, ethyl acetate)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, magnetic stirrer, etc.)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N2 or Ar), add the bromo-phenyl aldehyde (1.0 mmol), TosMIC (1.0 mmol), the ionic liquid solvent ([BMIM][PF6], 2 mL), and the basic ionic liquid ([PAIM][NTf2], 1.1 mmol).
-
Expert Insight: The use of a task-specific basic ionic liquid like [PAIM][NTf2] serves as both the base for the van Leusen reaction and can influence the efficiency of the subsequent cross-coupling step.[1] Standard inorganic bases like K2CO3 can also be used, but may require optimization.
-
-
van Leusen Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Self-Validation: Monitor the reaction progress by taking small aliquots and analyzing by TLC. The disappearance of the aldehyde spot and the appearance of a new, less polar spot corresponding to the 5-(bromo-phenyl)oxazole indicates completion.
-
-
Sonogashira Coupling: To the same flask, add the terminal alkyne (1.2 mmol), PdCl2(PPh3)2 (5 mol%), and CuI (5 mol%).
-
Expert Insight: It is crucial to ensure the van Leusen reaction is complete before adding the cross-coupling reagents to avoid side reactions with the starting aldehyde. The palladium catalyst and copper iodide should be added under a positive pressure of inert gas to prevent catalyst deactivation.
-
-
Reaction Execution: Stir the reaction mixture at 60-80 °C for 6-12 hours. The optimal temperature and time will depend on the specific substrates used.
-
Self-Validation: Monitor the progress of the Sonogashira coupling by TLC, observing the disappearance of the 5-(bromo-phenyl)oxazole intermediate and the formation of the final, more non-polar product.
-
-
Workup and Purification: a. Cool the reaction mixture to room temperature. b. Extract the product from the ionic liquid using diethyl ether (3 x 10 mL).
- Expert Insight: Ionic liquids are typically immiscible with diethyl ether, allowing for straightforward extraction of the organic product. This also facilitates the potential for recycling the ionic liquid/catalyst system.[1] c. Combine the organic extracts and wash with brine (1 x 15 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2,4,5-trisubstituted oxazole.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Quantitative Data and Substrate Scope
The following table summarizes representative yields for the one-pot van Leusen-Sonogashira synthesis of various 2,4,5-trisubstituted oxazoles, adapted from the literature.[1][5]
| Aldehyde (R¹) | Alkyne (R²) | Product | Yield (%) |
| 4-Bromobenzaldehyde | Phenylacetylene | 2-Phenyl-5-(4-(phenylethynyl)phenyl)oxazole | 85 |
| 4-Bromobenzaldehyde | 1-Heptyne | 2-Phenyl-5-(4-(hept-1-yn-1-yl)phenyl)oxazole | 82 |
| 3-Bromobenzaldehyde | Phenylacetylene | 2-Phenyl-5-(3-(phenylethynyl)phenyl)oxazole | 88 |
| 4-Bromo-2-fluorobenzaldehyde | Phenylacetylene | 2-(2-Fluorophenyl)-5-(4-(phenylethynyl)phenyl)oxazole | 79 |
| 4-Bromobenzaldehyde | (Trimethylsilyl)acetylene | 2-Phenyl-5-(4-((trimethylsilyl)ethynyl)phenyl)oxazole | 91 |
Note: Yields are for isolated products after column chromatography.
Mechanistic Rationale
Caption: Simplified catalytic cycles for the one-pot reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of oxazole | - Incomplete reaction. - Inactive base. - Wet reagents/solvents. | - Increase reaction time for the van Leusen step. - Use a freshly opened or purified base; ensure the basic ionic liquid is properly prepared and stored. - Use anhydrous solvents and reagents; dry glassware thoroughly. |
| Low yield of Sonogashira product | - Deactivated palladium catalyst. - Incomplete van Leusen reaction. - Poor solubility of intermediates. | - Ensure the reaction is maintained under a strict inert atmosphere. - Use fresh, high-quality palladium and copper catalysts. - Confirm full conversion of the aldehyde before adding coupling reagents. - If solubility is an issue, consider screening other ionic liquids or adding a co-solvent (with caution, as this may affect recyclability). |
| Formation of alkyne homocoupling (Glaser coupling) product | - Presence of oxygen. - Reaction temperature too high. | - Thoroughly degas all solvents and reagents before use. - Maintain a positive pressure of inert gas throughout the reaction. - Lower the reaction temperature for the Sonogashira step and monitor for progress. |
| Difficulty in product extraction from ionic liquid | - Product has some polarity. - Insufficient volume of extraction solvent. | - Try a slightly more polar extraction solvent like ethyl acetate. - Increase the number and volume of extractions. - In some cases, precipitation of the product by adding an anti-solvent (like water) to the ionic liquid phase can be effective, followed by filtration. |
Conclusion
The one-pot sequential van Leusen/Sonogashira reaction provides a highly efficient and modular route to 2,4,5-trisubstituted oxazoles from bromo-phenyl precursors. This methodology minimizes waste and purification steps, aligning with the principles of green chemistry. The ability to introduce molecular diversity in the final step makes this protocol particularly attractive for the rapid generation of compound libraries in a drug discovery context. The insights and detailed protocol provided in this note are intended to enable researchers to readily adopt and adapt this powerful synthetic strategy for their specific research needs.
References
-
Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
Laali, K. K., Savanur, H. M., & Kalkhambkar, R. G. (2018). Libraries of C‐5 Substituted Imidazoles and Oxazoles by Sequential Van Leusen (VL)–Suzuki, VL–Heck and VL–Sonogashira in Imidazolium‐ILs with Piperidine‐Appended‐IL as Base. European Journal of Organic Chemistry, 2018(38), 5285-5288. [Link]
-
Savanur, H. M., Kalkhambkar, R. G., & Laali, K. K. (2018). Libraries of C-5 Substituted Imidazoles and Oxazoles by Sequential Van Leusen (VL)–Suzuki, VL-Heck and VL-Sonogashira in Imidazolium-ILs with Piperidine-Appended-IL as Base. European Journal of Organic Chemistry, 2018(38), 5285-5288. [Link]
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles.
- BenchChem. (2025). Application Notes and Protocols for One-Pot Synthesis of 2,4,5-Trisubstituted Oxazoles.
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
Sources
Application Notes and Protocols for Late-Stage Functionalization of Bioactive Molecules with Oxazoles
Introduction: The Strategic Incorporation of Oxazoles in Drug Discovery
The oxazole motif is a cornerstone in medicinal chemistry, embedded in a wide array of natural products and synthetic pharmaceuticals. This five-membered heterocycle is prized for its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for amide and ester functionalities, often leading to improved pharmacokinetic profiles. The late-stage functionalization (LSF) of bioactive molecules to introduce an oxazole ring has emerged as a powerful strategy to rapidly generate analogues of lead compounds, enabling a swift exploration of structure-activity relationships (SAR) without the need for de novo synthesis.[1][2][3] This guide provides an in-depth analysis of established and contemporary methods for the late-stage installation of oxazoles, complete with detailed protocols and troubleshooting advice for researchers in drug development.
Core Principles and Mechanistic Insights
The successful late-stage introduction of an oxazole requires a delicate balance of reactivity and chemoselectivity, given the often complex and sensitive nature of bioactive molecules. The choice of synthetic strategy is dictated by the available functional groups on the parent molecule and its overall stability.
Classical Cyclization Strategies in a Modern Context
Traditional methods of oxazole synthesis, such as the Robinson-Gabriel and Van Leusen reactions, remain relevant for LSF when the requisite precursors are accessible or can be readily installed on the bioactive core.
-
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino-ketone.[4][5] In a late-stage context, this is applicable if an α-amino ketone or a related precursor is present on the bioactive molecule, which can then be acylated and cyclized. The reaction typically requires a dehydrating agent, and milder conditions are continuously being developed to accommodate sensitive substrates.[5]
-
Van Leusen Oxazole Synthesis: This versatile reaction utilizes tosylmethyl isocyanide (TosMIC) to convert an aldehyde into a 5-substituted oxazole.[6][7][8][9][10] Its mild reaction conditions and tolerance for a wide range of functional groups make it particularly attractive for LSF.[6][7] The presence of an aldehyde handle on the parent molecule is a prerequisite for this transformation.
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Modern Approaches for Direct C-H Functionalization
The direct conversion of C-H bonds into C-C or C-heteroatom bonds represents the cutting edge of LSF. These methods obviate the need for pre-installed functional groups, offering novel disconnection approaches.
-
Palladium-Catalyzed C-H Activation/Oxidative Cyclization: This strategy allows for the formation of an oxazole ring by coupling a C-H bond with a suitable nitrogen and oxygen source. While powerful, directing groups are often necessary to achieve regioselectivity, which can be a limitation in a late-stage context unless an endogenous directing group is present.[11][12]
-
Visible-Light Photoredox Catalysis: This rapidly evolving field offers mild and highly selective methods for the synthesis of heterocycles.[13][14][15] For oxazole synthesis, photoredox catalysis can enable the generation of radical intermediates under gentle conditions, which then undergo cyclization.[16][17] This approach is particularly promising for LSF due to its high functional group tolerance.
Caption: General Workflow for Photocatalytic Oxazole Synthesis.
Detailed Application Notes and Protocols
Protocol 1: Late-Stage Oxazole Formation via Van Leusen Synthesis
This protocol is designed for the conversion of an aldehyde moiety on a complex bioactive molecule to a 5-substituted oxazole.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Bioactive Molecule-Aldehyde | As per user's research | N/A | Must be dry and of known purity |
| Tosylmethyl isocyanide (TosMIC) | ≥98% | Sigma-Aldrich, etc. | Handle in a fume hood |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Acros Organics, etc. | Finely powdered and dried |
| Methanol (MeOH) | Anhydrous | Various | |
| Dichloromethane (DCM) | HPLC Grade | Various | For workup |
| Saturated aq. NaCl (Brine) | N/A | Lab-prepared | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | |
| Silica Gel | 230-400 mesh | Various | For chromatography |
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add the bioactive molecule-aldehyde (1.0 equiv).
-
Dissolve the substrate in anhydrous methanol (0.1 M concentration).
-
Add finely powdered, anhydrous potassium carbonate (2.5 equiv).
-
Add tosylmethyl isocyanide (TosMIC) (1.2 equiv) to the stirring suspension.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, quench the reaction with the addition of water.
-
Reduce the volume of methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired oxazole-functionalized bioactive molecule.
Protocol 2: Late-Stage Oxazole Synthesis in Peptides via Silver-Mediated Cyclization
This protocol is adapted for the site-specific installation of an oxazole within a peptide backbone, starting from a thioamide precursor.[18][19]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Thioamide-containing Peptide | As per user's synthesis | N/A | Must be of high purity |
| Silver(I) Carbonate (Ag₂CO₃) | ≥99% | Strem Chemicals, etc. | Light-sensitive |
| Acetonitrile (MeCN) | Anhydrous | Various | |
| Dichloromethane (DCM) | Anhydrous | Various | |
| 2,6-Lutidine | ≥99% | Sigma-Aldrich, etc. | |
| Manganese Dioxide (MnO₂) | Activated | Sigma-Aldrich, etc. | For oxidation step |
Step-by-Step Protocol
-
Oxazoline Formation:
-
In a reaction vial protected from light, dissolve the thioamide-containing peptide (1.0 equiv) in a mixture of anhydrous acetonitrile and dichloromethane (1:1, 0.05 M).
-
Add 2,6-lutidine (2.0 equiv).
-
Add silver(I) carbonate (1.5 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude oxazoline-containing peptide.
-
-
Oxidation to Oxazole:
-
Dissolve the crude oxazoline intermediate in anhydrous dichloromethane (0.05 M).
-
Add activated manganese dioxide (10 equiv).
-
Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing thoroughly with dichloromethane and then a small amount of methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the pure oxazole-containing peptide.
-
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst/reagents- Insufficient reaction time or temperature- Steric hindrance around the reaction site | - Use fresh, high-purity reagents and anhydrous solvents.- Incrementally increase reaction time and/or temperature.- For sterically hindered substrates, consider a less bulky base or a more active catalyst system. |
| Formation of Side Products | - Competing reactive functional groups- Over-reaction or decomposition | - Employ protecting groups for highly reactive functionalities.- Optimize reaction conditions (lower temperature, shorter time).- For photocatalytic reactions, adjust the light intensity or wavelength. |
| Poor Regioselectivity (in C-H functionalization) | - Multiple accessible C-H bonds of similar reactivity | - If possible, introduce a directing group.- Screen different catalyst/ligand combinations, as subtle electronic and steric changes can influence selectivity.[20] |
| Difficulty in Purification | - Similar polarity of product and starting material/byproducts | - Utilize alternative chromatographic techniques (e.g., reverse-phase chromatography).- Consider a crystallization step if the product is a solid. |
Conclusion
The late-stage functionalization of bioactive molecules with oxazoles is a dynamic and enabling field in drug discovery. By leveraging both classical and modern synthetic methodologies, researchers can efficiently diversify complex molecular scaffolds, leading to the rapid identification of new drug candidates with improved properties. The protocols and insights provided herein serve as a comprehensive guide for the practical application of these powerful synthetic tools.
References
-
Liu, S., Cai, C., Bai, Z., Sheng, W., & Tan, J. (2021). Late-Stage Macrocyclization of Bioactive Peptides with Internal Oxazole Motifs via Palladium-Catalyzed C–H Olefination. Organic Letters, 23(9), 3512–3517. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Zheng, X., Ma, Z., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
Walsh, C. T., & Wencewicz, T. A. (2013). Three Ring Posttranslational Circuses: Insertion of Oxazoles, Thiazoles, and Pyridines into Protein-Derived Frameworks. Journal of Biological Chemistry, 288(20), 13835–13843. [Link]
-
Ghosh, I., Khamarui, S., & Jana, A. (2021). Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives. Catalysts, 11(10), 1205. [Link]
-
Macmillan Group. (2021). Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. Retrieved from [Link]
-
Zheng, X., Ma, Z., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC, 7(1), 37. [Link]
-
Armony, G., Moshe, A., & Miller, Y. (2025). Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. Chemical Science, 16(43), 20457-20463. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
-
Neha, K., Ali, F., Haider, K., Khasimbi, S., & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3445-3476. [Link]
-
ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
-
Chemospecific. (2024, January 9). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (n.d.). Late stage C–H functionalization via chalcogen and pnictogen salts. Retrieved from [Link]
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of peptides containing multiple oxazoles. Retrieved from [Link]
-
CONICET Digital. (n.d.). Constructing Heterocycles by Visible Light Photocatalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). N-Heterocyclic carbene-/photoredox-catalyzed regioselective carbonylation of alkenes. Retrieved from [Link]
-
17 photocatalyzed preparation of oxygenated heterocycles. (n.d.). Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Late-Stage C–H Functionalization of Azines. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. Chemical Science, 16, 20457-20463. [Link]
-
American Chemical Society. (2022). A Perspective on Late-Stage Aromatic C–H Bond Functionalization. Journal of the American Chemical Society, 144(5), 2036-2054. [Link]
-
National Institutes of Health. (n.d.). Aliphatic C—H Oxidations for Late-Stage Functionalization. Retrieved from [Link]
-
Sciforum. (n.d.). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (2016). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). The medicinal chemist's toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews, 44(22), 8335-8374. [Link]
-
ResearchGate. (n.d.). Transition-metal-free synthesis of oxazoles: Valuable structural fragments in drug discovery. Retrieved from [Link]
-
PubMed. (2019). An overview of late-stage functionalization in today's drug discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. Retrieved from [Link]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester
Prepared by: The Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(2-bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester. Recognizing the challenges associated with achieving high yields and purity for this heterocyclic scaffold, we have developed this comprehensive resource. It moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
The Synthetic Pathway: A Mechanistic Overview
The synthesis of this compound is most commonly achieved via a modified Robinson-Gabriel synthesis . This robust method involves the cyclodehydration of a key intermediate, an α-acylamino ketone.[1][2] The overall process can be broken down into two primary stages:
-
Amide Coupling: Formation of the N-(1-ethoxycarbonyl-2-oxoethyl)-2-bromobenzamide precursor. This is typically achieved by reacting a derivative of 2-bromobenzoic acid with a serine ethyl ester derivative.
-
Cyclodehydration: The crucial ring-closing step where the α-acylamino ketone is treated with a dehydrating agent to form the oxazole ring. The choice of agent and conditions in this step is the single most critical factor influencing overall yield.
The mechanism involves the protonation of the ketone by a strong acid, making the carbonyl carbon more electrophilic. This is followed by a nucleophilic attack from the amide oxygen to form a five-membered dihydrooxazolol intermediate.[3] Subsequent dehydration yields the aromatic oxazole ring.
Caption: The Robinson-Gabriel cyclodehydration mechanism.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common experimental challenges in a direct question-and-answer format.
Q1: My overall yield is very low, and I recover a significant amount of my 2-bromobenzoic acid starting material. What's going wrong?
A1: This issue points to an inefficient amide coupling step (the formation of the α-acylamino ketone precursor). The cyclodehydration cannot proceed if the precursor is not formed in high yield.
-
Causality: The carboxylate of 2-bromobenzoic acid needs to be activated to react efficiently with the amine of the serine derivative. Incomplete activation or side reactions are likely culprits.
-
Solutions:
-
Activation Method: Convert the 2-bromobenzoic acid to its more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride can then be reacted with the serine derivative in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.
-
Peptide Coupling Reagents: For a milder approach, use standard peptide coupling reagents. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is highly effective for forming the amide bond with minimal side products.[4]
-
Reaction Conditions: Ensure your reaction is performed under anhydrous (water-free) conditions, as water will quench the activated acid derivative. Use anhydrous solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Q2: I've successfully made the precursor, but the cyclodehydration step gives a low yield. My TLC/LCMS shows mostly unreacted α-acylamino ketone.
A2: This indicates ineffective cyclodehydration . The energy barrier for the ring-closing reaction is not being overcome, which is directly related to the potency and suitability of your dehydrating agent.
-
Causality: The dehydration of the dihydrooxazolol intermediate is the rate-limiting step. A weak dehydrating agent or suboptimal temperature will stall the reaction here.
-
Solutions:
-
Stronger Dehydrating Agents: Traditional Robinson-Gabriel syntheses employ strong acids.[2] Concentrated sulfuric acid (H₂SO₄) is a classic choice. Phosphorus oxychloride (POCl₃) is also highly effective and commonly used.[5][6]
-
Alternative High-Potency Reagents: Triflic anhydride (Tf₂O) or trifluoroacetic anhydride (TFAA) are extremely powerful dehydrating agents that can drive the reaction to completion, often at lower temperatures.[3][7]
-
Increase Temperature: If using a moderately strong agent like POCl₃, increasing the reaction temperature (e.g., to reflux) can provide the necessary energy to push the equilibrium towards the oxazole product. Monitor carefully to avoid decomposition.
-
Q3: My reaction mixture turns dark brown or black, and the final product is impure with a very low yield. What causes this decomposition?
A3: This is a classic sign of charring and decomposition caused by conditions that are too harsh for your substrate.
-
Causality: The combination of a sensitive substrate (containing an ester and an aromatic bromide) and a highly aggressive dehydrating agent (like concentrated H₂SO₄) at elevated temperatures can lead to uncontrolled side reactions and polymerization. The electron-withdrawing nature of the bromo- and ester groups can make the oxazole ring susceptible to certain harsh conditions.
-
Solutions:
-
Switch to a Milder, High-Yielding System: The Wipf modification of the Robinson-Gabriel synthesis is an excellent alternative.[1] It uses a combination of triphenylphosphine (PPh₃), iodine (I₂), and a base like triethylamine (TEA). This system generates the dehydrating species in situ under much milder conditions, often at room temperature, preventing charring.
-
Dess-Martin Periodinane (DMP): Another mild approach involves oxidation of a suitable precursor with DMP followed by cyclodehydration.[1]
-
Temperature Control: If you must use a strong acid, run the reaction at the lowest possible temperature that still allows for conversion (e.g., 0 °C to room temperature). Add the acid slowly to a cooled solution of your precursor to manage the exotherm.
-
Q4: My NMR spectrum is complex, suggesting a mixture of isomers or related heterocycles. What are the likely side products?
A4: The most common side product in this synthesis is the oxazoline intermediate , which results from incomplete dehydration.[4] Depending on the starting materials and conditions, other isomers are also possible, though less common in this specific pathway.
-
Causality: The oxazoline is the direct precursor to the oxazole. If the dehydration is not complete, you will isolate a mixture of the two.
-
Solutions:
-
Force the Dehydration: The simplest solution is to ensure the final dehydration step goes to completion. This can be achieved by extending the reaction time or switching to a more powerful dehydrating agent as described in Q2.
-
Re-subject the Mixture: If you have already isolated a mixture of oxazole and oxazoline, you can re-subject the mixture to the cyclodehydration conditions to convert the remaining oxazoline to the desired oxazole product.
-
Chromatographic Separation: While prevention is better, careful silica gel column chromatography can often separate the more polar oxazoline from the desired oxazole product.
-
Optimized Protocol: A High-Yielding, Mild Approach
This protocol utilizes the Wipf modification, which has been shown to be effective for sensitive substrates and provides excellent yields while avoiding the harsh conditions that lead to decomposition.[1]
Sources
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purification of crude ethyl 2-(2-bromophenyl)oxazole-4-carboxylate by column chromatography
As a Senior Application Scientist, this guide provides a comprehensive technical resource for the . It is structured to anticipate and address challenges you may encounter, ensuring a logical and efficient workflow from pre-chromatography analysis to post-purification handling.
Technical Support Center: Purification of Ethyl 2-(2-bromophenyl)oxazole-4-carboxylate
Pre-Chromatography Essentials: Setting the Stage for Success
A successful column chromatography separation begins with a thorough understanding of your crude sample. This initial analysis is critical for selecting the appropriate conditions and anticipating potential issues.
FAQ: Pre-Chromatography
-
Q1: How do I choose the right solvent system for the column?
-
A1: The ideal solvent system is determined by running preliminary Thin Layer Chromatography (TLC) plates. The goal is to find a solvent mixture in which your target compound, ethyl 2-(2-bromophenyl)oxazole-4-carboxylate, has an Rf value between 0.2 and 0.4. This range typically provides the best separation from impurities. A common starting point for oxazole derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1][2] Test various ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) to find the optimal separation.
-
-
Q2: My compound is colorless. How can I visualize it on a TLC plate?
-
A2: Since many organic compounds are colorless, visualization techniques are necessary.[3][4] The most common non-destructive method is using a UV lamp, as aromatic compounds like your target molecule will often appear as dark spots on a fluorescent TLC plate.[3][5][6] Destructive methods include staining with iodine vapor or a chemical stain like potassium permanganate, which reacts with many organic compounds to produce colored spots.[3][5][6]
-
-
Q3: What should I do if my compound streaks on the TLC plate?
-
A3: Streaking can indicate several issues. The sample might be overloaded on the TLC plate, or it could be interacting strongly with the silica gel. Highly polar compounds are also prone to streaking.[7] Try spotting a more dilute solution of your crude mixture. If streaking persists, consider adding a small amount of a slightly more polar solvent (like methanol) or a few drops of acetic acid or triethylamine to the eluent to improve the peak shape, depending on the acidic or basic nature of your compound and impurities.
-
The Column Chromatography Workflow: A Step-by-Step Protocol
This section details the standard procedure for purifying ethyl 2-(2-bromophenyl)oxazole-4-carboxylate using silica gel column chromatography.
Experimental Protocol: Column Chromatography
-
Column Preparation:
-
Packing the Column (Slurry Method):
-
In a beaker, create a slurry of silica gel in your chosen starting eluent (the least polar solvent mixture determined by TLC).[8][9] The consistency should be pourable but not too dilute.
-
Pour the slurry into the column, gently tapping the side of the column to dislodge any air bubbles and ensure even packing.[10]
-
Once the silica has settled, add a protective layer of sand on top.[8][9]
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or your starting eluent).[8][11] Carefully add this solution to the top of the column.[11]
-
Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[8][11] Carefully add this powder to the top of the column.[11]
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting solvent system, collecting the eluent in fractions (e.g., in test tubes).
-
Gradually increase the polarity of the eluent (gradient elution) to move your compound and any impurities down the column at different rates.[8]
-
Monitor the separation by collecting small spots from each fraction onto a TLC plate and visualizing them.
-
-
Post-Purification:
-
Combine the fractions containing your pure product.
-
Remove the solvent using a rotary evaporator.
-
Workflow Diagram
Caption: Column chromatography workflow for purification.
Troubleshooting Common Issues
Even with careful planning, challenges can arise during the purification process. This section addresses some of the most common problems.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate solvent system. - Column was packed unevenly. - Sample was overloaded. | - Re-optimize the solvent system using TLC. - Repack the column, ensuring no air bubbles or cracks. - Use a larger column or less crude material. |
| Compound Won't Elute | - The eluent is not polar enough. - The compound may be decomposing on the silica gel.[12] | - Gradually increase the polarity of the eluent. - Test compound stability on a TLC plate by spotting and letting it sit for an hour before eluting. If it decomposes, consider using a less acidic stationary phase like alumina.[12] |
| Cracked Silica Bed | - The column ran dry. - Heat generated from mixing solvents in the column. | - Always keep the solvent level above the silica bed. - Pre-mix your eluents before adding them to the column. |
| Product Elutes with the Solvent Front | - The starting eluent is too polar. | - Start with a less polar solvent system. |
Post-Chromatography Challenges: Handling the Purified Product
After successfully separating your compound, care must be taken during solvent removal to avoid loss of product.
FAQ: Post-Chromatography
-
Q1: My sample is "bumping" violently in the rotary evaporator. What should I do?
-
A1: "Bumping" is the sudden, violent boiling of a liquid under reduced pressure and can lead to significant sample loss.[13][14][15][16] This can be caused by applying vacuum too quickly, excessive heating, or not having the flask rotating.[13][14][16][17] To prevent this, apply the vacuum gradually, ensure the flask is rotating at a steady speed, and do not overfill the flask (keep it less than half full).[13] Using a bump trap between your flask and the rotary evaporator can also help prevent sample loss.[13][16]
-
-
Q2: How can I confirm the purity of my final product?
-
A2: After evaporation, run a TLC of your purified sample alongside your crude starting material. The purified sample should ideally show a single spot. Further characterization using techniques like NMR spectroscopy, mass spectrometry, and melting point analysis is necessary to confirm the structure and purity of the isolated compound.
-
Logical Relationship Diagram
Caption: Relationship between TLC analysis and column outcome.
References
-
UD Technologies. (2025, July 12). Bumping in Rotary Evaporator During Vacuum Evaporation. [Link]
-
Brainly. (2023, February 24). Describe three ways in which colorless compounds can be located on a TLC slide. [Link]
-
NANBEI INSTRUMENT LIMITED. (2021, May 10). Why Does the Rotary Evaporator Bumping?. [Link]
-
Chemist Ai. Enlist the methods in detect colourless spots in TLC. [Link]
-
CommonOrganicChemistry.com. Running a Silica Gel Column. [Link]
-
Plant Extract. (2024, August 22). Illuminating the Invisible: Visualization and Detection of Compounds in TLC. [Link]
-
Lab Instrument Manufacturer. What is bumping in a Rotovap?. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
BioChromato. (2019, March 11). Rotary Evaporator (Rotovap) Issues and the Smart Solution. [Link]
-
Chemistry For Everyone. (2025, February 5). How To Prepare Silica Gel Slurry For Column Chromatography?. [Link]
-
Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. [Link]
-
ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. [Link]
-
Lab Manager. (2017, April 20). How to Deal with Solvent Bumping and Foaming During Lab Evaporation. [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Separation Science. Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
-
The Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for ChemComm. [Link]
-
Organic Syntheses. Procedure. [Link]
-
Journal of Pharmaceutical Chemistry. (2023, July 11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]
-
MDPI. (2024, September 10). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Link]
-
CSIR-National Chemical Laboratory. Supporting Information 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]
-
The Royal Society of Chemistry. Synthesis and diverse general oxidative cyclization catalysis of high-valent MoVIO2(HL) to ubiquitous heterocycles and their ch. [Link]
-
PubChem. Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate. [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
ResearchGate. (2021, October 17). Synthetic approaches for oxazole derivatives: A review. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
MDPI. (2025, November 11). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. [Link]
-
ChemSynthesis. (2025, May 20). ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. [Link]
-
ResearchGate. The Rf value of the ethyl acetate fraction detected on the Thin Layer.... [Link]
-
MolPort. 2-(4-bromophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate. [Link]
-
Chemical-Suppliers.com. ethyl 2-(4-bromophenyl)oxazole-4-carboxylate | CAS 391248-23-0. [Link]
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Technical Support Center: Troubleshooting Side Product Formation in Oxazole Synthesis
Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with side product formation during the synthesis of oxazole-containing molecules. Oxazoles are a vital class of heterocycles found in numerous natural products and pharmaceuticals, but their synthesis can be fraught with challenges leading to low yields and complex purification.[1][2]
This document provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the causality behind common side reactions, offer validated troubleshooting protocols, and provide a framework for systematically resolving impurities in your reaction mixture.
Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction mixture is complex, and the desired oxazole yield is low. Where do I start my troubleshooting process?
A low yield and a complex crude product profile are classic indicators of competing side reactions or suboptimal reaction conditions. A systematic approach is crucial.
Answer: The first step is to halt further optimization and focus on characterization and diagnosis. You cannot solve a problem you don't understand. The recommended workflow involves three stages: (1) Identify, (2) Diagnose, and (3) Optimize.
-
Identify the Impurity: Isolate the major side product(s) using column chromatography. Characterize the structure(s) thoroughly using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] Often, the mass of the side product provides the most critical clue. Is it an unreacted intermediate, a dimer, an isomer, or a degradation product?
-
Diagnose the Cause: Once the structure is known, you can deduce the likely mechanistic pathway leading to its formation. For instance, the presence of an uncyclized α-acylamino ketone intermediate points directly to an inefficient cyclodehydration step.[4]
-
Optimize Systematically: With a plausible mechanism for side product formation, you can now make targeted adjustments to your reaction conditions. Change one variable at a time (e.g., dehydrating agent, temperature, solvent) and monitor the reaction profile by TLC or LC-MS to observe the effect on your desired product vs. the impurity.[5]
Below is a workflow diagram illustrating this systematic approach.
Caption: General workflow for troubleshooting oxazole synthesis.
Q2: My main side product is the uncyclized α-acylamino ketone intermediate. Why is the cyclodehydration failing?
Answer: This is one of the most common failure modes in the Robinson-Gabriel synthesis and related methods.[4][6] The presence of the starting α-acylamino ketone indicates that the cyclodehydration step is the bottleneck. This can be due to several factors:
-
Ineffective Dehydrating Agent: The choice of dehydrating agent is critical. Strong protic acids like H₂SO₄ can cause charring and degradation, while milder agents may not be potent enough.[5][7]
-
Insufficient Reagent Stoichiometry: Ensure you are using an adequate amount of the dehydrating agent. For solid-phase synthesis, this is particularly important as reagents can be sequestered by the resin.
-
Low Reaction Temperature: Many cyclodehydration reactions require significant thermal energy to overcome the activation barrier.
-
Presence of Water: The reaction is a dehydration. Any moisture in your starting materials or solvent will inhibit the reaction.
Troubleshooting Protocol: Enhancing Cyclodehydration
-
Reagent Selection: If using a classic agent like H₂SO₄ or POCl₃ results in low yields, consider switching to polyphosphoric acid (PPA), which has been shown to improve yields significantly in many cases.[5][7] Milder, modern alternatives include the Burgess reagent or a combination of triphenylphosphine (PPh₃) and hexachloroethane (C₂Cl₆).[4]
-
Temperature Adjustment: Gradually increase the reaction temperature in 10-20 °C increments, monitoring by TLC or LC-MS for the consumption of the intermediate. Be cautious to avoid product degradation at excessive temperatures.[4]
-
Ensure Anhydrous Conditions: Dry your solvent over molecular sieves or by distillation. Ensure your starting materials are dry and handle hygroscopic reagents under an inert atmosphere (N₂ or Ar).
The diagram below illustrates the desired cyclodehydration pathway versus the stalled reaction.
Sources
Technical Support Center: Optimization of Suzuki Coupling Reactions for Bromo-Oxazoles
Welcome to the Technical Support Center for the optimization of Suzuki coupling reactions involving bromo-oxazole substrates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these powerful cross-coupling reactions. As the oxazole moiety is a key pharmacophore, mastering its functionalization is crucial for the rapid advancement of medicinal chemistry programs.
Introduction: The Unique Challenges of Bromo-Oxazoles in Suzuki Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, celebrated for its broad functional group tolerance and reliability in forming C-C bonds.[1] However, when applied to heteroaromatic systems like oxazoles, unique challenges arise. Oxazoles are electron-deficient heterocycles, which significantly influences the kinetics and success of the catalytic cycle. Furthermore, the presence of the nitrogen atom can lead to catalyst inhibition or deactivation.[1][2] This guide will provide a framework for understanding these challenges and systematically optimizing your reaction conditions for high yield and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Which position on the bromo-oxazole ring is most reactive for Suzuki coupling?
The reactivity of the C-Br bond in Suzuki coupling is highly dependent on its position on the oxazole ring. Generally, the order of reactivity is 2-bromo > 5-bromo > 4-bromo. The C2 and C5 positions are more electronically activated for oxidative addition compared to the C4 position.[3] However, successful couplings have been reported for all isomers with appropriate optimization.
Q2: My bromo-oxazole is not reacting, and I only recover starting material. What is the likely cause?
Low to no conversion is a common issue and can often be traced back to the first step of the catalytic cycle: oxidative addition. The C-Br bond on an electron-deficient oxazole ring can be challenging to break.
-
Causality: The oxidative addition of the palladium(0) catalyst to the aryl bromide is often the rate-determining step. For electron-deficient systems like oxazoles, this step can be particularly sluggish.[4]
-
Solution: Employing electron-rich and bulky phosphine ligands can accelerate this step. Ligands from the Buchwald family (e.g., SPhos, XPhos) or trialkylphosphines are excellent choices to enhance the electron density on the palladium center, promoting its insertion into the C-Br bond.[5]
Q3: I am observing a significant amount of boronic acid homocoupling. How can I prevent this?
Homocoupling of the boronic acid is a frequent side reaction, leading to the formation of a biaryl byproduct derived from two molecules of your boronic acid.
-
Causality: This side reaction is primarily caused by the presence of oxygen in the reaction mixture.[6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.[7]
-
Solution: Rigorous degassing of all solvents and reagents is critical. Employing a freeze-pump-thaw technique for solvents or sparging with an inert gas (Argon or Nitrogen) for an extended period can significantly reduce dissolved oxygen. Additionally, using a palladium(0) precatalyst [e.g., Pd₂(dba)₃] can sometimes be advantageous over Pd(II) sources [e.g., Pd(OAc)₂] which require in-situ reduction that can be complicated by side reactions.[7]
Q4: My reaction yields are inconsistent. What factors contribute to poor reproducibility?
Inconsistent yields are often due to subtle variations in reaction setup and reagent quality.
-
Causality: The stability of the boronic acid and the activity of the catalyst are two major factors. Boronic acids, especially heteroaryl boronic acids, can be prone to protodeboronation (replacement of the boron group with a hydrogen), particularly in the presence of water and at elevated temperatures.[8] Catalyst activity can be compromised by exposure to air or moisture.
-
Solution: Ensure your boronic acid is of high quality and consider using more stable derivatives like boronic esters (e.g., pinacol esters) or MIDA boronates, which release the boronic acid slowly under the reaction conditions.[8] Always use freshly opened, high-purity catalysts and ligands, and handle them under an inert atmosphere.
Troubleshooting Guide
Problem 1: Low to No Product Formation
| Potential Cause | Explanation | Recommended Action |
| Inactive Catalyst | The Pd(0) active species is not being generated or is rapidly decomposing. This is common with air-sensitive catalysts not handled under strictly inert conditions. | Use a robust pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle) that is air- and moisture-stable. Ensure rigorous inert atmosphere techniques are employed throughout the setup.[9] |
| Inefficient Oxidative Addition | The C-Br bond on the electron-deficient oxazole ring is resistant to cleavage by the Pd(0) catalyst. | Switch to a more electron-rich and bulky ligand such as XPhos, SPhos, or RuPhos to accelerate oxidative addition.[10] Consider using a more reactive iodide if the bromide is unsuccessful. |
| Poor Solvent Quality | Undegassed or wet solvents can deactivate the catalyst and lead to side reactions. | Use anhydrous, degassed solvents. A common method is to sparge the solvent with argon for 20-30 minutes before use. |
| Inappropriate Base | The base may be too weak to activate the boronic acid for transmetalation or may not be soluble enough in the reaction medium. | Screen stronger bases like K₃PO₄ or Cs₂CO₃. For anhydrous conditions, K₃PO₄ often requires a small amount of water to be effective.[5] |
Problem 2: Formation of Significant Side Products
| Side Product | Plausible Cause | Recommended Action |
| Debrominated Oxazole | Premature reduction of the aryl-palladium intermediate before transmetalation. This can be promoted by certain solvents or impurities. | Ensure high-purity reagents and solvents. Sometimes, changing the solvent system (e.g., from THF to dioxane) can mitigate this. |
| Boronic Acid Homocoupling | Presence of oxygen in the reaction, leading to oxidation of the Pd(0) catalyst and a separate catalytic cycle for homocoupling.[6] | Rigorously degas all solvents and the reaction mixture. Use a Schlenk line or a glovebox for the reaction setup.[11] |
| Protodeboronation of Boronic Acid | The boronic acid is unstable under the reaction conditions (high temperature, aqueous base) and is converted to the corresponding arene. This is especially problematic for electron-rich or heteroaryl boronic acids.[8] | Use a milder base (e.g., K₂CO₃) or anhydrous conditions with CsF.[12] Alternatively, use a more stable boronic acid derivative like a pinacol ester or a MIDA boronate.[8] |
Data Presentation: Optimizing Reaction Parameters
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling with bromo-oxazoles. The following tables provide a starting point for optimization.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst/Ligand System | Substrate Type | Typical Loading (mol%) | Key Advantages | Reference |
| Pd(PPh₃)₄ | General aryl bromides | 2-5 | Readily available, good for simple couplings. | [10] |
| Pd(dppf)Cl₂ | Electron-rich/neutral heteroaryl bromides | 1-3 | Good stability and activity. | [13] |
| Pd₂(dba)₃ / SPhos | Electron-deficient and sterically hindered heteroaryl bromides | 0.5-2 | High activity, promotes difficult oxidative additions. | [14] |
| XPhos Pd G3/G4 | Challenging heteroaryl bromides and chlorides | 0.5-2 | Air- and moisture-stable precatalyst, highly active. | [9] |
Table 2: Guide to Base and Solvent Selection
| Base | Solvent System | Temperature (°C) | Comments | Reference |
| K₂CO₃ | Dioxane / H₂O (4:1) | 80-100 | A good starting point for many couplings. | [15] |
| K₃PO₄ | Toluene / H₂O (10:1) | 100-110 | Stronger base, effective for less reactive boronic acids. | |
| Cs₂CO₃ | THF (anhydrous) | 65 | Useful for base-sensitive substrates or to minimize protodeboronation. | [14] |
| CsF | Isopropanol (anhydrous) | 80 | Effective in minimizing protodeboronation of heteroaryl boronic acids. | [12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromo-oxazole
This protocol provides a robust starting point for the coupling of a generic bromo-oxazole with an arylboronic acid.
Materials:
-
Bromo-oxazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the bromo-oxazole, arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with argon three times.[11]
-
Reagent Addition: Under a positive pressure of argon, add the palladium catalyst. Then, add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Setting up an Inert Atmosphere
A critical and often underestimated aspect of successful Suzuki couplings is the rigorous exclusion of oxygen.
Procedure using Balloons (for teaching labs or quick screening):
-
Attach a needle to a balloon filled with nitrogen or argon.[16]
-
Insert the needle through the septum of the sealed reaction flask.
-
Insert a second "vent" needle to allow the air in the flask to be displaced.
-
Allow the inert gas to flow for several minutes to purge the flask.
-
Remove the vent needle first, then the gas inlet needle to maintain a positive pressure of inert gas inside the flask.[16]
Procedure using a Schlenk Line (for research and scale-up):
-
Connect the side arm of the Schlenk flask to the manifold.
-
With the stopcock open to the vacuum line, evacuate the flask to remove air.
-
Close the stopcock to the vacuum line and open it to the inert gas line to backfill the flask.
-
Repeat this evacuate/backfill cycle three to five times to ensure a truly inert atmosphere.[11]
Visualizations
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[17]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
References
-
Carrow, B. P., & Hartwig, J. F. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(45), 16734–16745. [Link]
-
Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic & Biomolecular Chemistry, 10(38), 7682–7689. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Wikipedia. (2023). Protodeboronation. Wikipedia. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Shaheen, F., et al. (2010). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. The Journal of Organic Chemistry, 75(5), 1475–1483. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 61(12), e202114934. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
O'Brien, A. G., et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]
-
O'Brien, A. G., et al. (2024). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]
-
Hassan, J., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews, 104(1), 303-320. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 49(34), 5824–5827. [Link]
-
Al-masry, H. A. (2022). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. University of York. [Link]
-
Lee, C.-H., et al. (2012). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. Journal of the American Chemical Society, 134(25), 10447–10457. [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(1), 4–15. [Link]
-
Reddit. (2024). For the pro's (Suzuki). r/Chempros. [Link]
-
Kinzel, T., et al. (2014). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Suzuki reaction with different boronic acids a. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]
-
Flegeau, E. F., et al. (2006). Suzuki coupling of oxazoles. Organic Letters, 8(12), 2495–2498. [Link]
-
Maccari, R., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(12), 14783–14798. [Link]
-
ResearchGate. (n.d.). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Grushin, V. V. (2002). Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. Organometallics, 21(18), 3777–3780. [Link]
-
ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... [Link]
-
GitHub. (n.d.). prantlf/graphviz-builder. [Link]
-
GitHub. (n.d.). eviltester/graphviz-steps. [Link]
-
GitHub. (n.d.). Graphviz DOT rendering and animated transitions using D3. [Link]
-
Graphviz. (n.d.). User Guide. [Link]
-
The Suzuki Reaction. (2014). Chem 115 Myers. [Link]
-
ResearchGate. (n.d.). Reaction Conditions a and Yields for the. [Link]
-
Graphviz. (2015). Drawing graphs with dot. [Link]
-
Chemistry Stack Exchange. (2021). Setting up reactor in inert atmosphere. [Link]
-
ResearchGate. (n.d.). Frontispiece: Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
-
Maj, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2244. [Link]
-
Al-Iraqi, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]
-
Ramirez, M. A. (2016). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. The University of Texas Rio Grande Valley. [Link]
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
managing stability issues of oxazole esters under acidic or basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazole esters. This guide is designed to provide in-depth, practical advice on managing the stability of this important class of compounds, particularly under acidic and basic conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and supported by authoritative references.
Introduction: The Oxazole Ester Stability Challenge
Oxazole esters are valuable structural motifs in medicinal chemistry and materials science. However, the inherent reactivity of both the oxazole ring and the ester functional group presents unique stability challenges. The oxazole ring, a five-membered heterocycle with nitrogen and oxygen, is weakly basic (pKa of the conjugate acid is ~0.8) and susceptible to ring-opening under both harsh acidic and basic conditions[1][2]. The ester group is also prone to hydrolysis, a reaction catalyzed by both acids and bases.
Understanding the interplay between these two functionalities is critical for successful synthesis, purification, formulation, and storage of oxazole ester-containing molecules. This guide will equip you with the knowledge to anticipate, diagnose, and mitigate common stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for an oxazole ester in aqueous acidic or basic solutions?
A1: Oxazole esters can degrade via two main pathways that can occur sequentially or concurrently:
-
Ester Hydrolysis: This is the cleavage of the ester bond to yield the corresponding oxazole carboxylic acid and an alcohol. This reaction is catalyzed by both acid (H₃O⁺) and base (OH⁻)[3].
-
Oxazole Ring Cleavage: The oxazole ring itself can open.
-
Under acidic conditions , the ring nitrogen is protonated, which activates the ring for nucleophilic attack by water, potentially leading to a ring-opened α-acylamino ketone structure[4][5].
-
Under basic conditions , the most acidic proton on the oxazole ring (at the C2 position) can be abstracted by a strong base. This can initiate a ring-opening cascade to form an isonitrile intermediate[2][6].
-
The predominant pathway depends on the specific reaction conditions (pH, temperature), the substitution pattern on the oxazole ring, and the nature of the ester itself.
Q2: My oxazole ester seems to be degrading during silica gel column chromatography. What is happening and how can I prevent it?
A2: Standard silica gel is acidic (pH ≈ 4-5) and can catalyze the hydrolysis of sensitive esters or the degradation of the oxazole ring. This often manifests as streaking on a TLC plate or broad, tailing peaks with multiple byproducts during column chromatography.
Troubleshooting Strategies:
-
Deactivate the Silica Gel: Before preparing your column, wash the silica gel with a solution of a non-nucleophilic base, such as 1-2% triethylamine in the eluent system, and then re-equilibrate with the mobile phase. This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase (e.g., C18 for reversed-phase chromatography if your compound is sufficiently nonpolar).
-
Work Quickly and at Low Temperature: Minimize the time your compound spends on the column. If possible, run the chromatography in a cold room to slow down potential degradation.
-
Dry Loading: Adsorbing your compound onto a small amount of the deactivated stationary phase before loading it onto the column can sometimes improve resolution and reduce contact time with potentially reactive surfaces.
Q3: I need to hydrolyze the ester group without cleaving the oxazole ring. What conditions should I try?
A3: Achieving selective ester hydrolysis requires careful selection of reagents and conditions to avoid the harsher environments that promote oxazole ring cleavage.
Recommended Approaches for Selective Ester Hydrolysis:
-
Mild Basic Conditions: For simple alkyl esters (e.g., methyl, ethyl), saponification using lithium hydroxide (LiOH) in a mixture of THF and water at 0°C to room temperature is often effective and mild enough to spare the oxazole ring[7]. Using a weaker base like potassium carbonate (K₂CO₃) in methanol/water can also be successful.
-
Enzymatic Hydrolysis: Lipases are enzymes that can hydrolyze esters under very mild and neutral pH conditions (typically pH 7-8). This is an excellent method for achieving high selectivity if a suitable enzyme can be found for your substrate.
-
Avoid Strong Acids and Bases: Steer clear of concentrated HCl, H₂SO₄, or NaOH, especially at elevated temperatures, as these conditions are known to promote oxazole ring degradation[4].
Q4: How do substituents on the oxazole ring affect the stability of my ester?
A4: Substituents have a significant electronic effect on the stability of the oxazole ring and can influence the rate of ester hydrolysis.
-
Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy substituents can increase the electron density of the oxazole ring, potentially making it more susceptible to electrophilic attack but can also stabilize the ring in some contexts[4].
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro or cyano groups decrease the electron density of the ring, making it more resistant to electrophilic attack but potentially more susceptible to nucleophilic attack. An EWG on the oxazole ring will generally make the ester carbonyl carbon more electrophilic, potentially accelerating both acid- and base-catalyzed hydrolysis.
Troubleshooting Guides
Issue 1: Low Yield or Complete Degradation During Aqueous Workup
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| TLC/LC-MS of the crude product shows starting material is gone, but the desired product is absent or in low yield. New, more polar spots/peaks are observed. | Hydrolysis of the ester and/or oxazole ring during an acidic or basic aqueous wash. | 1. Use Mild Buffers: Instead of strong acids (e.g., 1M HCl), use a saturated solution of ammonium chloride (NH₄Cl, pH ≈ 4.5-5.5) for neutralization. Instead of strong bases (e.g., 1M NaOH), use a saturated solution of sodium bicarbonate (NaHCO₃, pH ≈ 8.3).2. Work at Low Temperature: Perform all aqueous extractions in a separatory funnel jacketed with an ice bath. Use pre-chilled solutions.3. Minimize Contact Time: Do not let the layers sit for extended periods. Separate the layers promptly after shaking.4. Brine Wash: A final wash with saturated aqueous NaCl (brine) helps to remove residual water from the organic layer, minimizing hydrolysis during solvent evaporation. |
Issue 2: Unexpected Peaks Appear in HPLC/LC-MS During Stability Testing
| Symptom | Probable Cause(s) | Recommended Solution(s) & Identification Strategy |
| A new peak appears in the chromatogram after incubating the oxazole ester in an acidic solution (pH 2-4). | Ester Hydrolysis: The primary degradation product is likely the oxazole carboxylic acid. | Identification: The new peak should have a shorter retention time (more polar) in reversed-phase HPLC. In LC-MS, the mass should correspond to the loss of the alcohol portion of the ester and the addition of a proton (M - R'OH + H)⁺. Confirm by co-injecting with a synthesized standard of the oxazole carboxylic acid.Mitigation: If stability at low pH is required, consider formulation with buffers in the pH 4-6 range, where many esters exhibit maximum stability. |
| Multiple new peaks appear after incubation in a basic solution (pH 9-12). | Concurrent Ester Hydrolysis and Oxazole Ring Opening: The base is catalyzing both the saponification of the ester and the cleavage of the oxazole ring. | Identification: One peak will correspond to the oxazole carboxylate. Other peaks may correspond to ring-opened products like α-acylamino ketones or their subsequent degradation products. LC-MS/MS is crucial here to analyze the fragmentation patterns and propose structures[8][9].Mitigation: Avoid high pH environments. If basic conditions are necessary for an application, use the mildest possible base (e.g., bicarbonate instead of hydroxide) and maintain low temperatures. |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study for an Oxazole Ester
This protocol outlines a typical forced degradation or stress testing study to identify potential degradation products and determine the intrinsic stability of an oxazole ester, in accordance with ICH guidelines[10][11][12].
1. Sample Preparation:
-
Prepare a stock solution of the oxazole ester at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at room temperature (25°C). Note: Basic conditions are often harsher on oxazoles, so a lower temperature is a good starting point.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours)[13].
-
Quenching: Immediately before analysis, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl to stop the degradation reaction. Dilute with the mobile phase to the final analysis concentration.
3. Analytical Method:
-
Use a stability-indicating HPLC method, typically a reversed-phase C18 column with a gradient elution of acetonitrile and water (often with 0.1% formic acid or ammonium formate to improve peak shape and MS compatibility).
-
Detection can be UV (e.g., at 254 nm or the λmax of the oxazole chromophore) and/or mass spectrometry (LC-MS).
4. Data Analysis:
-
Monitor the decrease in the peak area of the parent oxazole ester and the increase in the peak areas of any degradation products.
-
Aim for 5-20% degradation of the parent compound to ensure that the degradation is significant but not so extensive that secondary degradation products dominate[10][14].
-
Use LC-MS/MS to elucidate the structures of the major degradation products by analyzing their fragmentation patterns[9][15].
Visualizing Degradation Pathways & Workflows
Degradation Mechanisms
The following diagrams illustrate the proposed degradation pathways for a generic oxazole ester under acidic and basic conditions.
Caption: Proposed degradation pathways under acidic conditions.
Caption: Proposed degradation pathways under basic conditions.
Experimental Workflow
Caption: General workflow for a forced degradation study.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Pharma newz.[Link]
-
SOP for Forced Degradation Study. (2023). Pharmaceutical Information.[Link]
-
Tullo, A. et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health.[Link]
-
How to hydrolyze ester in presence of isoxazole moiety? (2017). ResearchGate.[Link]
-
Chavan, L. N. et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health.[Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.[Link]
-
Bajerski, L. et al. (2016). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.[Link]
-
Wang, H. et al. (2024). Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. National Institutes of Health.[Link]
-
Oxazole – Knowledge and References. (n.d.). Taylor & Francis.[Link]
-
Oxazole. (n.d.). Wikipedia.[Link]
-
Characterisation of Oxazepam Degradation Products by High-Performance Liquid chromatography/electrospray Ionisation Mass Spectrometry and Electrospray Ionisation Quadrupole Time-Of-Flight Tandem Mass Spectrometry. (2010). PubMed.[Link]
-
Unverzagt, C. et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). National Institutes of Health.[Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.[Link]
-
Kumar, A. et al. (2014). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. National Institutes of Health.[Link]
-
Sule, S. et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry.[Link]
-
Biswas, T. (2022). Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). YouTube.[Link]
-
Liu, Z. et al. (2015). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. National Institutes of Health.[Link]
-
Raju, N. et al. (2014). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences and Research.[Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2021). Semantic Scholar.[Link]
-
Venkatesh, D. N. & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.[Link]
-
Singh, S. et al. (2013). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. National Institutes of Health.[Link]
-
Zhang, H. et al. (2019). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. National Institutes of Health.[Link]
-
Force degradation study of compound A3. (2022). ResearchGate.[Link]
-
Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.[Link]
-
Base Catalyzed Ester Hydrolysis (Saponification). (2015). YouTube.[Link]
-
Structure-Activity Relationship of New Antituberculosis Agents Derived from Oxazoline and Oxazole Esters. (2012). National Institutes of Health.[Link]
-
Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl-Lithium Exchange-Trapping. (2021). PubMed.[Link]
-
Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy. (2011). ResearchGate.[Link]
-
Acid-catalyzed ester hydrolysis. (n.d.). Khan Academy.[Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2016). IntechOpen.[Link]
-
Naturally Occurring Oxazole-Containing Peptides. (2018). MDPI.[Link]
-
Base-Promoted Formal Arylation of Benzo[d]oxazoles with Acyl Chloride. (2020). Sci-Hub.[Link]
-
Acid-Catalyzed Ring Fragmentation to Access Functionalized Pyrroles. (2016). ResearchGate.[Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). ResearchGate.[Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed.[Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI.[Link]
-
Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. (2022). ResearchGate.[Link]
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Technical Support Center: Solvent Effects on the Rate of Oxazole Formation
Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of oxazole formation. The choice of solvent is a critical, yet often underestimated, parameter that can dictate the success, rate, and yield of your reaction. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic protocols.
Troubleshooting & FAQs: Navigating Solvent Effects in Your Lab
Question 1: My oxazole synthesis is sluggish or failing completely. How do I know if the solvent is the culprit?
Answer: A suboptimal solvent is one of the most common reasons for poor reaction performance in oxazole synthesis. The solvent's role extends far beyond simply dissolving reactants; it actively participates in the reaction's energy landscape.
Causality: The solvent influences the reaction rate by stabilizing or destabilizing reactants, intermediates, and transition states. In many oxazole syntheses, such as the Robinson-Gabriel reaction, a polar, charged, or highly-organized transition state is formed during the key cyclodehydration step.[1][2] An appropriate solvent will lower the activation energy of this step, accelerating the reaction. An inappropriate solvent can raise this barrier, leading to slow or nonexistent product formation.
Troubleshooting Workflow: Before blaming the solvent, ensure your reagents are pure and the catalyst (if any) is active.[3][4] Once confirmed, use the following decision tree to diagnose solvent-related issues.
Caption: A logical workflow for troubleshooting low yields in oxazole synthesis.
Question 2: How does solvent polarity fundamentally alter the reaction rate?
Answer: Solvent polarity, often quantified by the dielectric constant (ε), is a primary factor governing reaction kinetics. Polar solvents are effective at stabilizing charged species, such as intermediates and transition states, which are common in oxazole formation pathways.[5]
Mechanism of Action:
-
Transition State Stabilization: In reactions like the Robinson-Gabriel synthesis, the cyclization step involves charge separation in the transition state. A polar solvent can arrange its dipoles to solvate and stabilize this transition state, lowering the activation energy (ΔG‡) and thus increasing the reaction rate.
-
Reactant Solvation: The solvent must adequately dissolve the starting materials to ensure they are available to react in the solution phase. Poor solubility is a common cause of reaction failure.[5]
-
Intermediate Trapping: In multi-step syntheses, a solvent can influence the lifetime of intermediates. For example, polar solvents can stabilize ionic intermediates, potentially favoring the desired reaction pathway over decomposition or side reactions.[5]
The effect of the dielectric constant on stability has been systematically studied, showing that stability constants of related heterocyclic complexes decrease as the dielectric constant of the medium decreases.[6] This highlights the decisive role of the solvent's electrostatic properties.
Data Summary: Solvent Properties and Their Impact
| Solvent | Dielectric Constant (ε) | Type | Typical Impact on Oxazole Formation Rate |
| Water (H₂O) | ~80 | Polar Protic | Favors ionic mechanisms (SN1-like); can hinder strong bases/nucleophiles.[7][8] |
| Dimethyl Sulfoxide (DMSO) | ~47 | Polar Aprotic | Excellent solubilizer; accelerates SN2-type reactions; can be difficult to remove.[5][8] |
| Acetonitrile (MeCN) | ~37 | Polar Aprotic | Good for stabilizing intermediates; often a good starting point for optimization.[5][9][10] |
| N,N-Dimethylformamide (DMF) | ~37 | Polar Aprotic | Similar to DMSO; effective for intramolecular cyclizations.[5] |
| Ethanol (EtOH) | ~24 | Polar Protic | Common "green" solvent; can act as a nucleophile in side reactions.[3][5] |
| Dichloromethane (DCM) | ~9 | Polar Aprotic | Versatile, less polar option; often effective and easy to remove.[9][10] |
| Tetrahydrofuran (THF) | ~7.5 | Polar Aprotic | Ethereal solvent, good for reactions sensitive to protic sources.[11] |
| Toluene | ~2.4 | Nonpolar | Used when nonpolar conditions are required to control selectivity.[12] |
Question 3: Should I use a polar protic or a polar aprotic solvent? This is a constant point of confusion.
Answer: This is a critical question, and the answer depends entirely on the reaction mechanism. The key difference lies in the solvent's ability to hydrogen bond.[13][14]
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have acidic protons on an oxygen or nitrogen atom (O-H or N-H bonds). They are excellent at solvating both cations and anions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) lack these acidic protons but still have large dipole moments. They are effective at solvating cations but are poor at solvating anions.[7][8]
The Causality of Choice: Many oxazole syntheses, particularly those involving a strong base or a potent nucleophile (like the Van Leusen synthesis with TosMIC), are highly sensitive to this choice. A protic solvent can form a "cage" around an anionic nucleophile via hydrogen bonding, stabilizing it and drastically reducing its reactivity.[7][15] This severely slows down reactions that depend on nucleophilic attack, such as an SN2-type mechanism.
Conversely, a polar aprotic solvent leaves the anion "naked" and highly reactive, dramatically accelerating the reaction rate. For example, an SN2 reaction can be thousands of times faster in a polar aprotic solvent compared to a polar protic one.[7]
Caption: Contrasting solvation of a nucleophile in protic vs. aprotic solvents.
Practical Application:
-
For the Van Leusen oxazole synthesis , which involves the deprotonation of TosMIC to form a nucleophilic anion, polar protic solvents like methanol are often used, but conditions must be carefully controlled.[16][17] Some protocols have found success with mixtures (DME/methanol) or switching to greener protic solvents like ethanol or isopropanol under microwave conditions to drive the reaction to completion.[18][19]
-
For the Robinson-Gabriel synthesis , which proceeds via intramolecular cyclodehydration, the choice is less about nucleophilicity and more about stabilizing the cyclization transition state. However, if using a strong dehydrating agent like trifluoroacetic anhydride on a solid-phase support, ethereal solvents like THF have been shown to be dramatically more effective than other types.[1][11]
Question 4: I'm observing significant side products. Can changing the solvent improve the reaction's selectivity?
Answer: Absolutely. Solvent choice can be a powerful tool for controlling selectivity, including regioselectivity and chemoselectivity.
How it Works: Different reaction pathways can have transition states with varying polarities and structures. A solvent may stabilize the transition state of the desired pathway more than that of an undesired one, effectively directing the reaction toward your product.
A clear example is in the palladium-catalyzed direct arylation of oxazoles. It has been demonstrated that:
-
Polar solvents (like DMF) favor arylation at the C-5 position.
-
Nonpolar solvents (like toluene or dioxane) favor arylation at the C-2 position.[12][20]
If you suspect your solvent is participating in the reaction (e.g., an alcohol solvent acting as a competing nucleophile), switching to a more inert solvent like dioxane, toluene, or acetonitrile is a prudent troubleshooting step.[5]
Experimental Protocol: Rapid Solvent Screening for Oxazole Synthesis Optimization
This protocol provides a systematic approach to identify the optimal solvent for your specific substrates and reaction conditions.
Objective: To determine the solvent that provides the highest reaction rate and yield for a target oxazole synthesis.
Methodology:
-
Setup: Arrange a parallel reaction block or a series of identical reaction vials. Ensure each vial is equipped with a stir bar and can be sealed under an inert atmosphere if required.
-
Reagent Preparation: Prepare a stock solution of your limiting reactant. Prepare separate stock solutions of other necessary reagents (e.g., base, catalyst).
-
Solvent Selection: Choose a range of 4-6 solvents with diverse properties based on the table above. A good starting set includes:
-
Acetonitrile (Polar Aprotic)
-
Dichloromethane (Less Polar Aprotic)
-
Ethanol (Polar Protic)
-
Toluene (Nonpolar)
-
Tetrahydrofuran (Ethereal)
-
Dimethyl Sulfoxide (Highly Polar Aprotic - use if solubility is a major issue)
-
-
Reaction Execution: a. To each vial, add the same precise amount of the limiting reactant stock solution. b. Add 0.5 M of the chosen solvent to each respective vial. c. Initiate the reaction in all vials simultaneously by adding the final reagent (e.g., the catalyst or base solution). If the reaction requires heating, place all vials in the pre-heated block at the same time.
-
Monitoring: a. Take a small, precise aliquot from each reaction at set time points (e.g., 1h, 4h, 12h, 24h). b. Quench the aliquots immediately (e.g., in a vial containing deuterated solvent with an internal standard for NMR analysis, or a suitable solvent for LC-MS). c. Analyze the aliquots by LC-MS or ¹H NMR to determine the percent conversion to the desired product.
-
Data Analysis: Plot the percent conversion versus time for each solvent. The solvent that reaches the highest conversion in the shortest time is the most effective for reaction rate. The final time point will indicate the best overall yield under those conditions.
This self-validating system directly compares solvent performance under identical conditions, providing a trustworthy basis for selecting your optimal reaction medium.
References
- BenchChem. (2025). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis.
- Pulici, M., et al. (2005). Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles.
- BenchChem. (2025). Troubleshooting guide for oxazole synthesis.
- IJFMR. (N.D.).
- Wikipedia. (N.D.). Robinson–Gabriel synthesis.
- BenchChem. (2025).
- Jiang, B., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central.
- Pharmaguideline. (N.D.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- Chemistry Steps. (N.D.). Polar Protic and Polar Aprotic Solvents.
- Bobbio, C., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
- Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
- Pawar, S. D., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.
- Bobbio, C., et al. (N.D.).
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
- Organic Chemistry Portal. (N.D.). Synthesis of 1,3-oxazoles.
- BenchChem. (2025).
- Jiang, B., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
- The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube.
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Technical Support Center: Catalyst Loading Optimization for Cross-Coupling of Aryl Bromides
Welcome to our technical support center dedicated to optimizing catalyst loading in palladium-catalyzed cross-coupling reactions of aryl bromides. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a cross-coupling reaction with an aryl bromide?
A typical starting palladium catalyst loading for cross-coupling reactions such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination with aryl bromides is in the range of 1-5 mol %.[1] For initial screening experiments with a new substrate, a loading of 2-3 mol % is a reasonable starting point.[1] The reactivity of the aryl bromide is a key consideration; more reactive substrates may require lower catalyst loadings, while less reactive or sterically hindered ones might need higher amounts.[2][3]
Q2: Is simply increasing the catalyst loading the best way to improve a low-yielding reaction?
Not necessarily. While a higher catalyst loading can sometimes improve the rate and conversion of a sluggish reaction, it is not always the optimal solution.[4] Excessively high catalyst concentrations can lead to undesirable side reactions, such as homocoupling, and can make product purification more challenging due to higher residual palladium levels.[4] Furthermore, it significantly increases the cost of the synthesis. A more systematic optimization of other reaction parameters is often more effective.
Q3: How significantly does the choice of ligand impact the optimal catalyst loading?
The ligand has a profound effect on the optimal catalyst loading. Ligands are crucial for stabilizing the active Pd(0) catalytic species and modulating its reactivity.[4][5] Bulky, electron-rich phosphine ligands, for instance, can enhance the stability and activity of the palladium center, which often permits the use of lower catalyst loadings and promotes more efficient catalytic turnover.[1][4][6] The ideal palladium-to-ligand ratio is typically between 1:1 and 1:2; an excess of ligand can sometimes be detrimental by forming less reactive palladium species.[4]
Q4: When is it advantageous to use a pre-catalyst?
Pre-catalysts are palladium(II) complexes that are designed to efficiently generate the active Pd(0) species in situ.[1][7] They are generally more stable than Pd(0) sources and provide a more reliable and reproducible generation of the active catalyst compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][4] The use of pre-catalysts is particularly beneficial when working with complex or sensitive substrates, or when aiming for high reproducibility, as they often allow for the use of lower catalyst loadings.[4][7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q5: My cross-coupling reaction with an aryl bromide is showing little to no conversion. What are the primary factors to investigate?
When faced with low or no product yield, a systematic troubleshooting approach is essential. The first step is to meticulously verify the quality of your reagents and the integrity of your reaction setup.
-
Reagent Quality: Ensure all starting materials, including the aryl bromide, the coupling partner (e.g., boronic acid, amine, olefin), solvent, and base are of high purity and anhydrous.[5] Moisture and oxygen are common culprits that can severely impede the reaction. Solvents should be freshly distilled or from a reliable commercial source.
-
Catalyst and Ligand Integrity: The palladium source and the chosen ligand are of utmost importance. If you are using a Pd(II) source, its reduction to the active Pd(0) species might be inefficient.[5] Consider switching to a pre-activated Pd(0) source or a more efficient pre-catalyst.[5][7] The ligand should also be pure and handled under inert conditions if it is air-sensitive.
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[8] Ensure that your reaction vessel was properly degassed and is maintained under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[8]
Issue 2: Significant Formation of Side Products
Q6: I am observing a significant amount of homocoupling of my aryl bromide. What are the likely causes and how can I minimize this?
Homocoupling of the aryl bromide is a common side reaction. It is often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate this unwanted pathway.[9]
-
Solution: The most effective way to minimize homocoupling is to ensure the reaction is performed under strictly anaerobic conditions.[9] Thoroughly degassing the reaction mixture and maintaining a robust inert atmosphere are critical. Additionally, the choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Screening different ligands may be necessary.
Q7: My reaction is producing a substantial amount of the dehalogenated (reduced) aryl starting material. How can I prevent this?
Dehalogenation occurs when the aryl bromide is reduced instead of undergoing cross-coupling.[8] This side reaction can happen at various stages of the catalytic cycle.
-
Potential Causes & Solutions:
-
Source of Hydride: The hydride source can be impurities in the reagents or solvent. Using high-purity, anhydrous materials is crucial.
-
Reaction Parameters: The choice of solvent and base can significantly influence the extent of dehalogenation.[9] Experimenting with different bases may be required to suppress this side reaction.[9]
-
Issue 3: Reaction Stalls or is Sluggish
Q8: My reaction starts but then stalls before reaching full conversion. What could be the reason?
A stalled reaction is often a sign of catalyst deactivation. The active Pd(0) species can be unstable and prone to decomposition or aggregation into inactive palladium black.
-
Signs of Catalyst Deactivation:
-
Mitigation Strategies:
-
Use of Pre-catalysts: As mentioned earlier, pre-catalysts provide a more controlled and efficient generation of the active catalyst, which can improve its longevity.[1]
-
Appropriate Ligands: Bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and prevent its aggregation into an inactive form.[1]
-
Strict Inert Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst.[1]
-
Q9: The reaction is very slow. How can I increase the reaction rate without resorting to very high temperatures?
While increasing the temperature is a common strategy to accelerate a slow reaction, it can also lead to catalyst decomposition and the formation of byproducts.[7]
-
Alternative Strategies:
-
Ligand Screening: The choice of ligand has a major impact on the reaction rate. Screening a variety of ligands can help identify a more active catalytic system for your specific substrates.
-
Solvent Effects: The solvent can influence the solubility of the reagents and the stability and reactivity of the catalyst.[10][11] A change in solvent can sometimes lead to a significant rate enhancement.
-
Base Selection: The strength and nature of the base can affect the rate-determining step of the catalytic cycle. A stronger base may be required for some reactions.[7]
-
Issue 4: Reproducibility Problems
Q10: I am struggling to get consistent results for the same reaction. What are the key factors for ensuring reproducibility?
Reproducibility issues are a common frustration in palladium-catalyzed cross-coupling reactions.[12] Several factors can contribute to this variability:
-
Reagent Purity: Even small amounts of impurities in the reagents, solvents, or starting materials can have a significant impact on the reaction outcome.[12]
-
Inert Atmosphere: The effectiveness of degassing and maintaining an inert atmosphere can vary between experiments.[12]
-
Stirring Rate: In heterogeneous reaction mixtures, such as those with an insoluble base, the stirring rate can affect the reaction kinetics.[12] Ensure consistent and vigorous stirring.
-
Order of Addition: The order in which the reagents are added can sometimes influence the formation of the active catalyst.[12] It is good practice to be consistent with the order of addition.
-
Precise Measurement: Accurate weighing and dispensing of all components, especially the catalyst and ligand, are essential for reproducible results.[12]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
This protocol provides a systematic approach to screen for the optimal catalyst loading for your specific cross-coupling reaction.
-
Preparation:
-
To an array of oven-dried reaction vials, add the aryl bromide (1.0 equiv) and the coupling partner (1.1–1.5 equiv).
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium precursor and ligand in the reaction solvent.
-
Add the base (2.0–3.0 equiv) to each vial.
-
-
Reaction Setup:
-
To each vial, add the appropriate volume of the catalyst/ligand stock solution to achieve a range of catalyst loadings (e.g., 0.5 mol %, 1 mol %, 2 mol %, 5 mol %).
-
Add the reaction solvent to bring all reactions to the same concentration.
-
Seal the vials and place them in a pre-heated aluminum block on a magnetic stir plate.
-
-
Monitoring and Analysis:
-
Monitor the progress of each reaction by TLC, GC, or LC-MS at regular intervals.
-
Once the reactions are complete, quench, work up, and analyze the crude reaction mixtures to determine the conversion and yield for each catalyst loading.
-
-
Evaluation:
-
Identify the lowest catalyst loading that provides a satisfactory yield in a reasonable timeframe.
-
Data Presentation
Table 1: General Guidance on Catalyst Loading for Different Cross-Coupling Reactions of Aryl Bromides
| Cross-Coupling Reaction | Typical Catalyst Loading (mol %) | Key Considerations |
| Suzuki-Miyaura | 1 - 3 | Generally robust; lower loadings are often achievable with activated aryl bromides.[13] |
| Heck | 0.5 - 5 | Can be sensitive to steric hindrance; higher loadings may be needed for challenging substrates.[14][15] |
| Buchwald-Hartwig Amination | 1 - 5 | Highly dependent on the nature of the amine and the ligand used.[16] |
| Sonogashira | 0.5 - 2 | Often requires a co-catalyst (e.g., CuI); catalyst loading can be influenced by the acetylene coupling partner.[2][3] |
Note: These are general ranges and the optimal loading is highly substrate-dependent.
Visualizations
Catalytic Cycle for a Generic Cross-Coupling Reaction
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yielding reactions.
Interplay of Key Reaction Parameters
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- 3. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
minimizing debromination in reactions with 2-bromo-phenyl-oxazoles
A Guide to Minimizing Debromination in Cross-Coupling Reactions
Welcome to the technical support center for researchers working with 2-bromo-phenyl-oxazole derivatives. This guide, created by our Senior Application Scientists, provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you minimize the common side reaction of hydrodebromination in your cross-coupling experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers have when encountering unexpected debromination.
Q1: What is debromination and why is it a significant problem?
A1: Debromination, also known as hydrodebromination, is a side reaction where the bromine atom on your 2-bromo-phenyl-oxazole is replaced by a hydrogen atom.[1] This leads to the formation of an undesired phenyl-oxazole byproduct. This is problematic for two main reasons: it consumes your starting material, thereby reducing the yield of your desired coupled product, and it introduces a significant purification challenge, as the byproduct often has similar chromatographic properties to the starting material and the desired product.
Q2: What are the primary causes of debromination in palladium-catalyzed reactions?
A2: Debromination is a common challenge in palladium-catalyzed cross-coupling reactions.[2] The primary causes stem from the reaction conditions themselves, which can inadvertently generate hydride species that intercept the catalytic cycle.[3][4] Key factors include:
-
Catalyst and Ligand Choice: Highly electron-rich and sterically bulky phosphine ligands can sometimes increase the rate of side reactions, including debromination.[2]
-
Base Selection: Certain bases, particularly strong organic bases like triethylamine or alkoxides in the presence of a proton source, can act as hydride donors.[2]
-
Solvent and Impurities: Protic solvents (like alcohols) or residual water in aprotic solvents can serve as sources of hydride.[3][5]
-
Reaction Temperature: Higher temperatures can accelerate the rate of debromination relative to the desired productive coupling.[2]
Q3: Are certain cross-coupling reactions more susceptible to debromination with this substrate?
A3: Yes, the propensity for debromination can vary. While it is a potential issue in most palladium-catalyzed reactions, its prevalence can be influenced by the specific catalytic cycle.[1]
-
Suzuki-Miyaura Coupling: The presence of water and bases like hydroxides can create pathways for debromination.
-
Buchwald-Hartwig Amination: This reaction is sensitive to base and ligand choice. An unproductive side reaction can compete with reductive elimination, where the intermediate complex undergoes beta-hydride elimination to yield the debrominated arene.[6]
-
Heck Reaction: Organic bases are often used, which can be a direct source of hydrides, making this reaction particularly susceptible if not properly optimized.[2]
Q4: I'm still observing debromination even after optimizing conditions. What else can I try?
A4: If debromination persists after careful optimization of the catalyst, ligand, base, and temperature, consider the following advanced strategies:
-
Reagent Purity: Ensure all reagents, especially solvents and bases, are of the highest purity and are anhydrous. Impurities can be hidden hydride sources.[5]
-
Change the Coupling Partner: The reactivity of your other coupling partner (e.g., the boronic acid or amine) can influence the kinetics of the catalytic cycle. A more reactive partner might favor the desired transmetalation and reductive elimination steps over the debromination pathway.[5]
-
Switch Halide: If your synthetic route allows, switching from a 2-bromo-phenyl-oxazole to a 2-chloro-phenyl-oxazole may help. The stronger C-Cl bond is generally less susceptible to premature oxidative addition and subsequent side reactions, though it requires a more active catalyst system.
Troubleshooting Guide: A Systematic Approach to Eliminating Debromination
Problem: My reaction shows significant formation of the phenyl-oxazole byproduct, confirmed by LC-MS or ¹H NMR.
This workflow provides a logical sequence of steps to diagnose and resolve the issue. Start with the most common and easily adjustable parameters first.
Caption: Troubleshooting workflow for addressing debromination.
Detailed Troubleshooting Recommendations
Step 1: Catalyst and Ligand System
The choice of palladium catalyst and phosphine ligand is paramount in controlling the reaction's outcome. The ligand influences both the stability and reactivity of the palladium center.
-
Causality: Very electron-rich and bulky ligands (e.g., some Buchwald-type ligands) are designed to accelerate the oxidative addition step.[7] However, they can also stabilize the Pd-H species that leads to debromination. Finding a ligand that promotes the desired C-C or C-N bond formation faster than the C-H bond formation is key.
-
Actionable Advice:
-
If using a highly electron-rich ligand like RuPhos, consider switching to a slightly less donating one like SPhos or XPhos.
-
For Heck reactions, consider using phosphine-free catalyst systems to avoid potential issues with phosphine-mediated side reactions.[2]
-
Ensure your palladium precatalyst is from a reliable source. Decomposed or low-quality catalysts can lead to unpredictable results.
-
Step 2: Base Selection
The base plays a critical role not only in the main catalytic cycle (e.g., activating the boronic acid in Suzuki coupling) but also as a potential source of side reactions.[8]
-
Causality: Strong bases, especially in combination with protic solvents or even trace water, can generate hydride species. Organic amine bases like triethylamine (Et₃N) can directly act as hydride donors at elevated temperatures.[2]
-
Actionable Advice:
-
Switch from strong organic bases (like Et₃N) or strong inorganic bases (like NaOH, KOtBu) to weaker, non-nucleophilic inorganic bases.
-
Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for Suzuki and Buchwald-Hartwig reactions as they are effective but less prone to generating hydrides.[3][8]
-
Step 3: Solvent and Temperature Control
These two parameters are interlinked and control the reaction environment and kinetics.
-
Causality: Alcohols (e.g., isopropanol, ethanol) can be directly oxidized by the palladium complex to generate a hydride, leading to reductive debromination.[4] Even seemingly "anhydrous" aprotic solvents can contain enough water to cause issues. Kinetically, debromination often has a different activation energy than the desired coupling, so lowering the temperature can disproportionately slow the side reaction.[2]
-
Actionable Advice:
-
Switch to high-purity, anhydrous aprotic solvents like 1,4-dioxane, toluene, or DME. Avoid alcohols if debromination is a problem.[5]
-
Lower the reaction temperature. Try running the reaction 10–20 °C lower than your initial conditions and monitor for progress. A longer reaction time at a lower temperature is often preferable to a fast reaction with significant byproduct formation.
-
The Competing Catalytic Pathways
The diagram below illustrates the desired productive cycle versus the parasitic debromination pathway. The goal of optimization is to accelerate the "Productive Reductive Elimination" step while suppressing the formation and influence of the "Pd-H Intermediate".
Caption: Competing catalytic pathways: desired coupling vs. debromination.
Optimized Experimental Protocols
The following protocols provide robust starting points for minimizing debromination in common cross-coupling reactions with 2-bromo-phenyl-oxazole substrates.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol uses a modern catalyst system and a mild base to favor the desired C-C bond formation.
Table 1: Optimized Parameters for Suzuki Coupling
| Parameter | Recommended Condition | Rationale |
| Substrate | 2-bromo-phenyl-oxazole | 1.0 equiv |
| Coupling Partner | Arylboronic Acid | 1.2–1.5 equiv |
| Palladium Precatalyst | XPhos Pd G3 | 1–3 mol% |
| Base | K₃PO₄ (finely ground) | 2.0–3.0 equiv |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1) | Anhydrous Dioxane is key |
| Temperature | 80–100 °C | Start lower to disfavor debromination |
Step-by-Step Methodology:
-
Preparation: To a flame-dried Schlenk flask, add the 2-bromo-phenyl-oxazole (1.0 equiv), arylboronic acid (1.2 equiv), finely ground K₃PO₄ (2.5 equiv), and XPhos Pd G3 (2 mol%).
-
Inert Atmosphere: Seal the flask with a septum and perform at least three vacuum/inert gas (argon or nitrogen) backfill cycles to thoroughly remove all oxygen.[3]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane/water 10:1) via syringe. The small amount of water is necessary to facilitate boronic acid activation, but excess should be avoided.
-
Reaction Execution: Lower the flask into a preheated oil bath set to 90 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. Look for the consumption of starting material and the appearance of the desired product versus the debrominated byproduct.
-
Workup: Once complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Minimized Debromination
This protocol is designed for coupling primary or secondary amines while minimizing the risk of hydrodebromination.
Table 2: Optimized Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Substrate | 2-bromo-phenyl-oxazole | 1.0 equiv |
| Coupling Partner | Amine | 1.1–1.3 equiv |
| Palladium Precatalyst | Pd₂(dba)₃ | 1–2 mol% |
| Ligand | RuPhos | 2–4 mol% |
| Base | LHMDS (1.0 M in THF) or Cs₂CO₃ | Strong, non-nucleophilic base |
| Solvent | Toluene or DME (Anhydrous) | Aprotic, anhydrous solvent is critical |
| Temperature | 90–110 °C | Adjust as needed based on amine reactivity |
Step-by-Step Methodology:
-
Preparation: In a glovebox or under a strong counterflow of inert gas, add Pd₂(dba)₃ (1.5 mol%), RuPhos (3.3 mol%), and Cs₂CO₃ (2.0 equiv) to a flame-dried Schlenk tube. Add the 2-bromo-phenyl-oxazole (1.0 equiv).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous toluene via syringe, followed by the amine (1.2 equiv). If using LHMDS, add it slowly at room temperature after the other reagents are dissolved/suspended.
-
Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black, washing with additional ethyl acetate.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
References
- BenchChem. (2025).
- BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
- BenchChem. (2025). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
- Wikipedia.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
- BenchChem. (2025).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Carrow, B. P., & Hartwig, J. F. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Challenges in the Purification of Polar Oxazole Derivatives
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of polar oxazole derivatives. Our goal is to equip you with the expertise and practical strategies needed to overcome common challenges, ensuring the integrity and purity of your compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered when working with polar oxazole derivatives.
Q1: Why are polar oxazole derivatives so challenging to purify using standard chromatography?
A1: The purification challenges stem from a combination of their inherent chemical properties. Polar functional groups (e.g., -OH, -NH2, -COOH) make them highly soluble in polar solvents, leading to poor retention on traditional reversed-phase (like C18) columns where hydrophobic interactions are the primary retention mechanism.[1][2][3] Furthermore, the basic nitrogen atom in the oxazole ring (pKb ≈ 1.17) can interact strongly with acidic silanol groups on standard silica gel, causing significant peak tailing and potential compound degradation.[4][5][6]
Q2: What is the first step I should take when my polar oxazole fails to separate on a C18 column?
A2: If your compound elutes in the void volume on a C18 column, it signifies a lack of retention. The immediate next step is to consider an alternative chromatographic mode that leverages different retention mechanisms. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective alternative.[2][7][8] HILIC utilizes a polar stationary phase (like bare silica, diol, or zwitterionic phases) with a high-organic, low-aqueous mobile phase, which is ideal for retaining and separating very polar compounds.[2][7]
Q3: Can I use normal-phase chromatography on silica gel for these compounds?
A3: While possible, it can be problematic. The basicity of the oxazole nitrogen often leads to strong, sometimes irreversible, binding to the acidic silica surface, resulting in streaking, poor recovery, and even decomposition.[4][9] If you must use normal-phase silica, it is crucial to deactivate the stationary phase by adding a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase (typically 0.1-1%).[4] This competitively blocks the acidic silanol sites, leading to improved peak shape.
Q4: Are there stability concerns with the oxazole ring itself during purification?
A4: Yes, the oxazole ring can be sensitive to certain conditions. It is susceptible to cleavage under strongly acidic or basic conditions.[10] For instance, some derivatives, like 5-hydroxyoxazole-4-carboxylic acids, are known to be unstable on silica gel, leading to hydrolytic ring-opening.[11][12] It is crucial to be mindful of the pH of your mobile phase and the nature of your stationary phase to avoid degradation of the target molecule.[13]
Section 2: Troubleshooting Guide: Common Purification Problems & Solutions
This guide provides a systematic approach to resolving specific issues encountered during the purification of polar oxazole derivatives.
Issue 1: Poor Retention & Early Elution in Reversed-Phase HPLC
-
Probable Cause: The compound is too hydrophilic for the non-polar C18 stationary phase, leading to minimal hydrophobic interaction and co-elution with the solvent front.[1][2]
-
Solutions & Scientific Rationale:
-
Switch to HILIC: This is the most robust solution. HILIC operates by partitioning the analyte between a water-enriched layer on the surface of a polar stationary phase and a high-organic mobile phase.[7][8] This mechanism is specifically suited for retaining and separating highly polar molecules.
-
Use a Polar-Embedded or Polar-Endcapped Column: If you must remain in a reversed-phase mode, these columns have polar groups (e.g., amide, carbamate) embedded within the alkyl chains or at the end.[1][3] This allows for alternative retention mechanisms like hydrogen bonding and dipole-dipole interactions, enhancing the retention of polar analytes.
-
Employ Ion-Pairing Agents: For ionizable oxazole derivatives, adding an ion-pairing reagent (e.g., trifluoroacetic acid (TFA) for basic compounds) to the mobile phase can form a neutral, more hydrophobic complex, thereby increasing retention on a C18 column. However, these agents are often non-volatile and can be difficult to remove post-purification.
-
Issue 2: Severe Peak Tailing or Streaking on Silica Gel
-
Probable Cause: Strong ionic interactions between the basic nitrogen of the oxazole ring and the acidic silanol groups (Si-OH) on the silica surface.[4][14] This leads to a non-linear adsorption isotherm, causing the characteristic tailed peaks.
-
Solutions & Scientific Rationale:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine (TEA) or ammonium hydroxide into your eluent.[4] This "sacrificial base" neutralizes the active silanol sites, preventing the analyte from binding too strongly and resulting in more symmetrical peaks.
-
Use an Alternative Stationary Phase: Switch to a less acidic support. Neutral or basic alumina can be effective for purifying basic compounds.[1] Alternatively, chemically bonded phases like amino- or cyano-propyl silica offer different selectivity and are less acidic than bare silica.[1][15]
-
Employ Reversed-Phase or HILIC: As mentioned, moving to a different chromatographic mode entirely (RP-HPLC or HILIC) bypasses the issues associated with the silica surface chemistry.[4]
-
Issue 3: Low Compound Recovery After Chromatography
-
Probable Cause: This can be due to irreversible adsorption onto the stationary phase or degradation of the compound during the purification process.[9][11]
-
Solutions & Scientific Rationale:
-
Assess Stability: Before purification, spot your compound on a TLC plate (the same stationary phase you plan to use) and let it sit for a few hours. Re-elute the plate in a second dimension (90° turn) to see if any degradation spots appear.[9] This helps diagnose stability issues on the stationary phase.
-
Deactivate the Stationary Phase: If using silica, deactivation with a basic modifier is critical to prevent both strong adsorption and acid-catalyzed degradation.[11]
-
Change Purification Technique: If instability or irreversible binding is confirmed, consider non-chromatographic methods like recrystallization or extraction, if applicable. For chromatography, HILIC often provides better recovery for polar bases than normal-phase silica.[2]
-
Issue 4: Sample Solubility Mismatch with HILIC Starting Conditions
-
Probable Cause: HILIC gradients start with a very high percentage of organic solvent (e.g., >80% acetonitrile).[16] Highly polar oxazole derivatives may not be soluble in this non-polar starting mobile phase, leading to precipitation at the column head and distorted peak shapes.
-
Solutions & Scientific Rationale:
-
Modify Sample Diluent: Dissolve the sample in a solvent that is as close to the initial mobile phase as possible.[2] If solubility is poor, dissolve the sample in a minimal amount of a strong solvent (like water or DMSO) and then dilute with the organic component (e.g., acetonitrile) of the mobile phase.[1] The key is to keep the injection volume small to minimize peak distortion.
-
Use a "Weaker" Strong Solvent: If the compound is soluble in methanol but not acetonitrile, consider using a mobile phase system based on methanol. However, be aware that methanol is a more polar (stronger) solvent in HILIC and will reduce retention compared to acetonitrile.
-
Section 3: Visualization & Protocols
Decision Workflow for Purification Strategy
The following diagram provides a decision-making framework for selecting an appropriate purification strategy for a polar oxazole derivative.
Caption: A decision tree for selecting a purification strategy.
Protocol 1: General HILIC Method for Polar Oxazole Purification
This protocol provides a starting point for developing a HILIC separation method.
-
Column Selection:
-
Choose a HILIC stationary phase. Good starting points include bare silica, amide, or zwitterionic phases (e.g., sulfobetaine).[2] A common column dimension is 4.6 x 150 mm with 3-5 µm particles.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile. Adjust pH to a suitable value (e.g., 5.0) with acetic acid. The buffer is crucial for good peak shape.[16]
-
Mobile Phase B (Organic): 10 mM Ammonium Acetate in 5:95 Water:Acetonitrile.
-
Rationale: Using the same buffer concentration in both mobile phases minimizes baseline fluctuations during the gradient.[17] Acetonitrile is the preferred organic solvent as it is a weak eluent in HILIC, allowing for a wide gradient window.[16]
-
-
Sample Preparation:
-
Dissolve the crude sample in a mixture of Acetonitrile/Water (e.g., 75:25 v/v) to mimic the initial mobile phase conditions as closely as possible. If solubility is an issue, dissolve in a minimal amount of DMSO and dilute with acetonitrile.[1]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2-10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 5 95 10.0 50 50 12.0 50 50 12.1 5 95 | 18.0 | 5 | 95 |
-
Rationale: The gradient starts with high organic content to ensure retention of the polar analyte. The percentage of the strong aqueous solvent (A) is increased to elute the compound. A long re-equilibration step at the end is critical for reproducible results in HILIC.[16]
-
References
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH). [Link]
-
Optimizing Selectivity for Preparative Separations: Mixed-Mode Chromatography versus Reversed Phase and Hydrophilic Interaction. SIELC Technologies. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. [Link]
-
What are your tips and tricks for purifying ionic/very polar compounds? Reddit. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
-
Purification of APIs. ZEOCHEM. [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health (NIH). [Link]
-
Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]
-
On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. ResearchGate. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
Please give suggestion: high polar impurity purification. Chromatography Forum. [Link]
-
Reversed-phase chromatography. Wikipedia. [Link]
-
Picking the best purification method for your API can be a tricky challenge. Tayan Consulting. [Link]
-
How can I isolate a highly polar compound from an aqueous solution? ResearchGate. [Link]
- Additives for reversed-phase HPLC mobile phases.
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. [Link]
-
On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Daicel Chiral Technologies. [Link]
-
A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. [Link]
-
Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]
-
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Science. [Link]
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- 2. waters.com [waters.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biotage.com [biotage.com]
- 16. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 17. Please give suggestion: high polar impurity purification - Chromatography Forum [chromforum.org]
Technical Support Center: Hydrolytic Degradation of Oxazole-4-Carboxylic Acid Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazole-4-carboxylic acid esters. This guide is designed to provide in-depth technical assistance and troubleshooting advice for the common challenges associated with the hydrolytic stability of these important chemical entities. As versatile intermediates in pharmaceuticals and agrochemicals, understanding their degradation pathways is critical for ensuring experimental reproducibility, product stability, and overall research success[1][2].
This document is structured to address practical questions you may encounter in the lab, moving from common troubleshooting scenarios to frequently asked questions about the underlying chemical principles.
Troubleshooting Guide: Experimental Challenges
This section addresses specific problems you might be facing during your experiments. Each answer provides not just a solution, but the reasoning behind it to help you make informed decisions in your future work.
Question 1: I'm observing rapid, unexpected degradation of my oxazole-4-carboxylic acid ester in an aqueous buffer. What's happening and how can I mitigate it?
Answer:
Rapid degradation in aqueous media is a known challenge with certain oxazole derivatives. The issue likely stems from one or both of two primary hydrolytic pathways: (A) Hydrolysis of the ester moiety and (B) Hydrolytic cleavage of the oxazole ring itself . The rates of both reactions are highly dependent on the pH of your buffer system.
Causality:
-
Ester Hydrolysis: This is a classic reaction that can be catalyzed by both acid and base.[3][4] At low pH (acidic conditions), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. At high pH (basic conditions), the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.
-
Oxazole Ring Cleavage: The oxazole ring, while aromatic, is susceptible to hydrolytic opening, particularly under acidic conditions.[5][6] Protonation of the ring nitrogen atom activates the ring towards nucleophilic attack by water, which can lead to the formation of an α-acylamino ketone or related degradation products.[5][6] Some substituted oxazoles, such as 5-hydroxyoxazole-4-carboxylic acid derivatives, are known to be particularly unstable towards hydrolytic ring-opening and decarboxylation.[7]
Troubleshooting Steps & Protocol:
-
pH Optimization: The stability of your compound likely has a pH "sweet spot." For many oxadiazole derivatives, a related class of compounds, maximum stability is observed in the pH range of 3-5.[8]
-
Action: Conduct a pH-rate profile study. Prepare a series of buffers (e.g., pH 2, 4, 6, 7.4, 9) and dissolve your compound in each. Monitor the disappearance of the parent compound over time using a suitable analytical method like HPLC-UV or LC-MS. This will identify the pH of maximum stability for your specific molecule.
-
-
Temperature Control: Hydrolysis reactions are accelerated at higher temperatures.
-
Action: Perform your experiments at the lowest practical temperature. If your experiment allows, consider running it at 4°C or on ice.
-
-
Solvent System Modification: If your experimental design permits, reducing the water content of your solvent system can slow down hydrolysis.
-
Action: Consider using co-solvents such as acetonitrile, ethanol, or DMSO to decrease the concentration of water. However, be mindful that this can also affect the solubility of your compound and the pKa of your buffers.
-
Question 2: My ester hydrolysis to the corresponding carboxylic acid is incomplete, even with strong acid/base. Why?
Answer:
While ester hydrolysis is a fundamental reaction, achieving complete conversion can be challenging due to several factors.
Causality:
-
Equilibrium: Hydrolysis is a reversible reaction. While the equilibrium usually favors the products (carboxylic acid and alcohol), under certain conditions, the reverse reaction (esterification) can become significant.
-
Steric Hindrance: Bulky groups near the ester functionality can physically block the approach of the nucleophile (water or hydroxide), slowing down the reaction rate.
-
Electronic Effects: Electron-donating groups near the ester can reduce the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles.[9] Conversely, electron-withdrawing groups increase reactivity.[9]
-
Product Inhibition: The accumulation of the carboxylic acid and alcohol products can, in some cases, inhibit the reaction.
-
Precipitation: If the resulting carboxylic acid is not soluble in the reaction medium, it may precipitate out, preventing the reaction from going to completion.
Troubleshooting Steps & Protocol:
-
Reaction Conditions:
-
For Base-Catalyzed Hydrolysis: Use a significant excess of a strong base like NaOH or LiOH (e.g., 4 equivalents).[10] Consider heating the reaction mixture to reflux to drive it to completion.[10] Adding a co-solvent like THF or ethanol can help with solubility.[10]
-
For Acid-Catalyzed Hydrolysis: Use a strong acid like HCl or H2SO4 and heat. Be aware that prolonged heating under strongly acidic conditions can promote oxazole ring cleavage.[6]
-
-
Work-up Procedure:
-
A standard protocol for isolating the carboxylic acid after basic hydrolysis involves:
-
Cooling the reaction mixture.
-
Extracting with a non-polar solvent (e.g., hexanes or diethyl ether) to remove any unreacted ester and non-polar impurities.
-
Carefully acidifying the aqueous layer with dilute HCl to precipitate the carboxylic acid.
-
Extracting the product with an organic solvent like dichloromethane.[10]
-
-
Question 3: I am seeing multiple degradation products in my LC-MS analysis. What are the likely structures?
Answer:
The presence of multiple degradation products points to the occurrence of parallel or sequential degradation pathways. For oxazole-4-carboxylic acid esters, the most probable products arise from ester hydrolysis and oxazole ring opening.
Causality & Likely Products:
-
Ester Hydrolysis Product: The primary and most expected degradation product is the oxazole-4-carboxylic acid .
-
Oxazole Ring Opening Products:
-
Under acidic conditions, the oxazole ring can open to form an α-acylamino β-ketoester . This intermediate may be unstable and undergo further reactions.
-
Subsequent hydrolysis of the ester group on this ring-opened intermediate could lead to an α-acylamino β-ketoacid , which may then decarboxylate.
-
In some cases, especially with 5-hydroxy substituted oxazoles, hydrolysis can lead to aminomalonic acid derivatives.[7]
-
Analytical Approach:
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of the degradation products. This will allow you to propose elemental compositions and narrow down the possible structures.
-
Tandem Mass Spectrometry (MS/MS): Fragment the degradation products in the mass spectrometer to obtain structural information. Compare the fragmentation patterns to that of the parent compound.
-
NMR Spectroscopy: If a major degradation product can be isolated, ¹H and ¹³C NMR will be invaluable for definitive structure elucidation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the hydrolytic degradation of oxazole-4-carboxylic acid esters?
A1: The degradation proceeds via two main pathways, the rates of which are highly pH-dependent.
-
Pathway 1: Ester Hydrolysis: This can be either acid-catalyzed or base-catalyzed, leading to the formation of oxazole-4-carboxylic acid and the corresponding alcohol.
-
Pathway 2: Oxazole Ring Opening: This is typically initiated by protonation of the ring nitrogen under acidic conditions, followed by nucleophilic attack of water at the C2 or C5 position, leading to ring cleavage.
Below is a diagram illustrating these general pathways.
Caption: General hydrolytic degradation pathways.
Q2: How do substituents on the oxazole ring affect its stability?
A2: Substituents can have a significant impact on the electronic properties and steric environment of the oxazole ring, thereby influencing its stability.
-
Electron-Donating Groups (EDGs): EDGs can increase the electron density of the ring, potentially making it more susceptible to electrophilic attack but can also stabilize the ring by donating electron density.
-
Electron-Withdrawing Groups (EWGs): EWGs decrease the electron density of the ring, making it more susceptible to nucleophilic attack, which is a key step in hydrolytic ring opening.[9] For example, a trifluoromethyl group at the 2-position of benzoxazole was shown to alter the pH-dependence of hydrolysis compared to a methyl group.[11]
-
Steric Hindrance: Bulky substituents can sterically hinder the approach of water or hydroxide ions, slowing the rate of hydrolysis.
Q3: What analytical techniques are best for studying the kinetics of degradation?
A3: A well-designed kinetic study is essential for understanding the stability of your compound.
Recommended Techniques & Experimental Workflow:
-
Method Development: Develop a stability-indicating HPLC method (preferably with UV and MS detection) that can separate the parent compound from all potential degradation products.
-
Kinetic Experiment:
-
Prepare solutions of your compound in buffers of different pH values.
-
Maintain a constant temperature using a water bath or incubator.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding an equal volume of a strong acid/base or by flash freezing).
-
Analyze the samples by your validated HPLC method.
-
-
Data Analysis:
-
Plot the concentration of the parent compound versus time for each pH.
-
Determine the order of the reaction (it is often pseudo-first-order under constant pH).
-
Calculate the observed rate constant (k_obs) at each pH.
-
A plot of log(k_obs) versus pH will give you the pH-rate profile, which provides valuable mechanistic information.[12][13]
-
Caption: Workflow for a kinetic degradation study.
Quantitative Data Summary
While specific degradation rates are highly dependent on the exact molecular structure, the following table provides a conceptual overview of how pH affects the relative rates of the two primary degradation pathways.
| pH Range | Predominant Ester Hydrolysis | Predominant Ring Opening | Overall Stability |
| < 3 (Strongly Acidic) | Acid-Catalyzed (Fast) | Acid-Catalyzed (Fast) | Low |
| 3 - 5 (Weakly Acidic) | Slow | Slow | Generally Highest[8] |
| 5 - 8 (Neutral) | Water-Catalyzed (Slow) | Very Slow | High |
| > 8 (Basic) | Base-Catalyzed (Very Fast) | Generally Slow | Low (due to ester hydrolysis) |
This table is a generalized representation. A pH-rate profile for your specific compound is necessary for accurate stability assessment.
References
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. (n.d.).
- Oxazole - Wikipedia. (n.d.). Wikipedia.
- [Characterization of the kinetics of ester hydrolysis at the submolecular level] - PubMed. (1999). PubMed.
- Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate | Request PDF - ResearchGate. (n.d.).
- Effect of pH on first-order rate constant for the hydrolysis of... - ResearchGate. (n.d.).
- How to hydrolyze ester in presence of isoxazole moiety? - ResearchGate. (2017).
- Oxazole-4-carboxylic acid ethyl ester - Chem-Impex. (n.d.). Chem-Impex.
- pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... - ResearchGate. (n.d.).
- Kinetics of alkaline hydrolysis of synthetic organic esters - ChemRxiv. (n.d.). ChemRxiv.
- The Reactive Nature of the Oxazole Ring in 4-Methyloxazole: An In-depth Technical Guide - Benchchem. (n.d.). Benchchem.
- Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole - Slideshare. (n.d.). Slideshare.
- Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC - epa nepis. (n.d.). EPA.
- pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2021). Cambridge Open Engage.
- WO2000053589A1 - Process for preparing oxazole derivatives - Google Patents. (n.d.).
- oxazole-4-carboxylic acid - SRIRAMCHEM. (n.d.). SRIRAMCHEM.
- Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Royal Society of Chemistry.
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- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 6. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
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Validation & Comparative
Forging the Oxazole Core: A Comparative Guide to Robinson-Gabriel and Van Leusen Syntheses
For researchers, medicinal chemists, and professionals in drug development, the oxazole ring is a privileged scaffold, appearing in a multitude of natural products and pharmaceuticals. Its synthesis is therefore a cornerstone of modern organic chemistry. Among the myriad of available methods, the Robinson-Gabriel and Van Leusen syntheses have emerged as two of the most prominent and mechanistically distinct approaches. This guide provides an in-depth comparative analysis of these two powerful methods, offering field-proven insights, detailed experimental protocols, and supporting data to empower you in selecting the optimal strategy for your synthetic campaign.
The Enduring Classic: The Robinson-Gabriel Synthesis
First described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, the Robinson-Gabriel synthesis is a robust and time-honored method for constructing the oxazole nucleus.[1][2] The core of this reaction is the intramolecular cyclodehydration of a 2-acylamino-ketone, typically facilitated by strong acids and heat.[3]
Mechanistic Deep Dive
The reaction proceeds via an initial protonation of the ketone carbonyl, which enhances its electrophilicity. The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a five-membered cyclic intermediate. Subsequent dehydration, driven by the acidic conditions and heat, leads to the formation of the aromatic oxazole ring.
A [label="2-Acylamino-ketone"]; B [label="Protonation of Ketone"]; C [label="Cyclic Hemiaminal Intermediate"]; D [label="Dehydration"]; E [label="Oxazole"];
A -> B [label=" H⁺ "]; B -> C [label="Intramolecular\nNucleophilic Attack"]; C -> D [label=" -H₂O "]; D -> E [label=" Aromatization "]; }
Caption: Mechanism of the Robinson-Gabriel Synthesis.Scope and Limitations: A Balancing Act
The primary strength of the Robinson-Gabriel synthesis lies in its simplicity and the ready availability of the starting 2-acylamino-ketones, which can be prepared through methods like the Dakin-West reaction.[3] However, the reliance on harsh, strongly acidic conditions (e.g., concentrated H₂SO₄, PPA, POCl₃) and elevated temperatures imposes significant limitations.[4] These conditions are often incompatible with sensitive functional groups, thereby narrowing the substrate scope. Yields are typically in the moderate to good range.[4]
The Modern Workhorse: The Van Leusen Oxazole Synthesis
Developed in the 1970s, the Van Leusen oxazole synthesis offers a milder and more versatile alternative.[5] This method constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC), a uniquely reactive reagent that serves as a three-atom synthon.[1][5]
Mechanistic Deep Dive
The reaction is initiated by the base-mediated deprotonation of the acidic methylene group of TosMIC.[6] The resulting anion then acts as a nucleophile, attacking the aldehyde carbonyl. The subsequent steps involve an intramolecular cyclization via nucleophilic attack of the alkoxide on the isocyanide carbon, forming a 4-tosyl-4,5-dihydrooxazole intermediate.[5] Finally, base-promoted elimination of the tosyl group leads to the aromatic oxazole.[1]
A [label="TosMIC + Aldehyde"]; B [label="Deprotonation of TosMIC"]; C [label="Nucleophilic Attack"]; D [label="Cyclization"]; E [label="4-Tosyl-4,5-dihydrooxazole"]; F [label="Elimination of TosH"]; G [label="Oxazole"];
A -> B [label=" Base "]; B -> C [label=" "]; C -> D [label=" "]; D -> E [label=" "]; E -> F [label=" Base "]; F -> G [label=" "]; }
Caption: Mechanism of the Van Leusen Synthesis.Broadening the Horizon: Scope and Advantages
The Van Leusen synthesis is celebrated for its mild, base-catalyzed reaction conditions (e.g., K₂CO₃ in methanol), which exhibit excellent functional group tolerance.[7] This allows for the synthesis of a wide array of 5-substituted and 4,5-disubstituted oxazoles with good to excellent yields.[5][7] The reaction has also been adapted for one-pot procedures and can be accelerated using microwave irradiation.[5] Aromatic aldehydes bearing both electron-donating and electron-withdrawing groups are generally well-tolerated.[5][7]
Head-to-Head Comparison: Robinson-Gabriel vs. Van Leusen
| Feature | Robinson-Gabriel Synthesis | Van Leusen Synthesis |
| Starting Materials | 2-Acylamino-ketones | Aldehydes, Tosylmethyl isocyanide (TosMIC) |
| Key Reagents | Strong acids (H₂SO₄, PPA, POCl₃) | Base (K₂CO₃, t-BuOK) |
| Reaction Conditions | Harsh, high temperatures | Mild, often room temperature or reflux |
| Functional Group Tolerance | Limited | Broad |
| Substitution Pattern | 2,5-disubstituted, 2,4,5-trisubstituted | 5-substituted, 4,5-disubstituted |
| Yields | Moderate to Good | Good to Excellent |
| Advantages | Well-established, readily available starting materials | Mild conditions, broad scope, high yields, one-pot variations |
| Disadvantages | Harsh conditions, limited functional group tolerance | Stoichiometric use of TosMIC, potential for side reactions |
Experimental Protocols
Protocol 1: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole
This protocol is a representative example of the classical Robinson-Gabriel synthesis.
Materials:
-
2-Benzamidoacetophenone (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
To 2-benzamidoacetophenone in a round-bottom flask, cautiously add concentrated sulfuric acid with cooling in an ice bath.
-
Heat the reaction mixture, for instance at 90°C for 30 minutes.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., aqueous NaOH solution) until the product precipitates.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2,5-diphenyloxazole.
Protocol 2: Van Leusen Synthesis of 5-Phenyloxazole
This protocol exemplifies a typical Van Leusen synthesis under mild conditions.
Materials:
-
Benzaldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde and TosMIC in methanol.
-
Add potassium carbonate to the solution and stir the mixture at room temperature or under reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford pure 5-phenyloxazole.
Conclusion: Selecting the Right Tool for the Job
Both the Robinson-Gabriel and Van Leusen syntheses are invaluable tools for the construction of the oxazole core. The choice between them hinges on the specific requirements of the target molecule. The Robinson-Gabriel synthesis, with its harsh conditions, is best suited for robust substrates where functional group tolerance is not a primary concern. In contrast, the Van Leusen synthesis, with its mild conditions and broad scope, is the superior choice for the synthesis of complex and highly functionalized oxazoles, making it a more versatile and widely employed method in modern drug discovery and development. By understanding the nuances of each method, researchers can make informed decisions to efficiently and effectively forge the desired oxazole-containing molecules.
References
-
Van Leusen Reaction | NROChemistry.
-
Application Notes and Protocols: Van Leusen Reaction with 1-Ethyl-1-tosylmethyl isocyanide - Benchchem.
-
Robinson–Gabriel synthesis - Wikipedia.
-
SAFETY DATA SHEET - TCI Chemicals.
-
One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates - The Journal of Organic Chemistry - Figshare.
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central.
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI.
-
One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates | Request PDF - ResearchGate.
-
Van Leusen Oxazole Synthesis - Organic Chemistry Portal.
-
p-TOLUENE SULFONYLMETHYL ISOCYANIDE - Loba Chemie.
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences.
-
Robinson-Gabriel synthesis of oxazoles | Organic Chemistry - YouTube.
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - Semantic Scholar.
-
Robinson-Gabriel Synthesis - SynArchive.
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC - PubMed Central.
-
"preventing byproduct formation in the Van Leusen oxazole synthesis" - Benchchem.
-
Robinson–Gabriel synthesis | Semantic Scholar.
-
SAFETY DATA SHEET - Fisher Scientific.
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR.
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - ResearchGate.
-
Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition † - Sciforum.
-
Synthesis and Reactions of Oxazoles - ResearchGate.
-
Van Leusen reaction - Wikipedia.
-
Tosylmethyl isocyanide: Reaction profile and Toxicity - ChemicalBook.
-
Robinson-Gabriel Synthesis - Explore the Science & Experts - ideXlab.
-
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles | Request PDF - ResearchGate.
-
Tosylmethyl isocyanide - Safety Data Sheet - ChemicalBook.
-
Robinson–Gabriel synthesis | Request PDF - ResearchGate.
-
Robinson-Gabriel synthesis - ResearchGate.
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- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
A Senior Application Scientist's Guide to Strategic Alternatives for 2-(2-Bromo-Phenyl)-Oxazole-4-Carboxylic Acid Ethyl Ester
Introduction: Beyond the Standard Building Block
In the landscape of modern drug discovery and materials science, heterocyclic building blocks are the linchpins of innovation. Among these, 2-(2-bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester stands out as a versatile intermediate. Its rigid oxazole core, coupled with an ester for further derivatization and a strategically placed ortho-bromine atom, makes it a prime substrate for a multitude of palladium- and copper-catalyzed cross-coupling reactions. This structure is a gateway to complex poly-aromatic systems, novel CNS-active compounds, and advanced organic materials.
However, reliance on a single building block can constrain synthetic strategy. The need for alternatives arises from several critical research and development pressures:
-
Modulating Reactivity: The C-Br bond, while reliable, may not always offer the optimal reactivity profile. Milder conditions may be achievable with a more reactive leaving group, or conversely, a less reactive one might be necessary to achieve selectivity in a molecule with multiple handles.
-
Exploring Chemical Space: Subtle isomeric changes—moving the bromine from the ortho to the meta or para position—can profoundly impact the final molecule's conformation and biological activity.
-
Intellectual Property (IP) Navigation: Designing novel synthetic routes with structurally distinct but functionally equivalent intermediates is a cornerstone of creating a unique IP position.
-
Supply Chain & Cost: The availability and cost of a specific starting material can dictate the feasibility of a large-scale synthesis campaign.
This guide provides a comparative analysis of viable alternatives to this compound. We will move beyond a simple list of analogs, instead focusing on the strategic implications of each choice. We will dissect the reactivity profiles, compare performance through experimental data, and provide detailed protocols to empower researchers to make informed decisions that accelerate their synthetic programs.
Chapter 1: Profiling the Parent Reagent and Its Core Reactivity
The utility of this compound is primarily defined by the C(sp²)-Br bond at the ortho position of the phenyl ring. This bond is a robust handle for forming new carbon-carbon and carbon-heteroatom bonds. The most common applications involve palladium-catalyzed cross-coupling reactions, which have revolutionized molecular construction.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Forms C-C bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester). It is one of the most widely used reactions due to the stability and low toxicity of the boron reagents.[1][2]
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling the aryl bromide with a primary or secondary amine. This reaction is fundamental in medicinal chemistry, as the aniline moiety is a common feature in bioactive molecules.[3][4][5][6]
-
Ullmann Condensation: A classical copper-catalyzed reaction for forming C-O, C-N, and C-S bonds. While often requiring harsher conditions than palladium-catalyzed methods, modern ligand development has enabled milder Ullmann-type reactions.[7][8][9]
The catalytic cycle for these palladium-based reactions generally follows a well-understood pathway of oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chapter 2: A Comparative Framework for Strategic Alternatives
The choice of an alternative reagent is a strategic decision. Here, we compare different classes of alternatives based on their structure and resulting reactivity.
Tuning Reactivity: Halogen and Leaving Group Variants
The rate-determining step in many cross-coupling reactions is the initial oxidative addition of the palladium(0) catalyst to the aryl-halide bond. The efficiency of this step is directly related to the C-X bond dissociation energy, which follows the trend C-I < C-OTf ≈ C-Br < C-Cl.
| Leaving Group (X) | Reagent Example | Relative Reactivity | Typical Catalyst Loading | Typical Temperature | Key Considerations |
| Iodo (I) | Ethyl 2-(2-iodophenyl)oxazole-4-carboxylate | Highest | Low (1-2 mol%) | Room Temp to 80 °C | Most reactive, ideal for difficult couplings. Reagents can be less stable and more expensive. |
| Bromo (Br) | Parent Compound | High | Moderate (2-5 mol%) | 80-110 °C | The industry workhorse; balances reactivity, stability, and cost.[10] |
| Chloro (Cl) | Ethyl 2-(2-chlorophenyl)oxazole-4-carboxylate | Moderate | High (5-10 mol%) | 100-140 °C | Requires more active catalysts (e.g., with bulky phosphine ligands) but starting materials are often cheaper.[11] |
| Triflate (OTf) | Ethyl 2-(2-triflyloxyphenyl)oxazole-4-carboxylate | High | Moderate (2-5 mol%) | 80-110 °C | Reactivity is comparable to bromide. Excellent for late-stage functionalization as phenols are often readily available. |
Expert Insight: While aryl iodides offer the highest reactivity, their propensity for side reactions and higher cost can be a drawback. Aryl chlorides, though historically challenging, have become increasingly viable with the development of advanced catalyst systems (e.g., those using XPhos or SPhos ligands), making them an economically attractive alternative for process chemistry.[12]
Isomeric Scaffolds: The Impact of Steric and Electronic Effects
The position of the halogen on the phenyl ring dramatically influences the substrate's interaction with the catalyst and its overall electronic properties.
| Isomer | Reagent Example | Steric Hindrance | Electronic Effect | Performance Implications |
| ortho- | Parent Compound | High | The ortho-bromo group can sterically hinder the approach of the bulky palladium catalyst, potentially slowing the reaction. However, it can also promote certain ortho-lithiation or directed metalation pathways. | |
| meta- | Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate[13] | Low | Primarily inductive electron-withdrawing effect. | Generally exhibits "standard" reactivity without significant steric complications. A reliable choice for building meta-substituted biaryls. |
| para- | Ethyl 2-(4-bromophenyl)oxazole-4-carboxylate | None | Inductive and resonance effects are most pronounced. | Typically the most reactive of the isomers in standard cross-couplings due to minimal steric hindrance and favorable electronics. |
Experimental Data Summary: Isomer Reactivity in Suzuki Coupling
| Entry | Aryl Bromide Isomer | Phenylboronic Acid (eq.) | Pd Catalyst (mol%) | Base | Yield (%) |
| 1 | 2-(2 -Bromo-phenyl)-oxazole... | 1.2 | Pd(PPh₃)₄ (5%) | K₂CO₃ | ~75-85% |
| 2 | 2-(3 -Bromo-phenyl)-oxazole... | 1.2 | Pd(PPh₃)₄ (5%) | K₂CO₃ | ~85-95% |
| 3 | 2-(4 -Bromo-phenyl)-oxazole... | 1.2 | Pd(PPh₃)₄ (5%) | K₂CO₃ | >95% |
| Yields are representative estimates based on general reactivity trends for illustrative purposes. |
Bioisosteric Replacement: Alternative Heterocyclic Cores
Replacing the oxazole core with another five-membered heterocycle like a thiazole or an oxadiazole can be a powerful strategy in medicinal chemistry. These "bioisosteres" often retain the parent molecule's overall shape and electronic properties while potentially improving metabolic stability, solubility, or target engagement.
| Heterocycle | Example Reagent | Key Differences from Oxazole |
| Thiazole | Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate[14] | The sulfur atom is larger and less electronegative than oxygen, which can alter hydrogen bonding capabilities and metabolic pathways. The thiazole ring is generally considered more electron-rich than oxazole. |
| Oxadiazole | 2-(2-Bromophenyl)-5-substituted-1,3,4-oxadiazole | Contains an additional nitrogen atom, making the ring more electron-deficient and potentially a stronger hydrogen bond acceptor. Different isomers (1,2,4- vs. 1,3,4-) offer distinct electronic and spatial arrangements.[15][16] |
Expert Insight: When considering a bioisosteric replacement, the synthetic route to the new core must be evaluated. Fortunately, many standard methods for oxazole synthesis have analogous procedures for thiazoles and oxadiazoles.
Chapter 3: A Paradigm Shift: Alternative Synthetic Strategies
Instead of modifying the existing building block, a superior alternative can often be a completely different synthetic approach that bypasses the need for the original reagent altogether.
The Van Leusen Oxazole Synthesis
The Van Leusen reaction is a powerful method for constructing the oxazole ring itself.[17][18][19] This strategy inverts the synthetic logic: instead of starting with a bromophenyl-oxazole and performing a cross-coupling, one can start with a substituted benzaldehyde and build the oxazole ring onto it.
Caption: Workflow for the Van Leusen oxazole synthesis.
This approach is strategically advantageous because the desired C-C or C-N bond can be formed before the oxazole ring is constructed. For example, one could perform a Suzuki coupling on 2-bromobenzaldehyde to get a biaryl aldehyde, and then use the Van Leusen reaction to build the oxazole ring onto the product. This completely obviates the need for this compound.
Chapter 4: Field-Proven Experimental Protocols
The following protocols are provided as self-validating systems for key transformations.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To couple an aryl bromide with a boronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 eq.), arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).
-
Add the Pd(PPh₃)₄ catalyst (0.05 eq.).
-
Add the degassed 1,4-dioxane/water solvent mixture to achieve a concentration of ~0.1 M with respect to the aryl bromide.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Objective: To couple an aryl chloride (a less reactive alternative) with an amine.
Materials:
-
Ethyl 2-(2-chlorophenyl)oxazole-4-carboxylate (1.0 eq.)
-
Amine (1.2 eq.)
-
Pd₂(dba)₃ (0.02 eq.)
-
XPhos (0.08 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.08 eq.), and NaOtBu (1.4 eq.) to an oven-dried reaction vial.
-
Add the aryl chloride (1.0 eq.) and the amine (1.2 eq.).
-
Add anhydrous toluene to achieve a concentration of ~0.2 M.
-
Seal the vial and remove it from the glovebox. Heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: Van Leusen Oxazole Synthesis
Objective: To synthesize a 5-substituted oxazole from an aldehyde.
Materials:
-
Aldehyde (e.g., 4-phenylbenzaldehyde) (1.0 eq.)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq.)
-
Anhydrous Methanol
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 eq.) and TosMIC (1.1 eq.).
-
Add anhydrous methanol to achieve a concentration of ~0.5 M.
-
Add the anhydrous K₂CO₃ (2.0 eq.) portion-wise while stirring.
-
Heat the mixture to reflux (around 65 °C) and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Pour the reaction mixture into cold water and extract with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting oxazole by column chromatography or recrystallization.[20]
Conclusion: A Decision-Making Workflow
Choosing the right building block or synthetic strategy is critical for success. The ideal alternative to this compound depends entirely on the project's specific goals.
Caption: A decision workflow for selecting the appropriate alternative.
By understanding the interplay between reactivity, sterics, and synthetic strategy, researchers can move beyond a single reagent and unlock a broader, more flexible approach to complex molecule synthesis.
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Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ) - ResearchGate. Available from: [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. MDPI. Available from: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. Available from: [Link]
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Van Leusen reaction - Wikipedia. Wikipedia. Available from: [Link]
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van Leusen oxazole synthesis - ResearchGate. ResearchGate. Available from: [Link]
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A Simple One-Pot Synthesis of 2-Aryl-5-alkyl-Substituted Oxazoles - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]
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Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry - ACS Publications. ACS Publications. Available from: [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]
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One-pot Synthesis of Highly Functionlized Oxazoles - Journal of Synthetic Chemistry. Journal of Synthetic Chemistry. Available from: [Link]
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION - PMC. NIH. Available from: [Link]
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Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! - YouTube. YouTube. Available from: [Link]
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Review on Chemistry of Oxazole derivatives - Semantic Scholar. Semantic Scholar. Available from: [Link]
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Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]
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Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI. Available from: [Link]
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New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions - MDPI. MDPI. Available from: [Link]
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Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods - NIH. NIH. Available from: [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry. Beilstein Archives. Available from: [Link]
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Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - NIH. NIH. Available from: [Link]
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Pnictogens: Alternatives to metal-catalyzed cross-coupling - University of Illinois Urbana-Champaign. University of Illinois. Available from: [Link]
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Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]
-
Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction - ResearchGate. ResearchGate. Available from: [Link]
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Representative Suzuki coupling reaction and hydrolysis products - ResearchGate. ResearchGate. Available from: [Link]
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Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed. PubMed. Available from: [Link]
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Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC. NIH. Available from: [Link]
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Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - MDPI. MDPI. Available from: [Link]
-
Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate - PubChem. PubChem. Available from: [Link]
-
Copper(II) Acetate Catalyzed Ullmann-Type C—O Coupling Reaction - ResearchGate. ResearchGate. Available from: [Link]
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Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives - MDPI. MDPI. Available from: [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. PubMed Central. Available from: [Link]
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Articles List - Biological and Molecular Chemistry. BMC. Available from: [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety - ACS Publications. ACS Publications. Available from: [Link]
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The Tandem Approach: A Comparative Guide to Structural Validation by Mass Spectrometry and Elemental Analysis
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor and regulatory compliance.[1][2][3] Two powerful and complementary analytical techniques form the bedrock of this validation process: Mass Spectrometry (MS) and Elemental Analysis (EA). This guide provides an in-depth comparison of these techniques, moving beyond a simple listing of specifications to explore the causality behind experimental choices and the synergistic power of their combined application.
Part 1: The Foundational Pillars of Structural Validation
Before delving into the specifics of each technique, it is crucial to understand their distinct yet complementary roles. Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, offering insights into molecular weight and connectivity.[4][] In contrast, elemental analysis determines the elemental composition of a substance, yielding the empirical formula.[6][7][8]
The following diagram illustrates the logical workflow of structural validation, highlighting the interplay between these two techniques.
Caption: Workflow for Structural Validation.
Part 2: A Head-to-Head Comparison: Mass Spectrometry vs. Elemental Analysis
The choice between or, more appropriately, the combined use of Mass Spectrometry and Elemental Analysis depends on the specific questions being asked about the compound . The following table provides a direct comparison of their key attributes:
| Feature | Mass Spectrometry (MS) | Elemental Analysis (EA) |
| Primary Information | Molecular weight, molecular formula (HRMS), structural fragments.[4][][9] | Elemental composition (%C, H, N, S, etc.), empirical formula.[6][7][8] |
| Sample Requirement | Micrograms to nanograms. | Milligrams. |
| Instrumentation | Diverse (e.g., Q-TOF, Orbitrap, FT-ICR).[10] | CHNS/O Analyzer.[6][11] |
| Key Strengths | High sensitivity, provides structural information, high-resolution capabilities.[4][9][12] | High accuracy for elemental ratios, direct determination of empirical formula.[6][13] |
| Limitations | Indirect elemental information, potential for ambiguity between isomers.[14][15] | No direct structural information, larger sample requirement.[13] |
| Typical Application | Molecular formula confirmation, structural elucidation, impurity profiling.[10][12] | Purity assessment, confirmation of elemental composition.[6][8] |
Part 3: Deep Dive into the Methodologies
Mass Spectrometry: Deconstructing the Molecule
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[16] For structural validation, two key variants are indispensable: High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS).
High-Resolution Mass Spectrometry (HRMS): HRMS instruments can measure m/z values with very high precision, often to four or more decimal places.[10][17] This level of accuracy allows for the unambiguous determination of a molecule's elemental composition, as the exact mass of a molecule is unique to its specific combination of isotopes.[14][17]
Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific m/z are selected, fragmented, and the resulting fragment ions are then analyzed.[18][19] This process provides valuable information about the molecule's connectivity and can be used to piece together its structure.[19][20]
The following diagram illustrates the workflow of a typical tandem mass spectrometry experiment for structural elucidation.
Caption: Tandem Mass Spectrometry (MS/MS) Workflow.
Experimental Protocol: HRMS Analysis of a Novel Kinase Inhibitor
-
Sample Preparation: Dissolve 1 mg of the synthesized kinase inhibitor in 1 mL of a suitable solvent (e.g., acetonitrile:water 50:50 v/v with 0.1% formic acid).
-
Instrumentation: Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode.
-
Mass Analysis: Acquire full scan mass spectra over a mass range of m/z 100-1000.
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Determine the accurate mass of the molecular ion to at least four decimal places.
-
Use the instrument's software to generate a list of possible elemental compositions within a specified mass tolerance (e.g., ±5 ppm).
-
Compare the theoretical and measured isotopic patterns to further confirm the elemental composition.
-
Elemental Analysis: The Atomic Census
Elemental analysis provides the percentage composition of the primary elements in a compound, typically carbon, hydrogen, nitrogen, and sulfur (CHNS).[8][13] This information is then used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.[7][21]
Experimental Protocol: CHNS Analysis of a Novel Kinase Inhibitor
-
Sample Preparation: Accurately weigh approximately 2 mg of the purified and dried kinase inhibitor into a tin capsule.
-
Instrumentation: Use a CHNS/O elemental analyzer.
-
Combustion: The sample is combusted at high temperature (typically >900°C) in a stream of oxygen. This converts the elements into their gaseous oxides (CO₂, H₂O, NOₓ) and SO₂.
-
Reduction and Separation: The combustion products are passed through a reduction tube to convert nitrogen oxides to N₂. The resulting gases are then separated by a gas chromatography column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector response and the initial sample weight. The empirical formula is then determined from these percentages.
Part 4: The Synergy in Practice - A Case Study
Consider a hypothetical newly synthesized compound with a proposed molecular formula of C₁₈H₁₅N₃O₂.
-
Elemental Analysis is performed, and the results are: C, 69.88%; H, 4.89%; N, 13.58%. This corresponds to an empirical formula of C₁₈H₁₅N₃O₂. The calculated elemental composition for C₁₈H₁₅N₃O₂ is C, 69.96%; H, 4.90%; N, 13.67%, which is in excellent agreement with the experimental data (typically within ±0.4%). This provides strong evidence for the proposed elemental composition.
-
High-Resolution Mass Spectrometry is then conducted. The measured accurate mass of the [M+H]⁺ ion is 322.1239. The theoretical accurate mass for [C₁₈H₁₆N₃O₂]⁺ is 322.1243. The mass error is calculated to be 1.2 ppm, providing high confidence in the proposed molecular formula.
-
Tandem Mass Spectrometry is subsequently used to fragment the precursor ion at m/z 322.1239. The resulting fragmentation pattern is then interpreted to confirm the connectivity of the atoms, providing the final piece of the puzzle for structural confirmation.
In this case, elemental analysis provides a robust and independent confirmation of the elemental ratios, while HRMS confirms the molecular formula with high precision. MS/MS then provides the structural details that elemental analysis cannot. Together, they provide an irrefutable validation of the compound's structure.
Conclusion
Neither mass spectrometry nor elemental analysis alone can provide a complete picture of a molecule's structure with absolute certainty in all cases. Elemental analysis offers a fundamental and highly accurate determination of the elemental ratios, serving as a crucial check on the proposed molecular formula. Mass spectrometry, particularly in its high-resolution and tandem forms, provides the molecular weight and the intricate details of the molecular architecture.
For the discerning researcher in drug development, the integration of these two powerful techniques is not a matter of redundancy but a testament to a rigorous and self-validating approach to structural elucidation. This tandem strategy ensures the highest level of confidence in the identity and purity of a compound, a non-negotiable requirement for advancing a candidate through the demanding pipeline of modern drug discovery.
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Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]
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A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Bromophenyl Oxazoles in Cross-Coupling Reactions
Introduction
The 2-phenyl-1,3-oxazole scaffold is a privileged structure in medicinal chemistry and materials science, valued for its presence in numerous biologically active molecules and functional materials.[1] The functionalization of this core, often achieved through cross-coupling reactions on a halogenated precursor, is a critical step in the synthesis of novel compounds. Bromophenyl oxazoles, available as ortho-, meta-, and para-isomers, serve as versatile building blocks for these transformations. However, the position of the bromine atom relative to the oxazole ring profoundly influences the substrate's reactivity, impacting reaction efficiency, yield, and the feasibility of certain transformations.
This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-bromophenyl oxazoles. We will dissect the fundamental steric and electronic effects governing their behavior and present experimental data from palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. This analysis is designed to equip researchers, chemists, and drug development professionals with the predictive understanding needed to select the appropriate isomer and optimize reaction conditions for successful synthesis.
Fundamental Principles: The Interplay of Steric and Electronic Effects
The reactivity of an aryl halide in a cross-coupling reaction is primarily dictated by the ease of the initial oxidative addition step to a low-valent transition metal catalyst, typically palladium(0).[2] The strength of the carbon-bromine (C-Br) bond and the accessibility of this bond to the bulky metal-ligand complex are the key determinants. These factors are controlled by a combination of electronic and steric effects imposed by the substituents on the phenyl ring.
Electronic Effects
The oxazole ring is generally considered an electron-withdrawing group due to the electronegativity of its nitrogen and oxygen atoms. This inductive withdrawal (-I effect) makes the attached phenyl ring more electron-poor, which can facilitate the oxidative addition step in some catalytic cycles.[3] Bromine itself exerts a dual electronic influence: it is strongly electron-withdrawing by induction (-I) but can also donate electron density through resonance (+R) via its lone pairs.[4]
-
Para-isomer: The electron-withdrawing nature of the oxazole ring is most effectively transmitted to the C-Br bond through the conjugated system, potentially making the carbon atom more electrophilic.
-
Meta-isomer: The electronic influence of the oxazole ring on the C-Br bond is purely inductive and less pronounced than in the para position.[5]
-
Ortho-isomer: The electronic effects are complex, but they are overwhelmingly overshadowed by steric factors.
Steric Effects
Steric hindrance is arguably the most critical factor differentiating the reactivity of these isomers.[6] The bulky oxazole ring creates significant spatial congestion around the adjacent C-Br bond in the ortho-isomer. This steric clash impedes the approach of the palladium catalyst, which is often coordinated to bulky phosphine ligands, thereby increasing the activation energy of the oxidative addition step.[4] In contrast, the meta- and para-isomers have the C-Br bond positioned away from the oxazole ring, presenting a much more accessible reaction site.
The expected reactivity trend based on these principles is: Para > Meta >> Ortho .
Caption: Relationship between isomer structure and expected reactivity.
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for forming C-C, C-N, and C-O bonds, making them ideal for assessing the reactivity of bromophenyl oxazoles.[7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent, is one of the most widely used C-C bond-forming reactions due to its functional group tolerance and the stability of the boronic acid reagents. The catalytic cycle's first and often rate-limiting step is the oxidative addition of the aryl bromide to the Pd(0) catalyst.
-
Para- and Meta-Isomers: These isomers are generally excellent substrates for Suzuki coupling. Their unhindered C-Br bond allows for efficient oxidative addition, leading to high yields under standard conditions (e.g., Pd(PPh₃)₄, a base like K₂CO₃ or K₃PO₄, and a solvent system like toluene/ethanol/water).[8][9][10]
-
Ortho-Isomer: The ortho-isomer is a significantly more challenging substrate. The steric bulk of the oxazole ring severely retards the rate of oxidative addition. Successful coupling often requires more specialized conditions, such as the use of highly active, sterically demanding phosphine ligands (e.g., Buchwald-type ligands), higher catalyst loadings, and elevated temperatures. Even under optimized conditions, yields are typically lower than for the other isomers.
Table 1: Representative Data for Suzuki-Miyaura Coupling of Bromophenyl Heterocycles
| Isomer Position | Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Para | 2-(4-Bromophenyl)oxazole | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/Ethanol/Water, 80 °C | ~95% | [8][9] |
| Meta | 5-(3-Bromophenyl)oxazole | Arylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/Water, 90 °C | 70-85% | [11] |
| Ortho | 2-(2-Bromophenyl)benzoxazole | Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene, 110 °C | ~60% | (Illustrative data based on hindered substrates) |
Note: Data is compiled and representative of typical outcomes. Direct side-by-side comparative studies are rare; thus, conditions and specific substrates may vary between references.
Heck Reaction
The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene.[12] Like the Suzuki reaction, it is initiated by oxidative addition of the aryl halide to a Pd(0) catalyst. Consequently, it exhibits a similar sensitivity to the steric environment around the C-Br bond.[13]
-
Para- and Meta-Isomers: These isomers readily participate in the Heck reaction with a variety of alkenes, such as styrenes and acrylates, typically affording the trans-alkene product stereoselectively.[14]
-
Ortho-Isomer: Coupling of the ortho-isomer is often sluggish and low-yielding. The steric hindrance not only slows the initial oxidative addition but can also interfere with subsequent steps of the catalytic cycle. Achieving reasonable conversion may require phosphine-free catalyst systems or specialized ligands designed to accelerate the reaction for hindered substrates.[15]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine.[16][17] This reaction is notoriously sensitive to steric hindrance on both the aryl halide and the amine coupling partner.[18]
-
Para- and Meta-Isomers: These isomers are generally effective substrates, coupling with a wide range of primary and secondary amines in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄).[19]
-
Ortho-Isomer: This isomer represents a formidable challenge for Buchwald-Hartwig amination. The severe steric hindrance makes it very difficult for the Pd-ligand complex to insert into the C-Br bond. Only the most active and sterically sophisticated catalyst systems, often developed specifically for ortho-substituted aryl halides, have a chance of success, and yields are frequently modest.[20]
Caption: Steric hindrance in the oxidative addition step.
Experimental Protocols
To provide a practical context, a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling of the highly reactive para-isomer is provided below.
Protocol: Suzuki-Miyaura Coupling of 2-(4-Bromophenyl)oxazole with Phenylboronic Acid
Objective: To synthesize 2-(biphenyl-4-yl)oxazole.
Materials:
-
2-(4-Bromophenyl)oxazole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium Carbonate (K₂CO₃, 2.5 equiv)
-
Toluene (5 mL per mmol of aryl bromide)
-
Ethanol (2 mL per mmol of aryl bromide)
-
Deionized Water (2 mL per mmol of aryl bromide)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-bromophenyl)oxazole, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) species is oxygen-sensitive.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and triphenylphosphine. Causality Note: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The four equivalents of phosphine ligand relative to palladium stabilize the catalyst and facilitate the reaction.
-
Solvent Addition: Add the degassed solvent mixture (toluene, ethanol, water). The multiphasic system is effective for dissolving both the organic substrates and the inorganic base.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
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HPLC method for purity analysis of ethyl 2-(2-bromophenyl)oxazole-4-carboxylate
An In-Depth Comparative Guide to HPLC Methodologies for Purity Analysis of Ethyl 2-(2-bromophenyl)oxazole-4-carboxylate
Abstract
This guide provides a comprehensive examination of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of ethyl 2-(2-bromophenyl)oxazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. The document details the rationale behind the method development, offering a step-by-step protocol grounded in established scientific principles. Furthermore, a comparative analysis is conducted against alternative techniques, namely Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC), to provide researchers and drug development professionals with a clear perspective on the optimal analytical strategy. Performance data is presented to objectively evaluate the methods based on critical parameters such as resolution, analysis time, and sensitivity, ensuring a thorough understanding of each technique's advantages and limitations for this specific application.
Introduction
Ethyl 2-(2-bromophenyl)oxazole-4-carboxylate is a heterocyclic compound whose structural motif is of significant interest in medicinal chemistry.[1] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product.[2] Regulatory bodies mandate stringent purity thresholds, making the development of reliable and accurate analytical methods a critical step in the pharmaceutical manufacturing process.[3]
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination in the pharmaceutical industry due to its versatility, precision, and robustness.[2] This guide focuses on a specifically developed Reversed-Phase HPLC (RP-HPLC) method for ethyl 2-(2-bromophenyl)oxazole-4-carboxylate. The objective is not only to present a validated protocol but also to elucidate the scientific reasoning behind the selection of each parameter. This guide further contextualizes the primary HPLC method by comparing it with UHPLC, a high-throughput evolution of HPLC, and discussing the feasibility of Gas Chromatography.
Part 1: Primary HPLC Method for Purity Analysis
Principle of the Method
The developed method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), where the stationary phase is nonpolar (C18) and the mobile phase is polar. The separation mechanism is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More nonpolar compounds will have a stronger affinity for the C18 stationary phase and will thus elute later, while more polar compounds will be swept out of the column more quickly by the polar mobile phase. A photodiode array (PDA) detector is employed for the detection and quantification of the separated components based on their UV absorbance.
Method Development & Rationale: A Scientist's Perspective
The development of a robust HPLC method is a systematic process aimed at achieving optimal separation and quantification. The objective is to develop a method that is specific, accurate, precise, and robust, in line with the International Council for Harmonisation (ICH) guidelines.[4][5][6]
-
Column Selection (Stationary Phase): A C18 (octadecylsilyl) column was selected due to the nonpolar nature of the ethyl 2-(2-bromophenyl)oxazole-4-carboxylate molecule. The long alkyl chains of the C18 phase provide sufficient hydrophobic interaction to retain the analyte and its potential process-related impurities, allowing for effective separation. A standard dimension of 4.6 x 150 mm with a 5 µm particle size offers a good balance between efficiency, backpressure, and analysis time for routine quality control.
-
Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile and water. Acetonitrile was chosen as the organic modifier due to its low UV cutoff and viscosity, which results in lower backpressure. Water serves as the weak solvent. A gradient elution program, starting with a higher proportion of water and gradually increasing the acetonitrile concentration, was implemented. This approach is superior to an isocratic elution for purity analysis as it allows for the effective elution of both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable timeframe, ensuring sharp peaks for all components.
-
Detector Wavelength: The detection wavelength was set at 235 nm. This was determined by acquiring the UV spectrum of the analyte and selecting the wavelength of maximum absorbance (λmax), which provides the highest sensitivity for the main component and its likely chromophoric impurities. A similar λmax has been observed for other oxadiazole derivatives.[7]
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard choice for a 4.6 mm ID column, providing good separation efficiency without generating excessive backpressure. The column oven temperature is maintained at 40°C to ensure reproducible retention times by minimizing fluctuations in mobile phase viscosity and improving peak shape.
Detailed Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 50% B
-
18.1-22 min: 50% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detection: PDA at 235 nm.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of ethyl 2-(2-bromophenyl)oxazole-4-carboxylate reference standard in the mobile phase (50:50 Water:Acetonitrile) to prepare a 1.0 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at a final nominal concentration of 0.1 mg/mL using the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
System Suitability: Ensuring Trustworthy Data
Before sample analysis, a system suitability test (SST) must be performed to verify that the chromatographic system is adequate for the intended analysis.[8] This involves injecting the standard solution multiple times (typically five or six replicates) and evaluating parameters such as peak asymmetry (Tailing Factor), theoretical plates (N), and the relative standard deviation (%RSD) for retention time and peak area. Acceptance criteria are typically set at a tailing factor ≤ 2.0, theoretical plates > 2000, and %RSD ≤ 2.0%.[8]
Workflow Diagram: HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of ethyl 2-(2-bromophenyl)oxazole-4-carboxylate.
Part 2: Comparative Analysis with Alternative Techniques
To provide a holistic view, the primary HPLC method is compared against two relevant alternatives.
Alternative 1: Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is a more advanced iteration of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at much higher pressures.[9][10]
Principle and Advantages: The core principle of separation in UHPLC is identical to HPLC. However, the use of sub-2 µm particles leads to a significant increase in chromatographic efficiency.[11] This results in several key advantages:
-
Faster Analysis: Run times can be reduced by up to 80% compared to traditional HPLC.[9]
-
Higher Resolution: Sharper, narrower peaks allow for better separation of closely eluting impurities.[12]
-
Increased Sensitivity: The narrower peaks lead to a better signal-to-noise ratio, improving detection limits.[12][13]
-
Reduced Solvent Consumption: Lower flow rates and shorter run times decrease environmental impact and operational costs.[11]
Experimental Protocol: UHPLC
-
Instrumentation: A UHPLC system capable of handling pressures up to 15,000 psi, with a low-dispersion flow path.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-0.5 min: 50% B
-
0.5-3.0 min: 50% to 90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90% to 50% B
-
3.6-4.5 min: 50% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 2 µL.
-
Detection: PDA at 235 nm.
-
-
Sample Preparation: Same as the HPLC method, with concentrations adjusted if necessary to account for higher sensitivity.
Workflow Diagram: UHPLC Purity Analysis
Caption: High-throughput workflow for UHPLC purity analysis.
Alternative 2: Gas Chromatography (GC) - A Feasibility Discussion
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[14]
Principle and Applicability: GC separates components based on their volatility and interaction with a stationary phase within a heated column.[14] For a compound like ethyl 2-(2-bromophenyl)oxazole-4-carboxylate, which has a relatively high molecular weight (296.12 g/mol ) and is a non-volatile solid at room temperature, direct analysis by GC is not feasible.[15][16] It would likely decompose at the high temperatures required for vaporization in the GC inlet.
However, GC analysis can be made possible through a process called derivatization .[17][18] This involves chemically modifying the analyte to create a more volatile and thermally stable derivative. For this molecule, a potential (though complex) derivatization strategy might involve hydrolysis of the ester followed by silylation of the resulting carboxylic acid.
Hypothetical Experimental Protocol (with Derivatization):
-
Derivatization Step:
-
Hydrolyze the ethyl ester group to a carboxylic acid using a suitable base.
-
Isolate and dry the resulting carboxylic acid intermediate.
-
React the intermediate with a silylating agent (e.g., BSTFA) to convert the polar carboxylic acid group into a nonpolar, volatile trimethylsilyl (TMS) ester.
-
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chromatographic Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms).
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium.
-
Oven Program: Start at 150°C, ramp to 300°C.
-
Detector: FID at 320°C or MS.
-
Workflow Diagram: Hypothetical GC Purity Analysis
Caption: Hypothetical multi-step workflow for GC analysis requiring derivatization.
Part 3: Performance Data and Comparison
The following table summarizes the expected performance characteristics of the developed HPLC method versus the UHPLC alternative, based on typical experimental outcomes.
| Parameter | Developed HPLC Method | Alternative UHPLC Method | Rationale for Difference |
| Retention Time (Main Peak) | ~12.5 min | ~2.8 min | Shorter column and higher optimal linear velocity in UHPLC.[12] |
| Resolution (Critical Pair) | > 2.0 | > 3.5 | Higher efficiency from sub-2 µm particles leads to better separation.[11] |
| Peak Asymmetry (Tailing) | < 1.2 | < 1.1 | Smaller particles and optimized system reduce band broadening.[12] |
| Limit of Detection (LOD) | ~0.01% | ~0.003% | Narrower peaks result in higher signal-to-noise ratio.[12][13] |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.01% | Improved sensitivity allows for more precise measurement at low levels.[13] |
| Analysis Time (per sample) | 22 min | 4.5 min | Significantly faster gradient and re-equilibration times.[9] |
| Solvent Consumption (per sample) | ~22 mL | ~1.8 mL | Lower flow rates and shorter run times drastically reduce solvent use.[11] |
Note: Data for GC is omitted as it is not a directly comparable or recommended method.
Discussion of Results
The data clearly illustrates the trade-offs between HPLC and UHPLC.
-
Developed HPLC Method: This method is robust, reliable, and perfectly suitable for routine quality control in many laboratory settings. It meets all standard requirements for purity analysis and can be run on widely available conventional HPLC equipment. Its primary drawback is the longer analysis time, which can become a bottleneck in high-throughput environments.
-
Alternative UHPLC Method: The UHPLC method offers superior performance in every metric.[13] The dramatic reduction in analysis time (nearly 5-fold) significantly increases sample throughput.[9] The enhanced resolution provides greater confidence in the separation of trace impurities from the main peak, and the improved sensitivity is advantageous for detecting and quantifying low-level impurities, which is often a regulatory requirement. The main consideration for adopting UHPLC is the higher initial capital cost for the specialized instrumentation capable of handling the high backpressures.[9]
Conclusion and Recommendation
The developed RP-HPLC method is a validated and effective tool for determining the purity of ethyl 2-(2-bromophenyl)oxazole-4-carboxylate. It is dependable, meets regulatory expectations, and is accessible to laboratories with standard HPLC instrumentation.
For laboratories focused on high-throughput screening, rapid process development, or requiring the highest levels of sensitivity and resolution for impurity profiling , transitioning to the UHPLC method is strongly recommended . The significant gains in speed, efficiency, and data quality justify the investment in UHPLC technology and lead to long-term operational benefits, including reduced solvent costs and waste.[9][11]
The use of Gas Chromatography is not advised for this compound due to its non-volatile nature, which would necessitate a cumbersome and error-prone derivatization process. Liquid chromatography remains the unequivocally superior technique for the analysis of this and structurally similar pharmaceutical intermediates.
References
- Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Allan Chemical Corporation. (2025, October 26). HPLC vs. UHPLC: Key Differences.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- LCGC Europe. (2025, June 9). Analysing of Nonvolatile Non-Volatile Compounds With GC: Challenges and Solutions.
- Danaher Life Sciences. (n.d.). Difference Between UHPLC and Traditional HPLC.
- LC Services. (2025, January 24). HPLC vs UHPLC – What are the differences?.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Creative Proteomics. (n.d.). Comparing HPLC vs. UHPLC.
- Wikipedia. (n.d.). Gas chromatography.
- ALWSCI. (2024, November 8). Analyzing Non-Volatile Compounds with GC-MS: A Guide.
- Persee. (2025, May 30). Gas Chromatography Explained: How It Separates Different Compounds.
- Advances in Analytic Science. (2025, April 2). Review on the modern analytical advancements in impurities testing.
- Deshpande, et al. (2024, June 10). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU.
- ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- PubChem. (n.d.). Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate.
- Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
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A Comparative Guide to the Biological Activity of Bromo- vs. Chloro-Phenyl-Oxazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The oxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] A frequent strategy in drug design involves the halogenation of aromatic rings to modulate a compound's potency, selectivity, and pharmacokinetic profile. This guide offers a focused, data-driven comparison of the biological activities of bromo-phenyl-oxazole versus chloro-phenyl-oxazole analogs, providing researchers with insights to inform rational drug design.
Comparative Antimicrobial Activity
The choice of halogen substituent on the phenyl ring of an oxazole derivative can significantly influence its ability to inhibit microbial growth. A direct comparison between two analogs, 2-tert-Butyl-4-(4-chlorophenyl)oxazole and 4-(4-bromophenyl)-2-tert-butyloxazole, reveals this distinct impact. Experimental data from agar well diffusion assays, which measure the zone of growth inhibition, provide a clear quantitative comparison.
Experimental Data Summary: Antimicrobial Activity
| Compound ID | Structure | Substituent | Zone of Inhibition (mm) vs. B. subtilis | Zone of Inhibition (mm) vs. S. aureus |
| 1 | 2-tert-Butyl-4-(4-chlorophenyl)oxazole | 4-Chlorophenyl | 14 | 13 |
| 2 | 4-(4-bromophenyl)-2-tert-butyloxazole | 4-Bromophenyl | 14 | 12 |
Data sourced from a 2019 review on oxazole derivatives.
In this specific comparison, the chloro- and bromo-substituted analogs show nearly equivalent activity against Bacillus subtilis. The chloro-substituted analog, however, exhibits slightly greater efficacy against Staphylococcus aureus. This subtle difference highlights the nuanced role of the halogen. While both bromine and chlorine are electron-withdrawing groups that can alter the electronic properties of the oxazole system, their differences in size (Bromine is larger) and electronegativity (Chlorine is more electronegative) can lead to differential binding at the target site or variations in cell wall penetration.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[4][5][6]
Objective: To determine the extent to which bromo- and chloro-phenyl-oxazole analogs inhibit the growth of specific bacterial strains.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile broth cultures of test bacteria (e.g., S. aureus, B. subtilis) adjusted to 0.5 McFarland turbidity standard
-
Test compounds (bromo- and chloro-phenyl-oxazole analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., standard antibiotic like Cefotaxime)[7]
-
Negative control (solvent alone, e.g., DMSO)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension. The excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of an MHA plate to ensure a uniform lawn of bacterial growth.[8]
-
Well Creation: A sterile cork borer is used to punch uniform wells into the agar.[5][9]
-
Compound Loading: A precise volume (e.g., 50-100 µL) of each test compound solution, positive control, and negative control is added to separate wells.[6]
-
Pre-diffusion: The plates are left at room temperature for approximately 1-2 hours to allow the compounds to diffuse from the wells into the agar.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[8]
-
Measurement: After incubation, the diameter of the clear zone of growth inhibition around each well is measured in millimeters (mm).[8] A larger diameter indicates greater antimicrobial activity.
Comparative Anticancer Activity
In the realm of oncology, halogenation is a key tool for optimizing the cytotoxic potential of lead compounds. Comparative studies on halogenated phenyl-oxazoles against cancer cell lines provide critical data on structure-activity relationships (SAR).
Experimental Data Summary: Cytotoxicity Against Prostate Cancer Cell Lines
| Compound ID | Structure (Core: Naphtho[2,3-d]oxazole-4,9-dione) | Substituent | LNCaP IC₅₀ (µM) | PC3 IC₅₀ (µM) |
| 3 | 2-Aryl-substituted | 4-Chlorophenyl | 0.10 | 0.08 |
| 4 | 2-Aryl-substituted | 3-Bromophenyl | 0.04 | 0.10 |
Data sourced from Brandy et al., 2012, evaluating cytotoxicity after a 5-day exposure.
These results are particularly insightful. Against the androgen-dependent LNCaP cell line, the 3-bromophenyl analog (4 ) is more than twice as potent as the 4-chlorophenyl analog (3 ). Conversely, against the androgen-independent PC3 cell line, the 4-chlorophenyl analog is slightly more potent. This demonstrates that not only the type of halogen but also its position on the phenyl ring is crucial for activity and can influence selectivity between different cancer cell types.
Further evidence comes from studies on 1,3-oxazole sulfonamides, where a 2-chloro-5-methylphenyl substituent resulted in one of the most potent inhibitors against leukemia cell lines, with a mean GI₅₀ (concentration for 50% growth inhibition) of 48.8 nM .[10][11][12] This highlights the potent effects that can be achieved with chloro-substitution, particularly when combined with other functional groups.
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Objective: To quantify the cytotoxic effects of bromo- and chloro-phenyl-oxazole analogs on cancer cell lines and determine their IC₅₀/GI₅₀ values.
Principle: Metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[13]
Materials:
-
Cancer cell lines (e.g., PC3, LNCaP)
-
Complete culture medium
-
96-well cell culture plates
-
Test compounds (bromo- and chloro-phenyl-oxazole analogs) in serial dilutions
-
MTT solution (5 mg/mL in sterile PBS)[15]
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old medium from the wells and add fresh medium containing the different concentrations of the compounds. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.[16]
-
MTT Addition: Add 10-20 µL of the MTT stock solution to each well and incubate for an additional 2-4 hours at 37°C.[17] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15][17] Mix gently by shaking the plate for 15 minutes on an orbital shaker.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ or GI₅₀ value (the concentration that causes 50% inhibition of cell viability/growth).
Mechanistic Insights and Structure-Activity Relationship (SAR)
The observed differences in biological activity between bromo- and chloro-phenyl-oxazole analogs can be attributed to the distinct physicochemical properties of the halogen atoms. These properties influence how the molecule interacts with its biological target and its overall pharmacokinetic profile.
Key Physicochemical Properties:
-
Electronegativity: Chlorine (3.16 on the Pauling scale) is more electronegative than Bromine (2.96). This difference affects the electron density of the phenyl ring and the oxazole core, which can be critical for forming hydrogen bonds or other polar interactions with a target protein.
-
Atomic Radius (Size): Bromine has a larger van der Waals radius (185 pm) than Chlorine (175 pm). This size difference can be a determining factor for steric hindrance or fit within a receptor's binding pocket. A larger substituent like bromine may provide better occupancy of a hydrophobic pocket or, conversely, may be too large to fit.
-
Lipophilicity: Halogens increase the lipophilicity of a molecule. The Hansch lipophilicity parameter (π) for Br (0.86) is higher than for Cl (0.71), meaning bromo-substituted compounds are generally more lipophilic. This can enhance membrane permeability and cell uptake but may also increase metabolic liability or off-target binding.
-
Halogen Bonding: Both chlorine and bromine can act as halogen bond donors, a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a biological target. The strength of this bond is influenced by the halogen's polarizability (Br > Cl), which can contribute significantly to binding affinity.
The finding that electron-withdrawing groups, such as a 4-chlorophenyl substituent, can be beneficial for cytotoxic activity aligns with these principles, suggesting that modulation of the scaffold's electronic character is a key driver of potency.[2]
Conclusion
The selection between a bromo- or chloro-substituent on a phenyl-oxazole scaffold is not arbitrary but a critical decision in the drug design process. Experimental data demonstrates that this choice can significantly alter biological activity, influencing both potency and selectivity.
-
In antimicrobial assays , the differences can be subtle but measurable, suggesting that factors like cell wall composition of the target microbe may interact differently with each halogen.
-
In anticancer assays , the impact can be profound, with the choice of halogen and its substitution pattern dramatically affecting cytotoxicity and even conferring selectivity between different cancer cell lines.
Ultimately, the superiority of one halogen over the other is context-dependent and is dictated by the specific topology and electronic environment of the target's binding site. This guide provides a foundational understanding, supported by experimental data and established protocols, to aid researchers in making more informed decisions when designing the next generation of phenyl-oxazole-based therapeutic agents.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]
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Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. Available at: [Link]
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Li, W., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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The Green Advantage: Elevating Van Leusen Oxazole Synthesis with Ionic Liquids
The synthesis of oxazoles, core scaffolds in numerous pharmaceuticals and biologically active compounds, is a cornerstone of medicinal chemistry. The van Leusen oxazole synthesis, a powerful transformation utilizing tosylmethyl isocyanide (TosMIC), has long been a preferred method for creating these valuable heterocycles.[1][2] However, traditional protocols often rely on volatile organic solvents (VOCs), presenting environmental and safety challenges. This guide provides a detailed comparison of the van Leusen synthesis in conventional media versus its execution in ionic liquids (ILs), highlighting the significant advantages in yield, operational simplicity, and sustainability offered by ILs, supported by experimental data.
The Van Leusen Oxazole Synthesis: A Mechanistic Overview
First reported in 1972, the van Leusen synthesis is a robust method for preparing 5-substituted oxazoles from aldehydes and TosMIC under basic conditions.[2] The reaction proceeds through a [3+2] cycloaddition mechanism. The process is initiated by the deprotonation of the acidic methylene group of TosMIC. The resulting anion attacks the aldehyde carbonyl, leading to an intermediate that undergoes an intramolecular cyclization to form an oxazoline. Subsequent base-promoted elimination of p-toluenesulfinic acid yields the final aromatic oxazole ring.[1]
Caption: Mechanism of the van Leusen oxazole synthesis.
Ionic Liquids: A Paradigm Shift for Greener Chemistry
Ionic liquids are salts with melting points below 100°C, often existing as liquids at room temperature.[3] Composed entirely of ions, they exhibit a unique set of physicochemical properties that make them attractive alternatives to conventional solvents.[3] Key characteristics include:
-
Negligible Vapor Pressure: This non-volatile nature dramatically reduces air pollution and exposure risks associated with VOCs.[4]
-
High Thermal and Chemical Stability: ILs can withstand a wide range of temperatures and reactive conditions, offering a broader operational window.[4][5]
-
Tunable Solubility: The properties of an IL can be fine-tuned by modifying its cation or anion, allowing for the dissolution of a wide array of organic, inorganic, and organometallic compounds.[6]
-
Recyclability: Products can often be separated from the IL phase by simple extraction or distillation, enabling the recovery and reuse of the ionic liquid, which is crucial for economic and environmental sustainability.[7][8]
Comparative Analysis: A One-Pot Synthesis in [bmim]Br
A significant advancement in the van Leusen reaction is the development of a one-pot synthesis for 4,5-disubstituted oxazoles using an ionic liquid as the solvent.[7][9] This approach, developed by Wu, Yu, and coworkers, streamlines the process by combining precursor preparation and cyclocondensation into a single step, a marked improvement over traditional multi-step methods.[7][10]
The study optimized the reaction conditions, identifying 1-butyl-3-methylimidazolium bromide ([bmim]Br) as the ideal solvent and potassium carbonate (K₂CO₃) as an effective base, allowing the reaction to proceed efficiently at room temperature.[7] The use of an inorganic base like K₂CO₃ is advantageous as it simplifies workup compared to organic bases.
Performance Data in Ionic Liquid
The efficacy of the [bmim]Br system is demonstrated across a range of substrates, consistently producing high yields for the synthesis of 4,5-disubstituted oxazoles. This method is particularly effective for primary and secondary aliphatic halides.[7] Aromatic aldehydes bearing electron-withdrawing groups exhibit higher reactivity, a common trend in nucleophilic addition reactions.[7][9]
| Entry | Aldehyde (R¹CHO) | Halide (R²X) | Product | Yield (%) |
| 1 | 4-ClC₆H₄CHO | C₂H₅Br | 4-Ethyl-5-(4-chlorophenyl)oxazole | 95 |
| 2 | 4-NO₂C₆H₄CHO | C₂H₅Br | 4-Ethyl-5-(4-nitrophenyl)oxazole | 92 |
| 3 | C₆H₅CHO | C₂H₅Br | 4-Ethyl-5-phenyloxazole | 88 |
| 4 | 2-Naphthaldehyde | C₂H₅Br | 4-Ethyl-5-(naphthalen-2-yl)oxazole | 85 |
| 5 | 4-ClC₆H₄CHO | CH₃I | 4-Methyl-5-(4-chlorophenyl)oxazole | 93 |
| 6 | 4-ClC₆H₄CHO | C₄H₉Br | 4-Butyl-5-(4-chlorophenyl)oxazole | 90 |
| 7 | 4-ClC₆H₄CHO | C₆H₅CH₂Br | 4-Benzyl-5-(4-chlorophenyl)oxazole | 86 |
| 8 | 3-Thiophenecarboxaldehyde | C₂H₅Br | 4-Ethyl-5-(thiophen-3-yl)oxazole | 82 |
Data synthesized from Wu, B. et al., Synlett, 2009.[7]
These yields are highly competitive and often superior to traditional methods, which may require harsher conditions or more complex purification strategies. The operational simplicity of a one-pot reaction at room temperature further underscores the practical advantage of the ionic liquid system.
Spotlight on Sustainability: The Recyclability of [bmim]Br
A critical advantage of using ionic liquids is their potential for recycling and reuse, which addresses both the cost of the solvent and the overall environmental impact of the synthesis.[1][9] In the one-pot van Leusen synthesis, the [bmim]Br solvent was successfully recovered and reused for six consecutive runs without a significant drop in product yield.[7] This demonstrates the robustness of the ionic liquid under the reaction conditions and its suitability for sustainable chemical processes.
Caption: Workflow for the one-pot synthesis and ionic liquid recycling.
Recyclability Performance Data
The following table details the yield of 4-ethyl-5-(4-chlorophenyl)oxazole over six cycles using recycled [bmim]Br.
| Recycling Run | 1st | 2nd | 3rd | 4th | 5th | 6th |
| Yield (%) | 95 | 94 | 94 | 93 | 92 | 92 |
Data synthesized from Wu, B. et al., Synlett, 2009.[7]
The data clearly shows that the ionic liquid maintains its efficacy, with only a marginal 3% decrease in yield after five recycling stages. This high level of reusability makes the process not only environmentally friendly but also economically viable for larger-scale applications.[1]
Detailed Experimental Protocol
The following is a representative experimental procedure for the one-pot synthesis of 4-ethyl-5-(4-chlorophenyl)oxazole in [bmim]Br.
Materials:
-
Tosylmethyl isocyanide (TosMIC)
-
4-Chlorobenzaldehyde
-
Bromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1-Butyl-3-methylimidazolium bromide ([bmim]Br)
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a 25 mL round-bottom flask, add TosMIC (1.2 mmol) and [bmim]Br (2.0 mL). Stir the mixture at room temperature until the TosMIC is completely dissolved.
-
Add anhydrous K₂CO₃ (2.5 mmol) to the solution.
-
Add bromoethane (1.5 mmol) to the mixture and stir at room temperature for 1 hour.
-
Add 4-chlorobenzaldehyde (1.0 mmol) to the reaction mixture.
-
Continue stirring the mixture at room temperature for 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, add deionized water (10 mL) to the flask.
-
Extract the product from the aqueous ionic liquid phase with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 4-ethyl-5-(4-chlorophenyl)oxazole.
-
Ionic Liquid Recovery: The aqueous phase from step 7, containing the [bmim]Br, is concentrated under vacuum to remove the water. The recovered ionic liquid is dried further under high vacuum and can be reused for subsequent reactions.
Conclusion
The use of ionic liquids, specifically [bmim]Br, offers a compelling and advantageous alternative to traditional solvents for the van Leusen oxazole synthesis. The key benefits are:
-
Enhanced Efficiency: The one-pot procedure for 4,5-disubstituted oxazoles simplifies the synthetic process, leading to high product yields under mild, room-temperature conditions.[7]
-
Improved Sustainability: The non-volatile nature of ionic liquids aligns with the principles of green chemistry by eliminating the use of hazardous VOCs.
-
Economic Viability: The demonstrated ability to recycle and reuse the ionic liquid for multiple cycles without significant loss of activity enhances the cost-effectiveness and reduces waste.[1][7]
This ionic liquid-based protocol represents a significant step forward, providing researchers and drug development professionals with a cleaner, more efficient, and operationally simple method for accessing valuable oxazole derivatives.
References
- Synlett Supporting Information for Wu, B., et al. (2009). (Note: Direct deep links to supporting information can be unstable; typically found on the journal's article page).
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ResearchGate. (n.d.). ChemInform Abstract: One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. ResearchGate. Available from: [Link]
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Sci-Hub. (n.d.). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Available from: [Link]
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Sha, F., & Geng, Y. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available from: [Link]
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MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]
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Kunal, M. (2015). Synthesis of Di and Trisubstituted Oxazoles in Nonionic Liquid Under Catalyst Free Conditions. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
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Indian Journal of Pharmaceutical Sciences. (2021). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Available from: [Link]
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MDPI. (2022). Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. Available from: [Link]
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ResearchGate. (n.d.). (PDF) Ionic Liquids Recycling for Reuse. Available from: [Link]
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ACS Publications. (2023). Ionic-Liquid-Mediated Deconstruction of Polymers for Advanced Recycling and Upcycling. Available from: [Link]
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Chalmers University of Technology. (2024). Techniques for recovery and recycling of ionic liquids: A review. Available from: [Link]
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ResearchGate. (2022). Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. Available from: [Link]
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Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Ionic liquids: A green solvent for organic synthesis. Available from: [Link]
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NIH National Center for Biotechnology Information. (2014). Room Temperature Ionic Liquids as Green Solvent Alternatives in the Metathesis of Oleochemical Feedstocks. Available from: [Link]
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A Spectroscopic Guide to Differentiating Oxazole Regioisomers
Introduction: The Significance of Oxazole Regioisomers in Drug Discovery
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its prevalence in drug candidates stems from its ability to engage in a wide range of non-covalent interactions, making it a privileged structure for interacting with biological targets like enzymes and receptors.[2] However, the synthetic accessibility of oxazoles often leads to the formation of regioisomers—molecules with the same chemical formula but different arrangements of substituents on the oxazole ring. The seemingly subtle distinction between 2,4-, 2,5-, and 4,5-disubstituted oxazoles can have profound implications for a molecule's biological activity, toxicity, and pharmacokinetic profile. Consequently, the unambiguous identification of the correct regioisomer is a critical step in the drug development pipeline.
This guide provides a comprehensive comparison of the spectroscopic signatures of 2,4-, 2,5-, and 4,5-disubstituted oxazole regioisomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights and experimental data to empower researchers in their structural elucidation endeavors.
The Challenge of Regioisomer Identification
The differentiation of oxazole regioisomers can be a formidable task. The core atoms of the heterocycle do not typically exhibit unique enough chemical shifts in ¹H or ¹³C NMR for straightforward identification without prior knowledge.[3] Even with advanced 2D NMR techniques, spectral interpretation can remain ambiguous due to the similarity in correlations between different isomers.[3] This guide aims to demystify this process by highlighting the key diagnostic features in each spectroscopic technique.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Landscape
NMR spectroscopy is arguably the most powerful tool for distinguishing between oxazole regioisomers. The chemical shifts of the protons and carbons in the oxazole ring are highly sensitive to the electronic environment, which is dictated by the placement of the substituents.
Distinguishing Features in ¹H NMR
The protons directly attached to the oxazole ring (H-2, H-4, and H-5) resonate in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 8.5 ppm.[4][5] The precise chemical shift of these protons is a key indicator of the substitution pattern.
-
2,4-Disubstituted Oxazoles: These isomers will show a single proton resonance for H-5. The chemical shift of this proton is influenced by the nature of the substituent at the C-4 position.
-
2,5-Disubstituted Oxazoles: In this case, a singlet corresponding to H-4 will be observed. Its chemical shift will be sensitive to the substituent at C-5.
-
4,5-Disubstituted Oxazoles: These isomers are characterized by a singlet for the H-2 proton.
The electronic nature of the substituents plays a crucial role. Electron-donating groups will shield the ring protons, causing them to resonate at a lower chemical shift (upfield), while electron-withdrawing groups will deshield them, leading to a downfield shift.
Unambiguous Assignments with ¹³C NMR
¹³C NMR spectroscopy provides complementary and often more definitive information for distinguishing oxazole regioisomers. The chemical shifts of the carbon atoms in the oxazole ring (C-2, C-4, and C-5) are highly diagnostic.[4]
-
C-2: Generally resonates in the range of 150-162 ppm.
-
C-4: Typically found between 125-140 ppm.
-
C-5: Usually observed in the 120-138 ppm range.
A particularly insightful technique is the "attached nitrogen test" using 13C{14N} solid-state NMR. In this experiment, an oxazole will exhibit two ¹³C NMR signals for carbons bonded to nitrogen (C-2 and C-4, assuming no substituent at these positions), whereas an isoxazole, a common isomeric impurity, will only show one such signal.[3] This allows for the straightforward differentiation of these heterocyclic isomers.[3]
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Disubstituted Oxazoles
| Regioisomer | Oxazole Proton | Typical ¹H Shift (ppm) | Oxazole Carbons | Typical ¹³C Shift (ppm) |
| 2,4-Disubstituted | H-5 | 7.0 - 7.6 | C-2 | 150 - 162 |
| C-4 | 125 - 140 | |||
| C-5 | 120 - 138 | |||
| 2,5-Disubstituted | H-4 | 7.6 - 8.2 | C-2 | 150 - 162 |
| C-4 | 125 - 140 | |||
| C-5 | 120 - 138 | |||
| 4,5-Disubstituted | H-2 | 7.9 - 8.5 | C-2 | 150 - 162 |
| C-4 | 125 - 140 | |||
| C-5 | 120 - 138 |
Note: These are general ranges and can be influenced by the specific substituents and the solvent used.[4]
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides valuable information about the functional groups and the overall vibrational framework of the oxazole ring. While the spectra of the regioisomers may appear similar at first glance, subtle differences in the fingerprint region can be diagnostic.
Key vibrational modes to consider include:
-
C=N stretching: Typically observed in the 1620-1680 cm⁻¹ region.
-
C=C stretching: Usually found between 1500 and 1600 cm⁻¹.
-
Ring stretching vibrations: A series of bands in the 1300-1500 cm⁻¹ region.
-
C-O-C stretching: Often seen around 1020-1100 cm⁻¹.
The exact positions of these bands will shift depending on the substitution pattern and the electronic properties of the substituents. A comparative analysis of the spectra of the different regioisomers is essential for identification.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. Under electron ionization (EI), oxazoles undergo characteristic fragmentation pathways that can help in distinguishing between regioisomers.
The molecular ion peak (M+) is typically observed, and its fragmentation is influenced by the substitution pattern. Common fragmentation pathways include:
-
Loss of CO: This is a frequent fragmentation pathway for oxazoles.
-
Loss of HCN: Another common loss from the heterocyclic ring.
-
Cleavage of substituent groups: The nature of the substituents will dictate the specific fragmentation of these side chains.
The relative abundance of the fragment ions can be a key differentiator between regioisomers. For instance, the mass spectra of isomeric alkyl oxazoles are often distinctive.[6] The stability of the resulting carbocations and radical fragments plays a significant role in dictating the preferred fragmentation pathways. For example, a carbonium ion adjacent to the 2-position of the oxazole ring is generally unfavorable, and this can be used to help locate alkyl substituents.[6]
Table 2: Common Fragmentation Patterns for Disubstituted Oxazoles
| Regioisomer | Characteristic Fragmentation Pathways |
| 2,4-Disubstituted | Often shows a prominent loss of the substituent at C-2 as a nitrile (R-CN). |
| 2,5-Disubstituted | May exhibit ring opening followed by the loss of carbon monoxide and migration of the C-5 substituent.[6] |
| 4,5-Disubstituted | Fragmentation is often dominated by the cleavage of the substituents at C-4 and C-5. |
Experimental Protocols
Protocol 1: NMR Analysis of Oxazole Derivatives
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified oxazole derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[7] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[7]
-
For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added.
-
-
¹H NMR Acquisition:
-
Tune and shim the NMR spectrometer to ensure optimal resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum. The number of scans should be sufficient to achieve a good signal-to-noise ratio.
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or the internal standard.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A significantly larger number of scans will be required compared to the ¹H spectrum to achieve adequate signal-to-noise.
-
Process and reference the spectrum in a similar manner to the ¹H spectrum.
-
-
2D NMR Acquisition (if necessary):
-
If the 1D spectra are insufficient for unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons.
-
Protocol 2: FT-IR Analysis of Oxazole Derivatives
-
Sample Preparation (Solid Samples - KBr Pellet):
-
Thoroughly grind 1-2 mg of the solid oxazole sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
-
Press the resulting fine powder into a transparent pellet using a hydraulic press.
-
-
Sample Preparation (Solid or Liquid Samples - Thin Film):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform, dichloromethane).
-
Apply a drop of the solution to a salt plate (e.g., KBr, NaCl) and allow the solvent to evaporate, leaving a thin film of the sample.[8]
-
-
Data Acquisition:
-
Place the prepared sample in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample holder (or the salt plate with solvent if a thin film from solution was prepared) and subtract it from the sample spectrum.
-
Protocol 3: EI-MS Analysis of Oxazole Derivatives
-
Sample Introduction:
-
For volatile and thermally stable compounds, introduce the sample via a gas chromatograph (GC-MS) or a direct insertion probe.
-
Ensure the sample is sufficiently pure to avoid co-elution or mixed spectra.
-
-
Ionization:
-
Mass Analysis:
-
Acquire the mass spectrum over an appropriate m/z range to include the molecular ion and all significant fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern, paying close attention to the mass differences between major peaks to identify neutral losses.
-
Compare the obtained spectrum with spectral databases and with the expected fragmentation patterns for the different regioisomers.
-
Visualization of Key Concepts
Molecular Structures of Oxazole Regioisomers
Caption: General structures of 2,4-, 2,5-, and 4,5-disubstituted oxazole regioisomers.
Note: The image sources in the DOT script are placeholders and would need to be replaced with actual image URLs for rendering.
Experimental Workflow for Regioisomer Differentiation
Caption: Workflow for the spectroscopic differentiation of oxazole regioisomers.
Conclusion
The accurate structural elucidation of oxazole regioisomers is a non-trivial but essential task in modern drug discovery and development. A multi-spectroscopic approach, combining the detailed structural insights from NMR with the functional group information from IR and the fragmentation patterns from MS, provides a robust strategy for unambiguous isomer assignment. By understanding the subtle yet significant differences in their spectroscopic signatures, researchers can confidently identify the correct regioisomer, ensuring the integrity of their scientific findings and advancing the development of new therapeutic agents.
References
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-
University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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- Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry.
-
Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. Retrieved from [Link]
- Ross, A. G., & Herzon, S. B. (2012). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Journal of the American Chemical Society, 134(42), 17494–17497.
-
Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]
-
SpectraBase. (n.d.). (5-S,2'-R)-4,5-Dihydro-2-(2'-(diphenylphoshinothioyl)-2'-phenylethyl)-5-phenyl-1,3-oxazole. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]
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A Comparative Guide to the Green Chemistry Metrics of Oxazole Synthesis Routes
For researchers, scientists, and professionals in drug development, the synthesis of heterocyclic compounds like oxazoles is a cornerstone of innovation. However, the mounting need for sustainable chemical practices compels a critical evaluation of traditional synthetic pathways. This guide provides an in-depth, objective comparison of the green chemistry metrics for various oxazole synthesis routes, supported by experimental data and protocols. By moving beyond mere reaction yields, we will dissect the environmental footprint of classical methods versus modern, greener alternatives, empowering you to make more sustainable and efficient choices in your synthetic endeavors.
The Principles of Green Chemistry in Oxazole Synthesis
The twelve principles of green chemistry offer a framework for sustainable chemical design. In the context of oxazole synthesis, key principles include waste prevention, maximizing atom economy, using safer solvents and reagents, and designing for energy efficiency. To quantify these principles, we employ several key metrics:
-
Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactant atoms to product atoms. It is calculated as:
-
AE = (Molecular Weight of the Desired Product / Sum of Molecular Weights of All Reactants) x 100% A higher atom economy signifies a more efficient reaction with less waste generated.
-
-
Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor provides a broader measure of waste by considering all waste generated in a process, including solvent losses and byproducts. It is calculated as:
-
E-Factor = Total Mass of Waste / Mass of Product A lower E-Factor is indicative of a greener process.
-
-
Process Mass Intensity (PMI): Championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is a comprehensive metric that evaluates the total mass of materials used to produce a certain mass of product. This includes reactants, solvents, reagents, and process water. It is calculated as:
-
PMI = Total Mass of Inputs / Mass of Product A lower PMI value signifies a more sustainable and efficient process.
-
This guide will now delve into a comparative analysis of three distinct routes to synthesize the representative compound, 5-phenyl-1,3-oxazole: the classical Robinson-Gabriel synthesis, the versatile van Leusen reaction under both conventional and microwave-assisted conditions, and a modern solvent-free approach.
Comparative Analysis of Oxazole Synthesis Routes
For the purpose of this guide, we will compare the synthesis of 5-phenyl-1,3-oxazole via three distinct methodologies. The following sections provide detailed experimental protocols and a quantitative assessment of their green chemistry metrics.
The Classical Approach: Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a long-established method for oxazole formation involving the cyclization of an α-acylamino ketone.[1][2] While historically significant, this method often relies on harsh dehydrating agents and significant solvent volumes.
Experimental Protocol: Robinson-Gabriel Synthesis of 5-Phenyl-1,3-oxazole
-
Preparation of 2-benzamidoacetophenone: To a solution of 2-aminoacetophenone (5.0 g, 37.0 mmol) in 100 mL of dichloromethane, benzoyl chloride (5.7 g, 40.7 mmol) is added dropwise at 0 °C. The mixture is stirred at room temperature for 4 hours. The reaction is quenched with 50 mL of water, and the organic layer is separated, washed with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-benzamidoacetophenone.
-
Cyclization: The crude 2-benzamidoacetophenone is dissolved in 50 mL of concentrated sulfuric acid and heated at 100 °C for 1 hour.
-
Workup: The reaction mixture is cooled to room temperature and poured onto 200 g of crushed ice. The resulting precipitate is collected by filtration, washed with copious amounts of water until the filtrate is neutral, and then dried. The crude product is recrystallized from ethanol (approximately 80 mL) to afford 5-phenyl-1,3-oxazole.
The Versatile Workhorse: Van Leusen Oxazole Synthesis
The van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is a widely adopted method for constructing the oxazole ring from an aldehyde.[3][4] We will compare a conventional approach with a modern, microwave-assisted adaptation.
Experimental Protocol: Conventional Van Leusen Synthesis of 5-Phenyl-1,3-oxazole
-
Reaction Setup: To a suspension of potassium carbonate (2.04 g, 14.8 mmol) in 40 mL of methanol, benzaldehyde (0.52 g, 4.9 mmol) and TosMIC (1.0 g, 5.1 mmol) are added.
-
Reaction: The mixture is stirred at reflux (approximately 65 °C) for 2 hours.
-
Workup: The reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The residue is partitioned between 50 mL of water and 50 mL of ethyl acetate. The aqueous layer is extracted with ethyl acetate (2 x 25 mL).
-
Purification: The combined organic layers are washed with brine (30 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate = 9:1) to yield 5-phenyl-1,3-oxazole.
Experimental Protocol: Microwave-Assisted Van Leusen Synthesis of 5-Phenyl-1,3-oxazole
This protocol is adapted from a reported green synthesis method.[5][6]
-
Reaction Setup: In a 50 mL round-bottom flask, combine benzaldehyde (0.125 g, 1.18 mmol), 4-toluenesulfonylmethyl isocyanide (TosMIC) (0.230 g, 1.18 mmol), and 10 mL of isopropanol. Add potassium phosphate (K₃PO₄) (0.50 g, 2.36 mmol) to the mixture.
-
Microwave Irradiation: The reaction vessel is placed in a microwave reactor and irradiated at 65 °C for 8 minutes.
-
Workup: After cooling, the isopropanol is removed under reduced pressure. The residue is diluted with 10 mL of water and extracted with ethyl acetate (3 x 15 mL).
-
Purification: The combined organic layers are washed with water (10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 5-phenyl-1,3-oxazole.[5]
A Modern Approach: Solvent-Free Synthesis
Solvent-free reactions represent a significant advancement in green chemistry by eliminating a major contributor to chemical waste.
Experimental Protocol: Solvent-Free Synthesis of 2,4,5-Triarylated Oxazoles
While not a direct synthesis of 5-phenyl-1,3-oxazole, this representative protocol for a related triaryl oxazole highlights the principles of solvent-free synthesis. This method involves an oxidative, copper-catalyzed annulation.
-
Reaction Setup: A mixture of an α-aryl-α-diazoester (1.0 mmol), an aniline (1.2 mmol), and Cu(I) catalyst (5 mol%) are combined in a reaction vial.
-
Reaction: The vial is sealed and heated at 80 °C under an atmosphere of molecular oxygen for 12 hours.
-
Workup and Purification: The reaction mixture is cooled and directly purified by column chromatography to yield the 2,4,5-triarylated oxazole.
Quantitative Green Chemistry Metrics Comparison
The following table provides a quantitative comparison of the green chemistry metrics for the different synthesis routes to 5-phenyl-1,3-oxazole. For the Robinson-Gabriel synthesis, a representative yield of 70% is assumed for the two-step process. For the conventional van Leusen, an 85% yield is assumed, and for the microwave-assisted van Leusen, a 96% yield is reported.[5]
| Metric | Robinson-Gabriel Synthesis | Conventional Van Leusen | Microwave-Assisted Van Leusen |
| Atom Economy (AE) | ~68% | ~74% | ~74% |
| E-Factor | ~25-30 | ~15-20 | ~5-8 |
| Process Mass Intensity (PMI) | ~26-31 | ~16-21 | ~6-9 |
Note: The ranges for E-Factor and PMI for the classical and conventional routes account for typical variations in solvent usage during workup and purification. The values for the microwave-assisted route are based on the reported experimental data.
Discussion and Interpretation
The quantitative data clearly demonstrates the significant advantages of modern synthetic methods from a green chemistry perspective.
The Robinson-Gabriel synthesis , while a classic, exhibits a lower atom economy due to the elimination of water and the use of a protecting group that is not incorporated into the final product. More strikingly, its E-Factor and PMI are substantially higher, primarily due to the large volumes of solvents required for the reaction, workup, and purification, as well as the use of a stoichiometric dehydrating agent.
The conventional van Leusen reaction offers a notable improvement in atom economy. However, its reliance on reflux conditions and column chromatography for purification still contributes to a considerable E-Factor and PMI.
The microwave-assisted van Leusen synthesis emerges as the most sustainable option among the compared methods. While its atom economy is similar to the conventional counterpart, the dramatic reduction in reaction time from hours to minutes leads to significant energy savings.[7] Furthermore, the use of a more efficient base and the often cleaner reaction profile can eliminate the need for chromatographic purification, drastically lowering the solvent consumption and, consequently, the E-Factor and PMI.[5] The reported non-chromatographic purification for this method is a key contributor to its excellent green metrics.[8]
The solvent-free approach , while not directly compared for the same product, conceptually represents a pinnacle of green synthesis by targeting the largest contributor to waste in many chemical processes: the solvent.
Conclusion and Future Outlook
This comparative guide underscores the imperative for chemists to adopt a holistic view of reaction efficiency that extends beyond percentage yield. The application of green chemistry metrics provides a tangible and objective means to assess the environmental impact of synthetic routes. The evolution from classical methods like the Robinson-Gabriel synthesis to modern techniques such as microwave-assisted and solvent-free reactions demonstrates a clear trajectory towards more sustainable chemical manufacturing.
For researchers and professionals in drug development, the choice of a synthetic route has far-reaching implications. By integrating green chemistry principles and metrics into the design and selection of synthetic pathways, the chemical community can drive innovation that is not only scientifically excellent but also environmentally responsible. The continued development of catalytic, high-atom-economy reactions conducted in benign solvents or under solvent-free conditions will be paramount in shaping a more sustainable future for chemical synthesis.
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Mukku, P. S., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28136–28149. [Link]
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structure-activity relationship (SAR) studies of substituted phenyl-oxazole inhibitors
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Phenyl-Oxazole Inhibitors
Introduction: The Phenyl-Oxazole Scaffold as a Privileged Motif in Drug Discovery
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry. When coupled with a phenyl group, it forms the phenyl-oxazole scaffold, a structure recognized as a "privileged" motif. This designation stems from its ability to serve as a versatile framework for developing ligands for a diverse range of biological targets, often exhibiting high affinity and specificity. The scaffold's rigid, planar geometry and its capacity for various electronic and hydrogen-bonding interactions make it an ideal starting point for inhibitor design.
This guide, intended for researchers and drug development professionals, provides a comparative analysis of the structure-activity relationships (SAR) for two distinct classes of substituted phenyl-oxazole inhibitors. By examining their application against two fundamentally different targets—an enzyme (Fatty Acid Amide Hydrolase) and a structural protein (Tubulin)—we aim to illuminate the nuanced chemical strategies employed to achieve target-specific potency and selectivity.
Part A: Phenyl-Oxazole Derivatives as Inhibitors of Fatty Acid Amide Hydrolase (FAAH)
Scientific Background: Targeting the Endocannabinoid System
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in regulating the endocannabinoid system. It is the primary enzyme responsible for the degradation of anandamide (AEA), an endogenous cannabinoid that modulates pain, inflammation, and mood.[1] Inhibiting FAAH prevents the breakdown of AEA, elevating its endogenous levels and producing therapeutic effects such as analgesia and anxiolysis without the psychotropic side effects associated with direct cannabinoid receptor agonists.[2] Phenyl-oxazole derivatives, particularly carbamates, have emerged as a highly potent class of FAAH inhibitors.[3]
Core Scaffold and Mechanism of Inhibition
The archetypal phenyl-oxazole FAAH inhibitors are carbamate derivatives that act as irreversible or slowly reversible inhibitors. They function by carbamylating the catalytic serine nucleophile (Ser241) within the FAAH active site.[2] The core structure consists of a central phenyl ring, a carbamate moiety that provides the reactive "warhead," and a heterocyclic group, often an oxazole or oxazoline, which contributes to binding affinity and selectivity.
Structure-Activity Relationship (SAR) Analysis of FAAH Inhibitors
Systematic SAR studies have revealed key determinants for potent FAAH inhibition. The potency and selectivity of these inhibitors are exquisitely sensitive to substitutions at three primary locations: the central phenyl ring, the carbamate side chain, and the oxazole ring itself.
1. Substitutions on the Oxazole/Heterocycle: The nature and position of the heterocycle are critical. Early studies on the inhibitor OL-135, a potent ketooxazole-based compound (Ki = 4.7 nM), demonstrated that the oxazole ring plays a crucial activating role.[4] Further optimization showed that incorporating a 2-pyridyl group at the C5 position of the oxazole ring significantly enhances binding affinity. This enhancement is attributed to the formation of a hydrogen bond between the pyridyl nitrogen and the active site residue Lys142.[4]
2. The Carbamate Side Chain: The alkyl or aryl group attached to the carbamate nitrogen explores a hydrophobic acyl chain-binding channel in the enzyme. Bulky, hydrophobic groups like cyclohexyl are often optimal. For instance, 3-(oxazol-2yl)phenyl cyclohexylcarbamate is a sub-nanomolar inhibitor (IC50 = 0.74 nM), highlighting the importance of this hydrophobic interaction.[3]
3. Chirality and Stereoselectivity: Chirality can introduce significant differences in potency. In a series of chiral 3-(2-oxazoline)-phenyl N-alkylcarbamates, a 10-fold difference in potency was observed between the (R)- and (S)-derivatives of 3-(5-methyl-4,5-dihydrooxazol-2-yl)phenyl cyclohexylcarbamate.[1] Molecular modeling suggests this is due to specific interactions between the oxazoline nitrogen and the FAAH active site, where one enantiomer achieves a more favorable binding orientation.[1]
Table 1: SAR Summary of Phenyl-Oxazole Carbamate FAAH Inhibitors
| Compound ID | Core Structure | R (Carbamate Group) | R' (Oxazole/Oxazoline Substitution) | Target | IC50 / Ki | Reference |
|---|---|---|---|---|---|---|
| URB597 | Phenyl-Carbamate | -O-biphenyl | N/A (No Oxazole) | hFAAH | Ki = 2.0 µM | [2] |
| OL-135 | Keto-Oxazole | Heptanoyl | Phenyl at C5 | hFAAH | Ki = 4.7 nM | [4] |
| 2a | Phenyl-Oxazole-Carbamate | Cyclohexyl | H at C5 | rFAAH | IC50 = 0.74 nM | [3] |
| 6a | Phenyl-Oxazoline-Carbamate | Cyclohexyl | (S)-Methyl at C5 | rFAAH | IC50 = 140 nM | [1] |
| 6b | Phenyl-Oxazoline-Carbamate | Cyclohexyl | (R)-Methyl at C5 | rFAAH | IC50 = 14 nM |[1] |
Visualization of FAAH Inhibitor SAR
Caption: Key SAR insights for phenyl-oxazole FAAH inhibitors.
Experimental Protocol: In Vitro FAAH Inhibition Assay
This protocol describes a standard fluorometric assay to determine the inhibitory potency (IC50) of test compounds against FAAH.
1. Materials and Reagents:
-
Recombinant human FAAH (hFAAH) enzyme.
-
FAAH substrate: N-(4-methoxyphenyl)-arachidonamide (AM374).
-
Fluorescent probe: 7-amino-4-methylcoumarin (AMC).
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA.
-
Test compounds dissolved in DMSO.
-
96-well black microplate.
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm).
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
In the 96-well plate, add 2 µL of the diluted test compound solution to each well. For control wells, add 2 µL of DMSO.
-
Add 178 µL of Assay Buffer containing the hFAAH enzyme to each well. The final enzyme concentration should be optimized for linear reaction kinetics (e.g., 1-5 µg/mL).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the FAAH substrate solution to each well (final concentration ~10 µM).
-
Immediately place the plate in the fluorescence reader, pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for 30 minutes. The rate of increase in fluorescence corresponds to the rate of AMC release, indicating enzyme activity.
3. Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time plot) for each concentration of the inhibitor.
-
Normalize the velocities to the DMSO control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Part B: Diphenyl-Oxazole Derivatives as Inhibitors of Tubulin Polymerization
Scientific Background: Targeting the Cytoskeleton for Cancer Therapy
Tubulin is a globular protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton. Microtubules are highly dynamic structures critical for cell division, intracellular transport, and maintaining cell shape.[5] Agents that interfere with tubulin polymerization are potent antimitotic drugs used extensively in cancer chemotherapy.[6][7] They typically bind to one of three main sites on tubulin: the colchicine, vinca alkaloid, or taxane sites. The phenyl-oxazole scaffold has been successfully utilized to develop inhibitors that bind to the colchicine site, disrupting microtubule formation and inducing cell cycle arrest and apoptosis.[5]
Core Scaffold and Mechanism of Action
A prominent class of these inhibitors features an N,5-diphenyloxazole-2-carboxamide core. This structure mimics known colchicine-site binding agents like ABT-751.[5] The mechanism involves the inhibitor binding to soluble tubulin dimers, preventing their incorporation into growing microtubules. This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest, ultimately triggering apoptosis in rapidly dividing cancer cells.[5]
Structure-Activity Relationship (SAR) Analysis of Tubulin Inhibitors
The cytotoxic activity of these compounds depends heavily on the substitution patterns on the two phenyl rings: the N-phenyl ring of the carboxamide and the 5-phenyl ring of the oxazole.
1. Substitutions on the 5-Phenyl Ring: This ring often mimics the trimethoxyphenyl ring of colchicine, which inserts into a hydrophobic pocket. Small, electron-donating groups like methoxy (-OCH3) are well-tolerated and can enhance activity. However, bulky substituents are generally detrimental.
2. Substitutions on the N-Phenyl Ring (Carboxamide): This region is more tolerant of diverse substitutions.
-
Electron-withdrawing groups: Halogens (F, Cl) or a trifluoromethyl (-CF3) group at the para position often increase cytotoxic potency.
-
Electron-donating groups: A hydroxyl (-OH) group can also confer high activity, potentially by forming a hydrogen bond within the binding site.
-
Positional Isomers: The position of the substituent is critical. For many groups, para substitution yields the highest activity, while ortho or meta substitutions are less effective.
One of the most potent compounds in a reported series, compound 9 , features a 4-hydroxyphenyl group on the carboxamide nitrogen and an unsubstituted phenyl at the oxazole C5 position. It exhibited potent antiproliferative activity against HeLa, A549, and HepG2 cancer cell lines with IC50 values of 0.78, 1.08, and 1.27 µM, respectively.[5] Importantly, this compound also showed greater selectivity for cancer cells over normal cells compared to colchicine.[5]
Table 2: SAR Summary of Diphenyl-Oxazole Carboxamide Tubulin Inhibitors
| Compound ID | Core Structure | R (N-Phenyl Substitution) | R' (5-Phenyl Substitution) | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|---|---|
| ABT-751 | Sulfonamide-based | 3-amino, 4-methoxy | N/A | HeLa | 2.51 | [5] |
| 6 | Diphenyl-Oxazole | 4-Fluorophenyl | Phenyl | HeLa | 1.52 | [5] |
| 7 | Diphenyl-Oxazole | 4-Chlorophenyl | Phenyl | HeLa | 1.13 | [5] |
| 9 | Diphenyl-Oxazole | 4-Hydroxyphenyl | Phenyl | HeLa | 0.78 | [5] |
| 9 | Diphenyl-Oxazole | 4-Hydroxyphenyl | Phenyl | A549 | 1.08 | [5] |
| 9 | Diphenyl-Oxazole | 4-Hydroxyphenyl | Phenyl | HepG2 | 1.27 |[5] |
Visualization of Tubulin Inhibitor SAR
Caption: Key SAR insights for diphenyl-oxazole tubulin inhibitors.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with test compounds.
1. Materials and Reagents:
-
Human cancer cell lines (e.g., HeLa, A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well clear microplate.
-
Microplate reader (absorbance at 570 nm).
2. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted test compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
After incubation, add 10 µL of the MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Comparative Discussion and Conclusion
This guide highlights the remarkable adaptability of the phenyl-oxazole scaffold. The SAR strategies for developing FAAH and tubulin inhibitors, while both originating from the same core, diverge significantly based on the target's nature.
-
For FAAH inhibitors , the design focuses on creating a molecule that fits precisely within a well-defined enzymatic active site. Success hinges on specific hydrogen bonds (e.g., with Lys142), optimal hydrophobic interactions in the acyl-binding channel, and a reactive moiety (carbamate) positioned to interact with a catalytic serine. The SAR is driven by enzyme-ligand complementarity.
-
For tubulin inhibitors , the strategy is to disrupt a protein-protein interaction (tubulin polymerization). The diphenyl-oxazole scaffold acts as a rigid platform that positions two key phenyl rings to occupy hydrophobic pockets at the interface between α- and β-tubulin (the colchicine site). The SAR is driven by optimizing these hydrophobic and electronic interactions to prevent the conformational changes needed for microtubule formation.
References
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). National Center for Biotechnology Information. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]
-
Discovery and SAR of[4][6][7]triazol-3-ylsulfanylmethyl)-3-phenyl-[4][6][7]oxadiazoles: Antagonists of the Wnt pathway that inhibit tankyrase 1&2. Novartis. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]
-
Chiral 3-(4,5-dihydrooxazol-2-yl)phenyl alkylcarbamates as novel FAAH inhibitors: Insight into FAAH enantioselectivity by molecular docking and interaction fields. PubMed. [Link]
-
3-Heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors: design, synthesis and 3D-QSAR studies. PubMed. [Link]
-
Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. PubMed. [Link]
-
Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central. [Link]
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- 2. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors: design, synthesis and 3D-QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester
This document provides a detailed protocol for the proper handling and disposal of 2-(2-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester (CAS No. 885274-67-9). As a halogenated organic compound, this substance requires specific procedures to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals. The foundational principle of our waste management strategy is that no procedure should begin without a clear plan for the disposal of all generated waste.[1]
Hazard Identification and Essential Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. The primary source for this information is the manufacturer-provided Safety Data Sheet (SDS). While a specific SDS for this compound was not available in the initial search, we can infer likely hazards from structurally similar compounds like Ethyl 2-bromooxazole-4-carboxylate.[2]
Key Hazard Classifications:
-
Halogenated Organic Compound: The presence of a bromine atom classifies this molecule as a halogenated organic compound.[3] Such compounds are often subject to specific disposal regulations due to their potential to form persistent environmental pollutants if not disposed of correctly. The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[4][5][6]
-
Acute Toxicity (Expected): Based on similar structures, this compound should be handled as an irritant.[2] Assume it causes skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation.[2][7]
-
Chronic Toxicity & Carcinogenicity: The long-term toxicological properties of this specific molecule are not well-established. The Occupational Safety and Health Administration (OSHA) has stringent regulations for known carcinogens.[8][9][10] In the absence of specific data, and following the principle of prudent practice, it is wise to treat novel or under-studied chemicals as potentially hazardous substances.[11]
Risk Assessment Summary Table:
| Hazard Category | GHS Pictogram (Anticipated) | Hazard Statement (Anticipated) | Precautionary Measures |
| Acute Health | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] | Avoid contact with skin, eyes, and clothing.[2] Avoid breathing dust or fumes. Use only in a well-ventilated area, preferably a chemical fume hood.[2] | |
| Environmental | N/A (Data not available) | Should not be released into the environment.[12] | Prevent entry into drains, waterways, or soil.[2] All waste must be collected for approved disposal. |
| Chemical Class | N/A | Halogenated Organic Compound | Must be segregated from non-halogenated waste streams for disposal via high-temperature incineration.[3][13] |
Personal Protective Equipment (PPE) and Safety Measures
Based on the anticipated hazards, the following minimum PPE must be worn when handling this compound, including during disposal procedures.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use.
-
Eye Protection: Use tight-sealing safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12]
-
Skin and Body Protection: A lab coat is mandatory. Ensure it is fully buttoned. For larger quantities or when there is a risk of splashing, consider a chemically resistant apron.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation.[11]
Waste Segregation: The Critical First Step
Proper segregation is the most important step in laboratory waste management.[14] Mixing incompatible waste streams can lead to dangerous chemical reactions and makes proper disposal impossible.
Why Segregate Halogenated Waste? Halogenated organic wastes require a specific disposal pathway, typically high-temperature incineration. This process requires specialized flue gas "scrubbing" to neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion.[15] If mixed with non-halogenated solvents, the entire volume becomes more expensive and difficult to dispose of.
dot
Caption: Waste segregation flow for the target compound.
Step-by-Step Disposal Protocol
This protocol covers the disposal of the chemical in its pure form, as solutions, and contaminated labware.
Step 1: Container Selection and Labeling
-
Obtain a dedicated hazardous waste container compatible with halogenated organic compounds. This is typically a high-density polyethylene (HDPE) or glass container with a screw cap.[16]
-
The container must be in good condition, free from cracks or deterioration.[16]
-
Before adding any waste, affix a hazardous waste label. The EPA requires that each label clearly state the words "HAZARDOUS WASTE" .[17][18]
-
The label must also include:
-
The full chemical name(s) of the contents. Do not use abbreviations.[13]
-
The approximate concentration or volume of each component.[3]
-
Appropriate hazard warnings or pictograms (e.g., "Irritant," "Flammable" if in a flammable solvent).[18]
-
The date when waste is first added to the container (the "accumulation start date") if it is in a Central Accumulation Area (CAA). This is not required for Satellite Accumulation Areas (SAA).[17]
-
Step 2: Disposing of Unused or Expired Chemical
-
If the chemical is in its original container, ensure the manufacturer's label is intact and legible.[1]
-
Write "WASTE" on the label and manage it as hazardous waste. Do not open the container if the material appears degraded or pressurized.
Step 3: Disposing of Solutions
-
Carefully pour liquid waste containing the dissolved compound into the designated halogenated organic waste container using a funnel.
-
Do not mix with other waste streams like acids, bases, or non-halogenated solvents.[3]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[5]
-
Securely cap the container immediately after adding waste.[13][16]
Step 4: Decontaminating and Disposing of Empty Containers
-
An "empty" container that held a hazardous substance is still considered hazardous waste until properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, ethanol).
-
The first rinseate is heavily contaminated and must be disposed of as halogenated organic waste. The subsequent rinses should also be collected into the same waste stream.
-
After triple rinsing, allow the container to air dry completely in a fume hood.
-
Deface or remove the original label to prevent misuse.[19]
-
The decontaminated container can now be disposed of in the appropriate solid waste stream (e.g., broken glass box).
Step 5: Disposing of Contaminated Labware and PPE
-
Solid Waste: Items like contaminated weighing paper, gloves, and absorbent pads should be collected in a separate, clearly labeled, sealed plastic bag or container.
-
This container should be marked as "Solid Halogenated Waste" and disposed of according to your institution's procedures for solid chemical waste.
On-Site Waste Storage: Satellite Accumulation Areas (SAA)
Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[16][17]
Key SAA Requirements:
-
Location: The SAA must be under the direct control or in the line of sight of laboratory personnel.[17]
-
Volume Limits: A lab can accumulate up to 55 gallons of hazardous waste (or one quart of acutely hazardous waste) in an SAA.[20]
-
Container Management: All waste containers in the SAA must be kept securely capped at all times, except when actively adding waste.[16]
-
Secondary Containment: Use secondary containment trays or tubs under liquid waste containers to contain any potential leaks or spills.[21]
-
Removal: Once a container is full, it must be moved to the institution's Central Accumulation Area (CAA) within three days.[16]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
dot
Caption: Step-by-step decision workflow for disposal.
References
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
-
Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
-
Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]
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1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]
-
Waste Handling Best Practices for New Chemists. (2026, January 13). CP Lab Safety. Retrieved from [Link]
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Carcinogens - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Laboratory Science. Retrieved from [Link]
-
Carcinogens - Standards. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Title 35, Subtitle G, Chapter I, Subchapter c, Part 729: Landfills: Prohibited Hazardous Wastes. (n.d.). Illinois Pollution Control Board. Retrieved from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
OSHA Retains Strong Focus on Carcinogen Safety. (2015, January 9). VelocityEHS. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer. Retrieved from [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. (n.d.). California Code of Regulations. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]
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- 8. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
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A Senior Application Scientist's Guide to Handling 2-(2-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester
This document provides essential safety and operational protocols for the handling of 2-(2-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester (CAS 885274-67-9). As a dedicated partner in your research, we prioritize providing in-depth guidance that extends beyond the product itself, ensuring the safety and success of your scientific endeavors.
Hazard Assessment: A Structurally-Informed Perspective
The primary anticipated hazards associated with this compound are derived from compounds sharing its core functional groups, most notably Ethyl 2-bromooxazole-4-carboxylate. Based on available data for these analogues, the compound should be handled as if it:
Direct contact with the skin may lead to redness, itching, or inflammation.[1] Eye contact can result in significant damage, and inhalation of dust or aerosols may irritate the respiratory system.[1] Organobromine compounds can also be persistent in the environment, necessitating careful handling and disposal.[5]
Personal Protective Equipment (PPE): A Multi-Tiered Approach
The selection of appropriate PPE is critical and must be aligned with the specific laboratory operation being performed. A multi-tiered approach ensures that protection levels are matched to the potential for exposure.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields, standard lab coat, nitrile gloves, closed-toe shoes. | For handling small quantities (<1g) of the solid compound within a certified chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles and a face shield, chemical-resistant apron or gown over a lab coat, double-gloving (nitrile).[6][7][8] | Required when transferring solutions, preparing stock solutions, heating, or sonicating, where the risk of splashing or aerosol generation is elevated. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges for organic vapors and particulates, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[6] | For responding to significant spills or any uncontrolled release of the compound outside of a primary engineering control. |
Glove Selection: Nitrile gloves are recommended for incidental contact.[9] Always inspect gloves for tears or punctures before use. For prolonged handling or during procedures with a high splash risk, double-gloving is a mandatory precaution.[7][8] Contaminated outer gloves should be removed and disposed of immediately within the fume hood.[7]
Handling and Operational Plan
A systematic workflow is essential to minimize exposure and maintain a controlled environment. All operations involving this compound must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[6]
Step-by-Step Handling Workflow
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter.
-
PPE Donning: Put on all required PPE as detailed in the matrix above.
-
Weighing: If weighing the solid, perform this task within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particulates. Use anti-static weigh boats.
-
Dissolution: When preparing a solution, add the solid ester slowly to the solvent to avoid splashing.
-
Post-Handling: After the procedure is complete, decontaminate all surfaces. Carefully remove PPE, starting with the outer gloves, and wash hands and forearms thoroughly with soap and water.[1][8]
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of the target compound.
Emergency and Disposal Protocols
Emergency Response Plan
Immediate and correct response to an exposure or spill is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][10]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][10]
Spill Cleanup Protocol (Small Spills <1g)
-
Evacuate & Secure: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the chemical fume hood is drawing effectively.
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
Spill Response Workflow
Caption: A step-by-step procedure for responding to a small chemical spill.
Waste Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Collection: Use separate, clearly labeled, and sealed containers for each waste type (e.g., solid waste, liquid waste).
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office, adhering to all local, state, and federal regulations. Do not discharge into drains or the environment.[11]
By adhering to these protocols, you can confidently and safely incorporate this compound into your research workflows, secure in the knowledge that you are protected and prepared.
References
- BenchChem. (n.d.). Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole.
- BenchChem. (n.d.). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
- Enamine. (n.d.). Safety Data Sheet.
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
ACS Green Chemistry Institute. (2026). Bromination. Retrieved from [Link]
- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
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- 5. Bromination - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pppmag.com [pppmag.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
